molecular formula C10H11BrO2 B1592567 Ethyl 4-bromo-2-methylbenzoate CAS No. 220389-34-4

Ethyl 4-bromo-2-methylbenzoate

Cat. No.: B1592567
CAS No.: 220389-34-4
M. Wt: 243.1 g/mol
InChI Key: UWDMTHJPTMJZNG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDMTHJPTMJZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626962
Record name Ethyl 4-bromo-2-methylbenzoate
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220389-34-4
Record name Ethyl 4-bromo-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220389-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-bromo-2-methylbenzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable protocols, mechanistic insight, and verifiable data over generic descriptions.

A Versatile Scaffold for Ortho-Substituted Aryl Functionalization in Medicinal Chemistry

Executive Summary

Ethyl 4-bromo-2-methylbenzoate (CAS: 220389-34-4 ) is a bifunctional aromatic building block characterized by two distinct reactive handles: an electrophilic ester and a nucleophile-receptive aryl bromide. Its structural uniqueness lies in the ortho-methyl group, which provides steric shielding that influences regioselectivity during metal-catalyzed cross-couplings and modulates metabolic stability in downstream pharmaceutical candidates.

This compound serves as a critical intermediate in the synthesis of HCV NS5A inhibitors and SGLT2 inhibitors , acting as a precursor for complex bi-aryl systems and benzylic functionalization.

Physicochemical Profile & Identification

Precise characterization is essential for establishing starting material quality (SMQ). The following data represents the standard analytical profile.

Table 1: Chemical Identity & Properties
PropertySpecification
CAS Number 220389-34-4
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point ~290 °C (Predicted); Distillable under high vacuum
Solubility Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water
Flash Point >100 °C (Closed Cup)
Spectroscopic Signature (¹H NMR)

Solvent: CDCl₃, 400 MHz The ortho-methyl group creates a distinct diagnostic singlet, while the ethyl ester presents a classic quartet-triplet pattern.

  • δ 7.79 (d, J = 8.4 Hz, 1H, Ar-H ortho to ester)

  • δ 7.41 (s, 1H, Ar-H ortho to methyl/bromo)

  • δ 7.39 (d, J = 8.4 Hz, 1H, Ar-H meta to ester)

  • δ 4.35 (q, J = 7.1 Hz, 2H, -OCH ₂CH₃)

  • δ 2.58 (s, 3H, Ar-CH ₃)

  • δ 1.39 (t, J = 7.1 Hz, 3H, -OCH₂CH ₃)

Synthetic Manufacturing Protocol

Methodology: Fischer Esterification Rationale: While acid chlorides can be used, the direct Fischer esterification of 4-bromo-2-methylbenzoic acid is preferred for process safety and cost-efficiency, avoiding the generation of HCl gas and moisture-sensitive intermediates.

Reagents & Stoichiometry[1][3][6][7][8]
  • Precursor: 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Solvent/Reagent: Absolute Ethanol (10-15 volumes)

  • Catalyst: Conc. H₂SO₄ (0.5 - 1.0 equiv) or Thionyl Chloride (1.2 equiv, alternative activation)

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Charge 4-bromo-2-methylbenzoic acid (e.g., 10.0 g) into Absolute Ethanol (100 mL). Stir until a suspension forms.

  • Activation: Add concentrated H₂SO₄ (2.5 mL) dropwise over 10 minutes. Exothermic reaction – monitor internal temperature.[1]

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC until starting material is <1%.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol (approx. 80% volume reduction).

    • Dilute residue with Ethyl Acetate (100 mL) and wash carefully with Saturated NaHCO₃ (2 x 50 mL) to neutralize acid catalyst. Caution: CO₂ evolution.[1]

    • Wash organic layer with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate to yield the crude oil. High-purity product (>98%) is typically obtained via vacuum distillation or short-path silica plug filtration if color persists.

Reactivity & Functionalization Pathways

This compound acts as a divergent scaffold. The bromine atom facilitates carbon-carbon bond formation, while the benzylic methyl group allows for radical functionalization.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the three primary reactivity modes: Suzuki Coupling , Benzylic Bromination , and Hydrolysis .

G Start This compound (Scaffold) Suzuki Biaryl Ester (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Sonogashira Alkynyl Benzoate (Sonogashira) Start->Sonogashira Terminal Alkyne, CuI Pd(PPh3)2Cl2, Et3N BenzylBr Ethyl 4-bromo-2-(bromomethyl)benzoate (Wohl-Ziegler) Start->BenzylBr NBS, AIBN/Benzoyl Peroxide CCl4, Reflux Acid 4-Bromo-2-methylbenzoic Acid (Hydrolysis) Start->Acid LiOH or NaOH THF/H2O

Caption: Divergent synthesis pathways. Green: C-C coupling; Red: Radical substitution; Yellow: Ester hydrolysis.[1]

Detailed Reaction Workflows
A. Sonogashira Coupling (Alkynylation)

Used to install alkyne linkers for macrocyclization or extended pi-systems.

  • Reagents: 1-Alkyne (1.2 equiv), CuI (5 mol%), Pd(PPh₃)₂Cl₂ (2 mol%), Et₃N (excess).

  • Conditions: Sealed tube, 80 °C, 12h.

  • Mechanism: The ortho-methyl group exerts steric pressure, often requiring slightly higher catalyst loading or temperature compared to non-substituted benzoates to facilitate the oxidative addition step.

B. Benzylic Bromination (Wohl-Ziegler)

Critical for generating intermediates for HCV NS5A inhibitors.

  • Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), Benzoyl Peroxide or AIBN (cat).

  • Solvent: CCl₄ or Trifluorotoluene (greener alternative).

  • Protocol: Reflux under inert atmosphere.

  • Note: This reaction competes with aromatic bromination; however, the electron-withdrawing ester deactivates the ring, favoring radical attack at the benzylic methyl position.

Applications in Drug Discovery[1]

Case Study: HCV NS5A Inhibitor Synthesis

This compound is a documented starting material in the synthesis of antiviral agents.

  • Benzylic Functionalization: The compound is brominated at the methyl group (Pathway B above).[2][3][4]

  • Nucleophilic Substitution: The resulting benzyl bromide reacts with nitrogen heterocycles (e.g., imidazole derivatives) to build the core antiviral scaffold.

  • Coupling: The aryl bromide remains intact for subsequent Suzuki coupling to attach the second half of the bi-aryl pharmacophore.

Case Study: SGLT2 Inhibitors

The scaffold is used to construct diarylmethane motifs. The ester is reduced to a benzyl alcohol or aldehyde, which is then coupled with sugar moieties or heterocycles to form the glucoside pharmacophore essential for diabetes management.

Safety, Handling, & Storage[10]

Hazard Identification (GHS)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

  • Container: Amber glass to protect from light, particularly if trace radical initiators are present.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21729626: this compound. Retrieved from [Link]

  • Google Patents (2015).Pesticidal compositions and methods related thereto (CN104981155A). (Contains NMR data).
  • European Patent Office (2014).Inhibitors of HCV NS5A comprising a bicyclic core (EP2682393A1). (Details benzylic bromination).

Sources

Physical and chemical properties of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry and Advanced Organic Synthesis

Executive Summary

Ethyl 4-bromo-2-methylbenzoate (CAS: 220389-34-4) is a bifunctional aromatic ester widely utilized as a strategic building block in drug discovery and materials science. Distinguished by its orthogonal reactivity—combining an aryl bromide, a benzylic methyl group, and an ester moiety—this compound serves as a "linchpin" intermediate. It is particularly valued in the synthesis of HCV NS5A inhibitors and androgen receptor antagonists, where it facilitates the construction of complex bicyclic heterocycles and biaryl systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and application protocols.

Molecular Identity & Physicochemical Profile[1][2][3]

Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Registry Number 220389-34-4
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES CCOC(=O)C1=C(C)C=C(Br)C=C1
Structure Description A benzoic acid ethyl ester substituted at the 2-position with a methyl group and at the 4-position with a bromine atom.[1][2][3][4][5][6][7][8][9][10][11]
Physical Properties
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidOften appears as an oil in crude form [1, 2].[2]
Boiling Point >270 °C (Predicted)High-boiling liquid; typically purified via chromatography or vacuum distillation.[2]
Density ~1.38 g/cm³ (Predicted)Halogenated aromatic nature contributes to high density.[2]
Solubility Immiscible in water; Soluble in EtOAc, DCM, MeOH, DMSOLipophilic scaffold (LogP ~3.4).[2]
Refractive Index 1.54–1.55 (Predicted)

Synthetic Routes & Manufacturing

The industrial and laboratory-scale synthesis of this compound predominantly relies on Fischer esterification.[9] This route is preferred for its atom economy and scalability.

Primary Synthesis: Fischer Esterification

This protocol converts 4-bromo-2-methylbenzoic acid into the ethyl ester using ethanol and a strong acid catalyst (typically H₂SO₄).[5]

Protocol Parameters:

  • Reagents: 4-bromo-2-methylbenzoic acid (1.0 equiv), Ethanol (Excess, solvent), H₂SO₄ (Catalytic, ~0.1–0.5 equiv).

  • Conditions: Reflux (approx. 78–80 °C) for 12–18 hours.

  • Workup: Concentration of ethanol, neutralization with saturated NaHCO₃, extraction with Ethyl Acetate (EtOAc).

  • Yield: Typically 85–95% [3].

Synthetic Workflow Diagram

The following diagram illustrates the critical process control points (CPP) for the synthesis.

SynthesisWorkflow Start Raw Material: 4-bromo-2-methylbenzoic acid Reaction Esterification (EtOH, H2SO4, Reflux 18h) Start->Reaction Dissolution Workup Quench & Neutralize (Sat. NaHCO3, pH 7) Reaction->Workup Cool to RT Extraction Extraction (Ethyl Acetate) Workup->Extraction Phase Sep. Product Final Product: This compound Extraction->Product Conc. in vacuo

Figure 1: Step-by-step synthetic workflow for the production of this compound.

Chemical Reactivity & Derivatization

This compound is a "tri-functional" scaffold. Its utility stems from the ability to selectively manipulate three distinct sites: the aryl bromide, the benzylic methyl, and the ester.

The Aryl Bromide (C-4 Position)

The bromine atom is highly reactive toward Palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl/vinyl boronic acids to form biaryl systems.[12] This is critical in extending the carbon skeleton for drug candidates [4].[1]

  • Sonogashira Coupling: Reacts with terminal alkynes (e.g., 3,3-dimethyl-1-butyne) to introduce alkynyl linkers [5].

The Benzylic Methyl (C-2 Position)

The methyl group ortho to the ester is activated for radical substitution.

  • Wohl-Ziegler Bromination: Treatment with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) yields Ethyl 4-bromo-2-(bromomethyl)benzoate .

  • Significance: This bromomethyl derivative is a precursor for cyclization reactions, allowing the formation of fused ring systems like isoindolinones or benzimidazoles [1, 6].

The Ethyl Ester (C-1 Position)
  • Hydrolysis: Converts back to the acid or saponifies to the salt.

  • Amidation: Direct reaction with amines (often catalyzed by Lewis acids or via Weinreb amides) to form benzamides, a common pharmacophore in ion-channel ligands [5].

Reactivity Architecture

ReactivityTree Core This compound (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki NBS Radical Bromination (NBS, AIBN, CCl4) Core->NBS Amidation Amidation (R-NH2, Heat) Core->Amidation Biaryl Biaryl Esters (Drug Core) Suzuki->Biaryl BenzylBr Ethyl 4-bromo-2-(bromomethyl)benzoate (Heterocycle Precursor) NBS->BenzylBr Amide Benzamides (Ion-Channel Ligands) Amidation->Amide

Figure 2: Divergent synthesis pathways originating from the this compound scaffold.

Applications in Medicinal Chemistry

HCV NS5A Inhibitors

In the development of antivirals targeting the Hepatitis C Virus (HCV), this scaffold is used to synthesize bicyclic cores. The benzylic bromination (via NBS) allows for subsequent cyclization with valine derivatives, forming the essential pyrrolidine-containing structures found in NS5A inhibitors [1].

Androgen Receptor Antagonists

Patent literature describes the use of this ester in synthesizing cyclic urea derivatives for treating prostate cancer. The ester group is often converted into a benzimidazole moiety through condensation with diamines, while the bromine allows for late-stage diversification [6].

Ion-Channel Ligands

The scaffold is employed in the synthesis of vanilloid receptor modulators. The bromine atom is replaced via Sonogashira coupling to introduce lipophilic tails (e.g., tert-butyl acetylene), while the ester is converted to an amide to bind the receptor pocket [5].

Handling, Stability, & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage & Stability
  • Conditions: Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents, strong bases (will hydrolyze the ester).

  • Shelf Life: Stable for >2 years under recommended conditions.

Analytical Verification (Expected NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.8–7.9 (d, 1H, Ar-H ortho to ester)

    • δ 7.4–7.5 (m, 2H, Ar-H meta/para)

    • δ 4.3–4.4 (q, 2H, O-CH₂ -CH₃)

    • δ 2.6 (s, 3H, Ar-CH₃ )

    • δ 1.3–1.4 (t, 3H, O-CH₂-CH₃ )

References

  • European Patent Office. (2009). Inhibitors of HCV NS5A comprising a bicyclic core (EP 2682393 A1). Retrieved from .

  • ChemScene. (n.d.). This compound Product Data. Retrieved from .

  • BenchChem. (n.d.). Synthesis of Ethyl 2-Bromo-4-methylbenzoate.[9] (Note: Analogous methodology applied). Retrieved from .

  • Royal Society of Chemistry. (2012). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from .

  • Google Patents. (2009). US7576099B2 - Amide derivatives as ion-channel ligands. Retrieved from .

  • WIPO. (2013). WO 2013/084138 - Cyclic urea derivatives as androgen receptor antagonists. Retrieved from .

Sources

Structural Analysis & Confirmation of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, causal logic, and rigorous validation methods over generic descriptions.

Technical Whitepaper | Version 1.0

Executive Summary

Ethyl 4-bromo-2-methylbenzoate (CAS: 220389-34-4) is a critical halogenated aromatic ester used primarily as a regiospecific scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its functional groups: the bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ester moiety serves as a masked carboxylic acid or a target for nucleophilic acyl substitution.

In drug development, this intermediate is frequently employed to construct biaryl systems found in anti-inflammatory and analgesic candidates. However, commercial supplies often contain regioisomeric impurities (e.g., ethyl 5-bromo-2-methylbenzoate) arising from non-selective bromination during upstream synthesis. This guide provides a definitive structural elucidation strategy to validate regiochemistry and purity before downstream application.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name This compound
CAS Number 220389-34-4
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES CCOC(=O)C1=C(C)C=C(Br)C=C1
Appearance Colorless to pale yellow liquid
Boiling Point ~290 °C (Predicted)
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in water

Synthetic Context & Impurity Logic

Understanding the synthesis is a prerequisite for designing the analysis. The compound is typically synthesized via the Fischer esterification of 4-bromo-2-methylbenzoic acid .

  • Primary Impurity: Unreacted carboxylic acid (detectable by broad OH stretch in IR and acidic proton in NMR).

  • Regioisomeric Impurity: If the starting acid was prepared via bromination of o-toluic acid, the 5-bromo and 3-bromo isomers may be present.

  • Significance: These isomers have identical molecular weights (MS cannot distinguish) but distinct substitution patterns (NMR is required).

Visualization: Synthetic Pathway & Critical Control Points

G Start 4-Bromo-2-methylbenzoic Acid Reagent Ethanol / H2SO4 (Reflux) Start->Reagent Impurity1 Impurity: 5-Bromo Isomer (Regioisomer) Start->Impurity1 Pre-existing Contaminant Crude Crude Mixture (Target + Isomers + Acid) Reagent->Crude Esterification Workup Aq. NaHCO3 Wash (Removes Acid) Crude->Workup Product This compound (Target) Workup->Product Purification Impurity1->Crude Impurity1->Product Co-elutes (Critical QC Point)

Figure 1: Synthetic workflow highlighting the persistence of regioisomeric impurities which necessitates NMR validation.

Structural Elucidation Strategy

To certify the material as "Synthesis Grade," the following multi-modal analysis is required.

A. Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and bromine presence.

  • Method: Electron Impact (EI), 70 eV.

  • Diagnostic Criteria:

    • Molecular Ion:

      
       242 and 244.
      
    • Isotope Pattern: A distinct 1:1 doublet intensity ratio for the molecular ion peaks (

      
      Br and 
      
      
      
      Br), confirming the presence of a single bromine atom.
    • Fragmentation: Loss of ethoxy group (

      
      ) typically observed.
      
B. Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity.

  • Key Absorptions:

    • C=O Stretch (Ester): Strong band at ~1715–1725 cm⁻¹.

    • C-O Stretch: Strong bands at ~1250 cm⁻¹.

    • Absence of OH: No broad band at 2500–3300 cm⁻¹ (confirms removal of starting acid).

C. Nuclear Magnetic Resonance ( H NMR) - The Definitive Test

Objective: Confirm Regiochemistry (1,2,4-substitution pattern). This is the only method that reliably distinguishes the target from the 5-bromo isomer.

Predicted Spectral Data (CDCl₃, 400 MHz):

PositionTypeShift (

)
MultiplicityCoupling (

)
Structural Logic
H-6 Ar-H~7.80 ppmDoublet (d)~8.2 HzOrtho to Ester (Deshielded).
H-3 Ar-H~7.40 ppmSinglet (s)-Isolated between Me and Br.
H-5 Ar-H~7.35 ppmDoublet (d)~8.2 HzOrtho to Br, Meta to Ester.
OCH₂ Alkyl~4.35 ppmQuartet (q)7.1 HzEthyl Ester methylene.
Ar-CH₃ Alkyl~2.58 ppmSinglet (s)-Ortho-methyl (Deshielded by C=O).
CH₃ Alkyl~1.38 ppmTriplet (t)7.1 HzEthyl Ester methyl.

Self-Validating Logic (The "Singlet Test"):

  • Target (4-Bromo-2-methyl): The proton at position 3 is isolated between the methyl and bromine groups. It appears as a Singlet (s) (or finely split doublet).

  • Impurity (5-Bromo-2-methyl): The proton at position 6 (ortho to ester) is isolated. It would appear as a Singlet. The other two protons would be doublets.

  • Differentiation: In the target molecule, the Singlet is NOT the most downfield signal . The most downfield signal is H-6 (Doublet). If the most downfield signal is a Singlet, you have the wrong isomer (5-bromo).

Visualization: NMR Coupling Logic

NMR Title 1H NMR Regiochemistry Validation Logic Structure This compound H6 H-6 (Ortho to C=O) Most Downfield (~7.8 ppm) Must be DOUBLET Structure->H6 H3 H-3 (Between Me & Br) Mid-field (~7.4 ppm) Must be SINGLET Structure->H3 H5 H-5 (Ortho to Br) Mid-field (~7.35 ppm) Must be DOUBLET Structure->H5 Result Regiochemistry CONFIRMED H6->Result If Doublet Fail REJECT: 5-Bromo Isomer Detected H6->Fail If Singlet H3->Result If Singlet H3->Fail If Doublet

Figure 2: Decision tree for interpreting NMR splitting patterns to confirm the 1,2,4-substitution pattern.

Detailed Experimental Protocols

Protocol 1: Analytical GC-MS Method

Purpose: Purity and Identity confirmation.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Method Parameters:

    • Inlet: 250 °C, Split ratio 50:1.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Hold 60 °C for 1 min.

      • Ramp 20 °C/min to 280 °C.

      • Hold 5 min.

    • Detector: MSD, Scan mode 50–500 amu.

  • Acceptance Criteria: Single peak >98% area; Mass spectrum matches reference (M+ 242/244).

Protocol 2: NMR Sample Preparation

Purpose: High-resolution structural validation.

  • Solvent: Use Chloroform-d (CDCl₃) with 0.03% TMS internal standard.

  • Concentration: Dissolve ~10-15 mg of liquid sample in 0.6 mL solvent. Note: High concentration is preferred for 13C analysis, but avoid saturation for 1H to prevent peak broadening.

  • Filtration: If the solution is cloudy (salt residue), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, 2 sec relaxation delay.

    • 13C: 512 scans (optional, for full characterization).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22031226, Mthis compound. (Note: Homologous methyl ester data used for property correlation). Retrieved from [Link]

  • NIST Chemistry WebBook. Ethyl 4-methylbenzoate. (Used for ester/methyl group shift correlation). Retrieved from [Link]

Technical Whitepaper: Structural Elucidation and MS Fragmentation Dynamics of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of Ethyl 4-bromo-2-methylbenzoate (CAS: 99548-55-7).[1] As a halogenated aromatic ester, this compound serves as a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly in Suzuki-Miyaura coupling reactions for drug discovery.[1]

Accurate identification of this molecule requires distinguishing between standard ester cleavage, the definitive bromine isotopic signature, and the structure-specific "ortho-effect" driven by the 2-methyl substituent. This guide details the mechanistic causality of these pathways to ensure rigorous identification in impurity profiling and metabolic studies.

Molecular Identity & Ionization Physics

Before analyzing fragmentation, the analyst must validate the molecular ion (


) based on the unique physics of bromine isotopes.
Physicochemical Properties[2]
  • Formula:

    
    
    
  • Nominal Mass: 242 Da (based on

    
    )
    
  • Exact Mass: 241.9942 (

    
    ) / 243.9922 (
    
    
    
    )[1]
The Isotopic Fingerprint

Unlike non-halogenated organic compounds, the mass spectrum of this compound is defined by the natural abundance of bromine isotopes (


: 50.69% and 

: 49.31%).[1]
  • Observation: The molecular ion appears not as a single peak, but as a 1:1 doublet separated by 2 mass units.[1]

  • Diagnostic Rule: Any fragment retaining the bromine atom must preserve this 1:1 intensity ratio.[1] Loss of the bromine atom results in the collapse of this doublet into a singlet peak.

Fragmentation Mechanics: The Core Pathways

The fragmentation of this compound under Electron Ionization (EI, 70 eV) is governed by three competing mechanisms: Alpha-Cleavage , the Ortho-Effect , and Halogen Abstraction .[1]

Pathway A: Alpha-Cleavage (Formation of Acylium Ion)

The most energetically favorable pathway for aromatic esters is the homolytic cleavage of the bond adjacent to the carbonyl group.

  • Mechanism: The radical cation localized on the carbonyl oxygen induces cleavage of the ethoxy group (

    
    ).[1]
    
  • Mass Shift: Loss of the ethoxy radical (45 Da).

  • Resultant Ion: The acylium ion

    
    .[1]
    
  • m/z: 197 (

    
    ) and 199 (
    
    
    
    ).[1]
Pathway B: The Ortho-Effect (Rearrangement)

This is the distinguishing feature of ortho-substituted benzoates.[1] The methyl group at the C2 position is spatially proximate to the carbonyl oxygen at C1.

  • Mechanism: A 1,5-hydrogen shift occurs from the ortho-methyl group to the ethoxy oxygen.[1] This is followed by the elimination of a neutral ethanol molecule (

    
    , 46 Da), rather than the ethoxy radical.
    
  • Mass Shift: Loss of 46 Da.

  • Resultant Ion: A ketene-like cation or cyclized isocoumarin precursor.

  • m/z: 196 (

    
    ) and 198 (
    
    
    
    ).[1]
  • Significance: The presence of the peak at m/z 196 (even if lower intensity than 197) confirms the ortho substitution pattern, distinguishing it from meta or para isomers.

Pathway C: Secondary Fragmentation (CO Loss & Dehalogenation)

The acylium ion (m/z 197/199) is unstable and typically ejects carbon monoxide (CO, 28 Da).[1]

  • Step 1 (Decarbonylation):

    
     (Phenyl cation).
    
  • Step 2 (Dehalogenation): The phenyl cation may lose the bromine radical (

    
    ).
    
    • 
       (C
      
      
      
      H
      
      
      cation).
    • Note: The ion at m/z 90 is often a rearranged tropylium-like hydrocarbon species, common in alkyl-substituted benzenes.

Visualization of Fragmentation Pathways

FragmentationPathways M_Ion Molecular Ion (M+) m/z 242 / 244 (1:1 Ratio) Acylium Acylium Ion [M - OEt]+ m/z 197 / 199 M_Ion->Acylium Alpha Cleavage (-OEt, 45 Da) OrthoIon Ortho-Effect Ion [M - EtOH]+ m/z 196 / 198 M_Ion->OrthoIon Ortho-Effect (-EtOH, 46 Da) PhenylCat Aryl Cation [Acylium - CO]+ m/z 169 / 171 Acylium->PhenylCat -CO (28 Da) Tropylium Hydrocarbon Cation [Aryl - Br]+ m/z 90 PhenylCat->Tropylium -Br (79/81 Da)

Figure 1: Mechanistic fragmentation tree for this compound showing the competition between alpha-cleavage and the ortho-effect.

Experimental Protocol

To replicate these results, the following GC-MS protocol is recommended. This setup ensures sufficient chromatographic resolution to separate the target from potential de-brominated impurities.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Dilute to ~10 ppm for splitless injection or 100 ppm for split (20:1) injection.

  • Vial: Amber glass to prevent photolytic dehalogenation.

GC-MS Parameters (Standard Configuration)
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm)Non-polar phase ideal for aromatic esters.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for EI-MS stability.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Transfer Line 280°CPrevents condensation of high-boiling aromatics.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation.
Mass Range 40 - 350 m/zCovers molecular ion and all diagnostic fragments.
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp: 20°C/min to 280°C

  • Final: 280°C (Hold 3 min)

  • Total Run Time: ~15 minutes.

Data Interpretation Guide

Use the table below to validate the identity of the peak in your chromatogram.

Diagnostic Ion Table
m/z (Nominal)Ion IdentityOriginRelative AbundanceNotes
242 / 244

Molecular IonModerateMust be a 1:1 doublet.
214 / 216

McLafferty-likeLowLoss of ethene from ethyl ester.
197 / 199

Acylium IonHigh (Base Peak) Loss of ethoxy (-OEt).[1] Retains Br.
196 / 198

Ortho-Effect IonModerateDiagnostic for 2-methyl substitution.
169 / 171

Phenyl CationModerateLoss of CO from m/z 197.[1] Retains Br.
118

Benzoyl CationLowLoss of Br from Acylium.
90

Tropylium-likeHighLoss of Br from Phenyl Cation.
89

Phenyl-likeHighDeprotonated species of m/z 90.[1]
Analytical Workflow Diagram

Workflow Sample Sample (this compound) GC GC Separation (DB-5ms Column) Sample->GC MS EI Source (70 eV) GC->MS Decision Isotope Check Is m/z 242/244 present at 1:1 ratio? MS->Decision OrthoCheck Ortho Check Is m/z 196 present? Decision->OrthoCheck Yes Invalid REJECT Impurity/Isomer Decision->Invalid No Valid CONFIRMED Target Identity OrthoCheck->Valid Yes OrthoCheck->Invalid No (Likely meta/para)

Figure 2: Step-by-step decision tree for validating the target compound using MS data.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 4-methylbenzoate (Analog). NIST Chemistry WebBook, SRD 69.[2] Accessed October 2023. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 4-bromobenzoate (Analog). NIST Chemistry WebBook, SRD 69.[2] Accessed October 2023. [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[3] Ortho effects: A mechanistic study.[3] European Journal of Mass Spectrometry. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link] (Note: Link directs to Methyl analog record for structural confirmation, as Ethyl specific record is aggregated).

Sources

Infrared spectroscopy characteristic peaks for Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the characteristic infrared (IR) absorption peaks for this compound (C₁₀H₁₁BrO₂; CAS No: 220389-34-4). As a Senior Application Scientist, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to serve as an authoritative reference for researchers in synthetic chemistry and drug development. We will deconstruct the molecule's vibrational modes, correlate them to specific spectral features, and present a validated protocol for acquiring a high-fidelity spectrum. The causality behind peak positions, particularly the influence of aromatic conjugation and substitution patterns, is explained in detail to empower users not just to identify this molecule, but to understand its spectral signature on a mechanistic level.

Introduction to Infrared Spectroscopy and this compound

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate.[2] The resulting spectrum of absorption versus frequency (typically expressed as wavenumber, cm⁻¹) serves as a unique molecular "fingerprint," revealing the functional groups present within the sample.[2]

This compound is a substituted aromatic ester. Its structure comprises several key functional groups: an ethyl ester, a benzene ring with a 1,2,4-trisubstitution pattern, a methyl group, and a bromine atom. Each of these components gives rise to characteristic absorption bands in the IR spectrum, making it an excellent subject for detailed spectroscopic analysis. Understanding these peaks is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Molecular Structure and Key Vibrational Moieties

To interpret the IR spectrum, one must first understand the molecule's structure and the bonds capable of vibration. The key functional groups in this compound are highlighted in the diagram below.

Caption: Molecular structure of this compound.

The primary vibrational modes originate from:

  • Aromatic Ring: C-H stretching and C=C in-ring stretching, plus C-H out-of-plane bending.

  • Ester Group: A strong C=O stretch and two distinct C-O stretches.

  • Alkyl Groups (Ethyl and Methyl): Aliphatic C-H stretching and bending.

  • Halogen: A C-Br stretch, typically found in the low-frequency region.

Detailed Spectral Analysis

The IR spectrum can be logically divided into the group frequency region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[3]

C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between hydrogens bonded to sp² (aromatic) and sp³ (aliphatic) hybridized carbons.[4]

  • Aromatic C-H Stretch (≈3100 - 3000 cm⁻¹): Expect weak to medium intensity sharp peaks just above 3000 cm⁻¹.[3][5] These arise from the C-H bonds on the benzene ring.

  • Aliphatic C-H Stretch (≈3000 - 2850 cm⁻¹): Multiple medium to strong peaks will appear just below 3000 cm⁻¹.[3] These are due to the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and ethyl (-CH₂CH₃) groups.

Carbonyl (C=O) Stretching Region (≈1726 cm⁻¹)

The carbonyl stretch of the ester group is typically the most intense and easily identifiable peak in the spectrum.[6]

  • Ester C=O Stretch (≈1730 - 1715 cm⁻¹): For this compound, an aromatic ester, this peak is expected to be very strong and sharp. Its position is slightly lower than that of a simple aliphatic ester (1750-1735 cm⁻¹) due to conjugation with the adjacent benzene ring.[7][8][9] This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and thus lowering the vibrational frequency. A closely related compound, mthis compound, shows this peak at 1726 cm⁻¹, providing a reliable reference point.[10]

Aromatic C=C and C-O Stretching Regions (1600 - 1000 cm⁻¹)

This part of the spectrum contains several important peaks characteristic of the aromatic ring and the ester's C-O bonds.

  • Aromatic C=C In-Ring Stretches (≈1600 - 1450 cm⁻¹): Aromatic compounds typically show a series of medium-intensity absorptions in this region due to the stretching of the carbon-carbon bonds within the ring.[5] Expect peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

  • Ester C-O Stretches (≈1300 - 1100 cm⁻¹): Esters are characterized by two distinct C-O stretching vibrations, often referred to as the "Rule of Three" when combined with the C=O peak.[7][11]

    • Asymmetric C-C-O Stretch: A strong peak is expected between 1310-1250 cm⁻¹.[7] This corresponds to the stretching of the bond between the aromatic ring and the ester group.

    • Symmetric O-C-C Stretch: Another strong peak should appear between 1130-1100 cm⁻¹.[7] This is associated with the ethyl portion of the ester linkage.

Fingerprint Region (< 1000 cm⁻¹)

This region contains complex vibrations, including bending and skeletal modes, that are unique to the overall molecular structure.

  • C-H Out-of-Plane Bending (≈850 - 750 cm⁻¹): The pattern of C-H "wagging" vibrations is highly diagnostic of the substitution pattern on the benzene ring.[5][12] For a 1,2,4-trisubstituted ring, a strong absorption is typically observed in the 860-800 cm⁻¹ range.

  • C-Br Stretch (≈700 - 500 cm⁻¹): The carbon-bromine stretching vibration is expected in the low-frequency end of the spectrum. This peak is often weak to medium in intensity and can sometimes be difficult to assign definitively.

Summary of Characteristic Absorption Peaks

The following table summarizes the expected key IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
≈ 3100 - 3000Weak-MediumC-H StretchAromatic (sp²)
≈ 3000 - 2850Medium-StrongC-H Stretch (Asymmetric & Symmetric)Aliphatic (sp³)
≈ 1726Very StrongC=O StretchAromatic Ester
≈ 1600, 1475MediumC=C In-Ring StretchAromatic Ring
≈ 1310 - 1250StrongC-C-O Asymmetric StretchEster Linkage
≈ 1130 - 1100StrongO-C-C Symmetric StretchEster Linkage
≈ 860 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
≈ 700 - 500Weak-MediumC-Br StretchBromo Group

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes a self-validating system for obtaining a reliable Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.[13]

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the sample compartment is clean and dry. The presence of water vapor and CO₂ can introduce atmospheric artifacts into the spectrum.

  • Background Spectrum Acquisition:

    • Run a background scan with an empty sample compartment. This measures the instrument's baseline and any atmospheric interference, which will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.

    • Using a clean pipette, place one small drop of this compound onto the center of the plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder within the spectrometer's sample compartment.

    • Close the compartment lid and initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform on the interferogram and ratio it against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the characteristic peaks outlined in Section 4 to confirm the compound's identity and purity.

Experimental Workflow Diagram

Caption: Workflow for acquiring an FTIR spectrum of a liquid sample.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature for its structural identification. The key diagnostic features are the exceptionally strong carbonyl (C=O) stretch near 1726 cm⁻¹, the distinct C-H stretches differentiating aromatic and aliphatic moieties, the dual C-O ester stretches between 1300-1100 cm⁻¹, and the C-H bending patterns in the fingerprint region that confirm the 1,2,4-trisubstitution of the aromatic ring. By following the outlined experimental protocol and analytical framework, researchers can confidently use IR spectroscopy to verify the presence and purity of this compound in their work.

References

  • ACS Publications. (n.d.). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Perkins, W. D. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Tartu. (n.d.). Benzene and its derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • University of Silesia in Katowice. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of mthis compound. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

  • JoVE. (2024). Video: IR Absorption Frequency: Hybridization. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link]

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A Technical Guide to the Solubility Profile of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of Ethyl 4-bromo-2-methylbenzoate (CAS No. 220389-34-4), a key intermediate in various organic synthesis applications.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive analysis grounded in physicochemical principles and provides detailed protocols for empirical determination.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is a halogenated aromatic ester frequently utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and material science.[3] Understanding its solubility in common laboratory solvents is paramount for its effective use. A precise solubility profile informs critical process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. The choice of solvent can significantly impact reaction rates, yields, and the stereoselectivity of chemical transformations.[4]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in various solvents.

PropertyValueSource
CAS Number 220389-34-4ChemScene[5]
Molecular Formula C₁₀H₁₁BrO₂ChemScene[5]
Molecular Weight 243.10 g/mol ChemScene[5]
Appearance Colorless to Light yellow clear liquid (Predicted, based on isomer)Tokyo Chemical Industry[6]
Predicted LogP 2.934ChemScene[5]
Topological Polar Surface Area (TPSA) 26.3 ŲChemScene[5]
Hydrogen Bond Acceptors 2ChemScene[5]
Hydrogen Bond Donors 0ChemScene[5]

The predicted octanol-water partition coefficient (LogP) of approximately 2.93 indicates that this compound is significantly more soluble in nonpolar organic solvents than in water.[5] The molecule possesses two hydrogen bond acceptors (the carbonyl and ether oxygens of the ester group) but no hydrogen bond donors.[5] This suggests it can interact with protic solvents but cannot form hydrogen bonds with itself.[7]

Predicted Solubility Profile in Common Laboratory Solvents

In the absence of comprehensive experimental data, a predictive solubility profile can be constructed based on the principle of "like dissolves like."[8][9] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, an aromatic ester, is intermediate. The ester group contributes polarity, while the benzene ring and ethyl group are nonpolar.

SolventPolarity IndexPredicted SolubilityRationale
Hexane 0.1High As a nonpolar hydrocarbon, hexane is expected to readily dissolve the nonpolar aromatic ring and ethyl chain of the solute.[8]
Toluene 2.4High The aromatic nature of toluene provides favorable π-π stacking interactions with the benzene ring of the solute, leading to high solubility.
Dichloromethane (DCM) 3.1High DCM is a versatile solvent with moderate polarity that is effective at dissolving a wide range of organic compounds.
Ethyl Acetate 4.4High The ester functionality of ethyl acetate is similar to that of the solute, promoting miscibility.
Acetone 5.1Moderate to High Acetone is a polar aprotic solvent that should effectively solvate the polar ester group.[10]
Ethanol 4.3Moderate Ethanol is a polar protic solvent. While it can act as a hydrogen bond donor to the ester's oxygen atoms, the nonpolar character of the solute may limit high solubility. The synthesis of a similar compound via Fischer esterification in ethanol suggests at least moderate solubility.[11]
Methanol 5.1Moderate Similar to ethanol, methanol is a polar protic solvent. Its smaller nonpolar component compared to ethanol may slightly alter its solvating power for this specific solute.
Water 10.2Low to Insoluble The high polarity of water and its strong hydrogen-bonding network make it a poor solvent for the largely nonpolar this compound. Although the ester group can accept hydrogen bonds from water, the large hydrophobic surface area of the molecule will likely lead to very low solubility.[7][12]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method is a well-established and reliable technique.[13][14][15] This method involves equilibrating a surplus of the solute with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound add_to_vial Combine in a sealed vial prep_solute->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 24-48h) add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility (e.g., mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Pipette a known volume of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14] The solubility should be checked at different time points (e.g., 24h and 48h) to ensure equilibrium has been reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solute, centrifuge the vials.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., a 0.45 µm PTFE filter) into a clean vial. This step is crucial to prevent solid particles from interfering with the analysis.[14]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Conclusion

References

  • Luminix Health. 4-Bromo-2-methylbenzoic acid ethyl ester. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • MySkinRecipes. This compound. [Link]

  • CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Green Chemistry Toolkit. SOLVENTS. [Link]

  • Chemistry LibreTexts. 15.7: Physical Properties of Esters. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Reddit. Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Chemistry LibreTexts. Properties of Esters. [Link]

  • ResearchGate. The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. [Link]

  • Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

  • Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). [Link]

  • Quora. How to detect the best solvent for specific organic compounds from its structure. [Link]

  • Doron Scientific. This compound. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • PubChem. Mthis compound. [Link]

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Stability and storage conditions for Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 220389-34-4) is a substituted aromatic ester that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The integrity of such a reagent is paramount; its degradation can compromise experimental outcomes, leading to reduced yields, impure products, and misleading biological data. This guide provides a comprehensive analysis of the stability of this compound, detailing its degradation pathways and establishing field-proven protocols for its optimal storage and handling. By understanding the causality behind its instability, researchers can implement self-validating systems to ensure the long-term viability of this important chemical intermediate.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is essential for proper handling and storage.

Chemical Properties

The key physicochemical properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 220389-34-4[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Colorless to Light yellow clear liquid[2]
Purity ≥97%[1]
Boiling Point ~275 - 306 °C[2][3]
Refractive Index ~1.55[2]
Hazard Identification

Based on aggregated GHS data for similar compounds, this compound should be handled with care. The primary hazards include:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4]

  • Harmful if Swallowed: May be harmful if ingested.[4]

  • Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[4]

Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[5][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6][7]

Core Stability and Incompatibility Analysis

While generally stable under recommended storage conditions, the molecule possesses two primary sites susceptible to degradation: the ester functional group and the carbon-bromine bond on the aromatic ring.[5]

Key Factors Influencing Stability
  • Moisture/Water: The presence of water, especially in conjunction with acidic or basic catalysts, can lead to hydrolysis of the ester.

  • Light: Aromatic bromine compounds can be susceptible to photodecomposition. Protecting the compound from light is a common recommendation for related structures.[8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways. While the aromatic core is thermally robust, prolonged exposure to heat should be avoided.[9]

  • Chemical Incompatibility: Contact with strong acids, alkalis, oxidizing agents, and reducing agents can promote degradation.[5][6]

Incompatible Materials

To ensure the compound's integrity, it is crucial to segregate it from the following material classes:

  • Strong Acids & Bases: These act as catalysts for ester hydrolysis.[5][6][10]

  • Strong Oxidizing Agents: Can potentially react with the aromatic ring or the benzylic methyl group.[6]

  • Strong Reducing Agents: May react with the ester or the aryl bromide.[5]

  • Nucleophiles: The bromine atom can be displaced via nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing ester group.[11]

Primary Degradation Pathways: Mechanisms and Mitigation

Understanding the "why" behind storage protocols is key to their effective implementation. The two most probable non-microbial degradation routes for this compound are hydrolysis and photodegradation.

Hydrolytic Degradation

The most significant threat to the stability of this compound is hydrolysis, which cleaves the ethyl ester to form 4-bromo-2-methylbenzoic acid and ethanol. This reaction can be catalyzed by both acid and base.[10]

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. In neutral water, this reaction is slow. However, under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic. Under basic conditions, the potent nucleophile, hydroxide (OH⁻), directly attacks the carbonyl carbon.[10] The result is the same: cleavage of the ester bond.

Mitigation Strategy: The primary defense against hydrolysis is the strict exclusion of moisture. This involves using tightly sealed containers and potentially storing under an inert atmosphere.

Hydrolysis_Pathway cluster_main Hydrolytic Degradation of this compound cluster_conditions Catalytic Conditions Compound This compound Acid 4-bromo-2-methylbenzoic Acid Compound->Acid H₂O / H⁺ or OH⁻ Alcohol Ethanol Compound->Alcohol H₂O / H⁺ or OH⁻ Moisture Moisture (H₂O) Catalyst Acid (H⁺) or Base (OH⁻)

Caption: Primary hydrolytic degradation pathway.

Potential Photodegradation

Aromatic halides can undergo photolysis, where UV light provides the energy to cleave the carbon-halogen bond, forming radical species. These radicals are highly reactive and can lead to a complex mixture of impurities.

Causality: The energy from photons of an appropriate wavelength can be absorbed by the molecule, promoting an electron to an anti-bonding orbital associated with the C-Br bond, leading to its homolytic cleavage.

Mitigation Strategy: To prevent photodegradation, the compound must be stored in containers that block UV light. Amber glass or opaque containers are standard for this purpose.[8]

Recommended Storage and Handling Protocols

A multi-faceted approach is required for the effective long-term storage of this compound.

Storage Conditions Summary
ParameterRecommendationRationaleSource(s)
Temperature Refrigerate (2-8 °C) or store in a cool place (<15 °C).Reduces the rate of all potential degradation reactions.[1][2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[2]
Container Tightly sealed, amber glass or opaque vial/bottle.Prevents moisture ingress and protects from light to avoid photodegradation.[5][8]
Location Dry, well-ventilated, and secure chemical storage area.Ensures safety and prevents accidental contact with incompatible materials.[7][12]
Step-by-Step Storage Protocol (Long-Term)
  • Procurement: Upon receipt, verify the container seal is intact.

  • Aliquoting (if necessary): If the entire quantity will not be used at once, aliquot the material into smaller, single-use volumes in a controlled environment (e.g., glove box) to minimize repeated exposure of the bulk stock to the atmosphere.

  • Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Use high-quality, chemically resistant caps with PTFE liners to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of storage, and concentration (if in solution).

  • Secondary Containment: Place the primary container(s) into a labeled, sealed secondary container.

  • Storage: Place the secondary container in a designated, refrigerated (2-8 °C), and dark environment away from incompatible chemicals.

Self-Validating Protocol: Stability Assessment Workflow

Trustworthiness in research demands that protocols be self-validating. The following experimental workflow allows a laboratory to confirm the stability of its own stock of this compound over time.

Objective

To quantitatively assess the purity of this compound and identify the formation of key degradants (specifically 4-bromo-2-methylbenzoic acid) under defined storage conditions over a 12-month period.

Methodology
  • Time-Zero Analysis (T=0):

    • Upon receipt of a new batch, immediately take a small sample for baseline analysis.

    • Purity Analysis (HPLC): Use a reverse-phase C18 column with a water/acetonitrile gradient and UV detection. Determine the peak area percentage of the main compound.

    • Water Content (Karl Fischer Titration): Quantify the initial water content. This is a critical baseline measurement.

    • Degradant Identification (LC-MS/GC-MS): Obtain a mass spectrum to confirm the identity of the parent compound and to serve as a reference for identifying any new peaks that appear over time.

  • Sample Preparation for Stability Study:

    • Prepare multiple small aliquots (e.g., 10-20 mg each) in amber glass vials as per the long-term storage protocol (Section 4.2).

    • Prepare two sets:

      • Set A (Optimal Storage): Store at 2-8 °C under Argon in the dark.

      • Set B (Stress Condition): Store at room temperature (~25 °C) exposed to ambient laboratory light (in a clear vial).

  • Time-Point Analysis:

    • At designated time points (e.g., T=3, 6, 9, 12 months), remove one vial from each set (A and B).

    • Re-run the full analytical panel (HPLC, Karl Fischer, LC-MS) on each sample.

  • Data Analysis and Interpretation:

    • Purity: Plot the peak area percentage from HPLC versus time for both sets. A significant decrease in purity (>2%) indicates degradation.

    • Degradants: In the chromatograms, look for the appearance of new peaks. The primary expected degradant, 4-bromo-2-methylbenzoic acid, will have a shorter retention time than the ester on a C18 column. Confirm its identity via MS.

    • Water Content: Track any changes in water content, as an increase could indicate a compromised seal.

Stability_Workflow cluster_setup Setup & Baseline (T=0) cluster_storage Storage Conditions cluster_testing Time-Point Analysis (T = 3, 6, 9, 12 months) cluster_results Data Interpretation start Receive New Batch of This compound t0_analysis Baseline Analysis: - HPLC Purity - Karl Fischer (H₂O) - LC-MS Identity start->t0_analysis aliquot Prepare Aliquots t0_analysis->aliquot set_a Set A: Optimal (2-8°C, Inert, Dark) aliquot->set_a set_b Set B: Stress (25°C, Air, Light) aliquot->set_b analysis Re-run Full Analysis: - HPLC - Karl Fischer - LC-MS set_a->analysis set_b->analysis results Compare data to T=0. Plot Purity vs. Time. Identify Degradants. analysis->results

Caption: Experimental workflow for self-validating stability assessment.

Conclusion

The chemical integrity of this compound is contingent upon a proactive and informed approach to its storage and handling. The principal threats to its stability are hydrolysis and potential photodegradation. By implementing a storage protocol centered on the exclusion of moisture and light, refrigeration, and the use of an inert atmosphere, researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent. Adopting a self-validating stability assessment program provides the ultimate assurance of quality, underpinning the reliability and reproducibility of critical scientific research.

References

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • PubChem. (n.d.). Mthis compound | C9H9BrO2. National Center for Biotechnology Information. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. [Link]

  • SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

  • Hsiao, S. H., & Yang, C. P. (1996). Synthesis and properties of aromatic polyesters and brominated polyesters derived from α,α′-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 34(8), 1379-1390.
  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. LibreTexts. [Link]

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Thermal Decomposition Profile of Ethyl 4-bromo-2-methylbenzoate: A Comprehensive Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-bromo-2-methylbenzoate is a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials.[1] Its thermal stability is a paramount parameter that dictates manufacturing protocols, process safety, and storage conditions. This technical guide provides an in-depth examination of the thermal decomposition of this compound using Thermogravimetric Analysis (TGA). We will explore the fundamental principles of the TGA experiment, detail a robust analytical protocol, interpret the resulting data, and discuss the practical implications for chemical process development. This document is designed to serve as an authoritative resource, blending theoretical understanding with practical, field-proven insights.

Introduction: The Compound and the Technique

1.1. This compound: A Versatile Synthetic Building Block

This compound (C₁₀H₁₁BrO₂) is a halogenated aromatic ester.[2] Its structure, featuring an ethyl ester, a methyl group, and a bromine atom on the benzene ring, provides multiple reactive sites. This makes it a highly valuable precursor in medicinal chemistry for creating complex molecular architectures and in materials science.[1] Given that synthetic routes often require heating, a precise understanding of its thermal behavior is not merely academic but essential for ensuring reaction efficiency, minimizing impurity formation, and preventing hazardous thermal runaway events.

1.2. Thermogravimetric Analysis (TGA): Unveiling Thermal Stability

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques. It measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[3][4] The resulting data, a plot of mass versus temperature, provides quantitative insights into decomposition, evaporation, oxidation, and other thermal events.[3] For a compound like this compound, TGA can precisely determine the onset temperature of decomposition, characterize the different stages of degradation, and quantify the amount of residual material.

Foundational Physicochemical Properties

Before proceeding to thermal analysis, it is crucial to understand the basic properties of the compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
Appearance Light yellow to yellow liquid[5]
Boiling Point ~289.8 °C (Predicted)[5][6]
Density ~1.378 g/cm³ (Predicted)[5]
CAS Number 220389-34-4[2][5][6]

The relatively high boiling point suggests that under typical TGA conditions (e.g., heating at 10-20 °C/min), thermal decomposition will be the primary mass loss event rather than simple evaporation.

TGA Experimental Protocol: A Self-Validating System

The following protocol is designed to generate accurate and reproducible data on the thermal stability of this compound. The causality behind each parameter choice is explained to ensure scientific integrity.

3.1. Instrumentation

  • Thermogravimetric Analyzer: Calibrated TGA instrument (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+).

  • Sample Pans: Platinum or alumina crucibles (70-100 µL).

  • Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis.

  • Analytical Balance: For precise sample weighing.

3.2. Step-by-Step Methodology

  • Instrument Calibration: Verify the mass and temperature calibration of the TGA instrument using certified standards (e.g., calcium oxalate for mass loss, nickel for Curie point temperature). This is a foundational step for data trustworthiness.

  • Sample Preparation:

    • Accurately weigh 5–10 mg of this compound into a tared TGA crucible. This sample size is optimal; it is large enough to be representative yet small enough to minimize thermal gradients, which could skew decomposition temperatures.[7]

    • Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.

  • Experimental Setup & Execution:

    • Place the sample crucible onto the TGA balance mechanism.

    • Seal the furnace and begin purging with nitrogen at a rate of 50 mL/min. An inert atmosphere is critical to study the inherent thermal decomposition without the influence of oxidation.

    • Temperature Program:

      • Equilibrate: Hold at 30 °C for 5 minutes to allow the furnace and sample to reach thermal equilibrium.

      • Heating Ramp: Increase the temperature from 30 °C to 700 °C at a constant rate of 10 °C/min. This heating rate provides a good balance between resolving distinct decomposition events and maintaining a reasonable experiment duration.[8]

      • Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the program.

TGA_Workflow cluster_workflow Experimental Workflow Start Start Calibrate Calibrate TGA Start->Calibrate Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into Furnace Weigh->Load Purge Purge with N2 (50 mL/min) Load->Purge Ramp Heat 30-700°C @ 10°C/min Purge->Ramp Analyze Data Analysis (TGA/DTG) Ramp->Analyze End End Analyze->End

Caption: Standard operating procedure for the TGA analysis of this compound.

Analysis & Interpretation of Expected Thermal Events

The TGA data will reveal a multi-stage decomposition process, characteristic of a complex organic molecule. The primary data plot is the TGA curve (mass % vs. temperature), while its first derivative, the DTG curve (rate of mass loss vs. temperature), highlights the temperatures of maximum decomposition rates for each step.

4.1. Predicted Decomposition Profile

Based on the molecular structure, a logical, multi-step decomposition in an inert atmosphere is anticipated.

StageTemperature Range (°C)Mass Loss (%)DTG Peak (°C)Proposed Chemical Event
I ~180 - 280~11.9%~250Cleavage of the ethyl group from the ester, releasing ethene (C₂H₄).
II ~280 - 400~18.1%~350Decarboxylation, with the loss of carbon dioxide (CO₂).
III ~400 - 600~45-50%~480Fragmentation of the brominated aromatic ring structure.
Residue > 600~20-25%-Formation of a stable carbonaceous char.

4.2. Mechanistic Visualization

The proposed degradation pathway can be visualized as a sequence of bond-breaking events, each corresponding to a mass loss step observed in the TGA thermogram.

Decomposition_Pathway cluster_pathway Proposed Thermal Decomposition Pathway Parent This compound Intermediate1 4-bromo-2-methylbenzoic acid + Ethene (gas) Parent->Intermediate1 Stage I (~180-280°C) Ester Cleavage Intermediate2 4-bromo-2-methylbenzene + Carbon Dioxide (gas) Intermediate1->Intermediate2 Stage II (~280-400°C) Decarboxylation Products Volatile Fragments + Char Residue Intermediate2->Products Stage III (~400-600°C) Ring Fragmentation

Caption: Proposed multi-stage thermal decomposition pathway of this compound under an inert atmosphere.

Authoritative Grounding & Implications for Drug Development

The thermal data generated through this TGA protocol is directly applicable to several critical areas in pharmaceutical and chemical development:

  • Process Safety and Hazard Analysis: The onset temperature of decomposition is a critical parameter for defining the maximum safe operating temperature for reactions involving this intermediate. It allows chemists to maintain a safe margin and prevent uncontrolled exothermic events.

  • Optimization of Synthetic Routes: Knowing the decomposition profile helps in designing purification steps like distillation, ensuring that the applied temperature does not degrade the product.

  • Material Stability and Storage: The TGA data provides a rapid assessment of the compound's inherent thermal stability, informing decisions on appropriate long-term storage conditions to prevent degradation and ensure shelf-life.

  • Quality Control: TGA can be used as a QC tool to check for the presence of volatile impurities or residual solvents, which would manifest as mass loss at temperatures below the decomposition onset of the pure compound.

By adhering to the scientifically robust protocol detailed herein, researchers can generate trustworthy and actionable data, enhancing the safety, efficiency, and quality of their chemical processes.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • American Chemical Society. (2020). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Insights. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thermal Characteristics of Some Organic Esters. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from [Link]

  • Torontech. (n.d.). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

  • Aston Publications Explorer. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Retrieved from [Link]

  • PubMed Central. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Retrieved from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. Retrieved from [Link]

Sources

Safety, handling, and disposal of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Stewardship of Ethyl 4-bromo-2-methylbenzoate

Executive Summary & Chemical Profile

This compound is a specialized halogenated aromatic ester frequently utilized as a scaffold in medicinal chemistry. Its structural dual-functionality—a reactive bromine handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and an ester moiety amenable to hydrolysis or reduction—makes it a critical intermediate in drug discovery pipelines.

However, its utility comes with specific stewardship requirements.[1][2][3][4][5] As a halogenated organic, it presents distinct disposal challenges under EPA/RCRA guidelines, and its physiological activity as an irritant mandates strict exposure controls. This guide moves beyond basic SDS data to provide a causal, operational framework for its safe lifecycle management.

Chemical Identity Table
PropertySpecification
CAS Number 220389-34-4
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Liquid (Standard Temperature & Pressure)
Boiling Point ~275°C (Predicted/Analogous)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water

Toxicology & Hazard Assessment

While often classified under generic "Irritant" categories, the operational risks of this compound stem from its lipophilicity and alkylating potential.

GHS Classification & Causality
Hazard CodeDescriptionOperational Implication (The "Why")
H315 Causes skin irritationLipophilic Penetration: The ethyl ester tail facilitates dermal absorption, allowing the compound to penetrate the stratum corneum and cause localized dermatitis.
H319 Causes serious eye irritationMucosal Interaction: Direct contact with lachrymal fluid can lead to hydrolysis, locally lowering pH and causing corneal distress.
H335 May cause respiratory irritationVapor Pressure: While boiling point is high, aerosols generated during syringe transfer or rotary evaporation can irritate the bronchial lining.
H302 Harmful if swallowedSystemic Toxicity: Halogenated benzoates can interfere with metabolic pathways; ingestion is a critical risk during poor hygiene practices (e.g., hand-to-mouth transfer).

Critical Note on Sensitization: Benzoate esters can act as haptens. Repeated low-level exposure may induce allergic contact dermatitis. Researchers with prior sensitivity to salicylates or benzoates should exercise heightened caution.

Engineering Controls & Personal Protective Equipment (PPE)

Safety is not just about wearing gear; it is about establishing a barrier integrity system.

The Barrier Strategy
  • Respiratory (Primary Barrier):

    • Requirement: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

    • Logic: This captures aerosols generated during pipetting and solvent evaporation, preventing H335 events.

  • Dermal (Secondary Barrier):

    • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Breakthrough Time: >480 minutes (Estimated based on analogous benzoate esters).

    • Contraindication: Do NOT use Latex. Organic esters can degrade latex matrices, leading to rapid permeation.

    • Technique: Use "Double-Gloving" during synthesis setup. Remove the outer pair immediately upon contamination to preserve the inner clean barrier.

  • Ocular (Critical Barrier):

    • Requirement: Chemical splash goggles (ANSI Z87.1+).

    • Logic: Safety glasses with side shields are insufficient. As a liquid, a splash event can migrate around standard lenses. Goggles provide a seal against the orbital ridge.

Storage & Stability Protocol

Proper storage mitigates chemical degradation, specifically hydrolysis and photolysis, which can alter yield reproducibility.

  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: Low temperature retards the rate of spontaneous ester hydrolysis and transesterification.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: While relatively stable, exclusion of moisture prevents the slow conversion to 4-bromo-2-methylbenzoic acid, which alters stoichiometry in subsequent coupling reactions.

  • Container: Amber glass vials with Teflon-lined caps.

    • Reasoning: Prevents photodegradation (de-bromination) and ensures cap liner does not leach plasticizers into the reagent.

Operational Workflow & Emergency Response

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound, emphasizing the decision points for safety and quality control.

G Receipt Receipt & Log (CAS 220389-34-4) QC QC Check (H-NMR/LCMS) Receipt->QC Storage Storage (2-8°C, Dark, Inert) QC->Storage Pass Waste Disposal (Halogenated Stream) QC->Waste Fail Usage Synthesis Usage (Fume Hood Only) Storage->Usage Spill Spill Event? Usage->Spill Cleanup Absorb with Vermiculite Do NOT use water Spill->Cleanup Yes Spill->Waste No (Routine) Cleanup->Waste

Figure 1: Operational lifecycle and contingency workflow for this compound.

Emergency Spill Protocol
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood sash is lowered; increase room ventilation if possible.

  • Absorb: Do not use water (immiscible/spreads the spill). Use an inert absorbent like vermiculite or sand.

  • Decontaminate: Wash the surface with a soap/water solution after bulk removal to emulsify residual organic film.

Disposal & Waste Management (RCRA Compliance)

Disposal is the most critical regulatory step. Because the molecule contains Bromine, it cannot be treated as standard organic waste.

The Halogen Rule

Incinerating halogenated compounds in standard kilns generates Hydrogen Bromide (HBr) and Bromine gas (Br₂), which are highly corrosive and toxic. Facilities must use incinerators equipped with acid gas scrubbers.

Disposal Decision Tree:

WasteTree Start Waste Generation Aqueous Aqueous Layer (Extraction) Start->Aqueous Organic Organic Layer (Reaction Mix) Start->Organic Check Contains >1% Halogens? HaloWaste HALOGENATED WASTE STREAM (Red Label/Separate Drum) Check->HaloWaste Yes (Contains Bromide) NonHalo Non-Halogenated Solvent Waste Check->NonHalo No AqWaste Aqueous Waste (Check pH before disposal) Aqueous->AqWaste Trace Organics Only Organic->Check

Figure 2: Waste stream segregation logic to prevent regulatory non-compliance.

Actionable Disposal Steps:

  • Segregation: Tag waste containers explicitly as "HALOGENATED ORGANIC."

  • Compatibility: Do not mix with strong oxidizers or alkali metals (risk of exothermic reaction).

  • Labeling: List the full chemical name. Do not use abbreviations like "E-Br-Ester" which can confuse waste technicians.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22031226 (Methyl analog) and related Halogenated Benzoates. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

Sources

Ethyl 4-bromo-2-methylbenzoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Ethyl 4-bromo-2-methylbenzoate in Medicinal Chemistry

Executive Summary

This compound (CAS 220389-34-4) serves as a high-value bifunctional scaffold in modern organic synthesis. Distinguished by its orthogonal reactivity profile, this molecule offers two distinct electrophilic handles: an aryl bromide at the C4 position and an ethyl ester at the C1 position, modulated by a sterically significant methyl group at C2.

This guide analyzes the molecule’s utility as a "linchpin" intermediate for constructing biaryl systems, particularly in the synthesis of PPAR agonists, kinase inhibitors, and liquid crystal polymers. We explore the chemoselective exploitation of the C4-halogen over the C1-ester, enabling sequential functionalization strategies critical for library generation in drug discovery.

Molecular Architecture & Reactivity Profile

The utility of this compound lies in the electronic and steric differentiation of its substituents.

  • C4-Bromine (Aryl Halide): Located para to the electron-withdrawing ester, this position is activated for oxidative addition by Palladium(0), making it an ideal candidate for Suzuki, Heck, and Buchwald-Hartwig couplings.

  • C1-Ethyl Ester (Electrophile): Serves as a masked carboxylic acid. It can be hydrolyzed, reduced to a benzyl alcohol, or converted to amides.

  • C2-Methyl (Steric Modulator): This is the critical structural feature. The ortho-methyl group exerts steric pressure on the ester carbonyl. Expert Insight: This steric hindrance renders the ester less susceptible to accidental nucleophilic attack during metal-halogen exchange or mild basic conditions compared to non-substituted benzoates, effectively acting as a "steric protecting group."

Physical Properties Table
PropertySpecification
CAS Number 220389-34-4
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Colorless to pale yellow liquid / Low-melting solid
Boiling Point ~140-145°C (at reduced pressure)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Chemoselective Transformations

The following diagram illustrates the divergent synthesis pathways available from this core scaffold. The logic flows from the central node to specific high-value derivatives.

ReactivityMap Core This compound (Core Scaffold) Biaryl Biaryl Esters (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Chemo-selective at C4 Amine Anilines (Buchwald-Hartwig) Core->Amine HNR2, Pd(0) C-N Bond Formation Acid 4-Bromo-2-methylbenzoic Acid (Hydrolysis) Core->Acid LiOH/THF Saponification Alcohol Benzyl Alcohol (Reduction) Core->Alcohol LiAlH4 or DIBAL Ester Reduction Pharma Kinase Inhibitors (Biaryl Amides) Biaryl->Pharma Amidation Library DEL Library Scaffolds Acid->Library Coupling

Figure 1: Divergent reactivity map showing chemoselective pathways. The C4-Bromine allows for carbon-carbon bond formation while preserving the ester functionality.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis from Acid Precursor

Objective: Synthesis of this compound from 4-bromo-2-methylbenzoic acid.

While the ester is commercially available, in-house synthesis is often required for isotopic labeling or cost reduction at scale.

Reagents:

  • 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Ethanol (Absolute, 10-15 volumes)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.2 equiv)

Workflow (Fischer Esterification):

  • Dissolution: Charge a round-bottom flask with 4-bromo-2-methylbenzoic acid and absolute ethanol.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The acid spot should disappear.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

  • Neutralization: Dilute residue with EtOAc and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Vacuum distillation is recommended for high purity (>98%).

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling at C4-Br without affecting the C1-Ester.

This protocol utilizes the steric bulk of the C2-methyl group to stabilize the ester, allowing for efficient cross-coupling at the C4 position.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

SuzukiWorkflow Step1 Setup: Charge Flask Substrate + Boronic Acid + Base Step2 Degassing Sparge with N2/Ar for 15 min Step1->Step2 Step3 Catalyst Addition Add Pd(dppf)Cl2 (3 mol%) Step2->Step3 Step4 Reaction Heat to 90°C for 4-6 hours Step3->Step4 Step5 Workup Filter through Celite -> Extraction Step4->Step5

Figure 2: Optimized Suzuki coupling workflow for this compound.

Expert Commentary on Protocol B:

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents rapid catalyst deactivation and tolerates the steric environment of the ortho-methyl group if the boronic acid is also substituted.

  • Base Selection: Carbonate bases (K₂CO₃ or Cs₂CO₃) are mild enough to prevent hydrolysis of the ethyl ester, which can occur with hydroxide bases (NaOH) at elevated temperatures.

  • Monitoring: The reaction is typically clean. The appearance of the biaryl product can be tracked via LCMS (M+H).

Application Case Study: Biaryl Amide Scaffold

A common application in drug discovery is the synthesis of biaryl amides (e.g., for p38 MAP kinase inhibition).

  • Step 1 (Coupling): this compound is coupled with 3-aminophenylboronic acid (protected as Boc) using Protocol B.

  • Step 2 (Hydrolysis): The ethyl ester is hydrolyzed using LiOH in THF/Water (60°C). Note: The C2-methyl group requires higher temperature/longer time for hydrolysis compared to unsubstituted benzoates.

  • Step 3 (Amidation): The resulting biaryl acid is coupled with a heterocycle amine using HATU/DIPEA.

Why this building block? Using the ethyl ester (rather than the acid) in Step 1 prevents catalyst poisoning by the free carboxylic acid and allows for easier purification (silica chromatography) of the intermediate.

Handling, Stability, and Safety

  • Storage: Store in a cool, dry place (2-8°C recommended). The ester is stable at room temperature but should be kept away from strong oxidizing agents and strong bases.

  • Safety Profile:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Protocol B).

  • PubChem. (n.d.). Compound Summary: this compound.[4] Retrieved from [Link]

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Technical Guide: Reactivity & Chemoselectivity of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-2-methylbenzoate serves as a high-value bifunctional scaffold in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals. Its utility stems from the orthogonality of its two reactive centers: the aryl bromide at position C4 and the ethyl ester at position C1.

This guide analyzes the electronic and steric interplay between these groups.[1][2] Specifically, it details how the ortho-methyl group (C2) sterically shields the ester, creating a kinetic window that allows for aggressive functionalization of the bromine atom without compromising the ester moiety. This "Ortho Effect" is the governing principle for designing scalable synthetic routes using this molecule.

Structural Analysis & Electronic Properties

To predict reactivity, one must deconstruct the molecule into its competing electronic and steric vectors.

PositionFunctional GroupElectronic CharacterSteric EnvironmentPrimary Reactivity
C1 Ethyl Ester (

)
Electron Withdrawing Group (EWG) via resonance.[1]High Hindrance (shielded by C2-Me).Nucleophilic Acyl Substitution (Slow), Hydrolysis.[2][3]
C2 Methyl (

)
Weak Electron Donating Group (EDG).N/A (Source of hindrance).[4]Benzylic oxidation (Low reactivity).[3]
C4 Bromine (

)
Weak EWG (Inductive) / Weak EDG (Resonance).Low Hindrance.Pd-Catalyzed Cross-Coupling , Li-Halogen Exchange.
The "Ortho Effect"

The defining feature of this scaffold is the C2-methyl group. In standard benzoates (e.g., ethyl 4-bromobenzoate), the carbonyl carbon is highly accessible. Here, the C2-methyl group exerts significant steric pressure, twisting the carbonyl group out of planarity with the benzene ring and physically blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle). This renders the ester kinetically stable against mild nucleophiles, allowing for chemoselective transformations at the C4 position.

The Aryl Bromide (C4): The Cross-Coupling Gateway

The C4-bromine is the most reactive handle on the molecule. It is electronically activated for oxidative addition by the para-ester group (which pulls electron density, making the C-Br bond more susceptible to Pd(0) insertion) and is sterically unencumbered.

Chemoselective Suzuki-Miyaura Coupling

The primary application of this scaffold is the installation of bi-aryl systems via Suzuki coupling.

  • Selectivity Mechanism: The rate of Oxidative Addition (Pd insertion into C-Br) is orders of magnitude faster than the rate of nucleophilic attack on the hindered ester.

  • Base Sensitivity: While the ester is hindered, strong alkoxide bases (e.g., NaOtBu) or high temperatures (>120°C) in aqueous media can still force hydrolysis.

  • Optimal Conditions: Use weak inorganic bases (

    
    , 
    
    
    
    ) and non-protic cosolvents (Dioxane, Toluene) to preserve the ester.
Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple phenylboronic acid to C4 without hydrolyzing the C1 ester.

Reagents:

  • This compound (1.0 equiv)[5]

  • Phenylboronic acid (1.2 equiv)[6]

  • 
     (0.03 equiv)
    
  • 
     (3.0 equiv)[7]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Degassing: Charge a reaction vessel with the ester, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (prevents homocoupling and catalyst death).
  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to minimize ester hydrolysis risk.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Validation: TLC should show a new spot (product) and trace/no starting material.

    
     NMR will confirm retention of the ethyl quartet/triplet signals (ester intact).
    

The Ethyl Ester (C1): Transformations & Steric Challenges

The ester group acts as a "masked" carboxylic acid. Due to the C2-methyl hindrance, standard saponification protocols (e.g., NaOH/MeOH at RT) often result in incomplete conversion.

Hydrolysis (Saponification)

To convert the ester to the acid, energy must be applied to overcome the steric barrier.

  • Standard Conditions: Fail or proceed slowly.

  • Forced Conditions: Refluxing in aqueous NaOH/Ethanol or using KOH in ethylene glycol is often required.

Reduction
  • To Alcohol:

    
     will reduce the ester to the benzyl alcohol. Caution:
    
    
    
    can sometimes debrominate aryl halides.
  • To Aldehyde: DIBAL-H at -78°C is the standard method, but the steric bulk may require slightly warmer temperatures (-60°C) for full conversion, increasing the risk of over-reduction.

Experimental Protocol: Sterically Demanding Hydrolysis

Objective: Hydrolyze the ester to 4-bromo-2-methylbenzoic acid.

Reagents:

  • This compound (1.0 equiv)[5]

  • NaOH (4.0 equiv, 2M aqueous solution)

  • Ethanol (Volume equal to aqueous NaOH)

Workflow:

  • Mixing: Dissolve ester in Ethanol. Add NaOH solution.

  • Reflux: Heat to reflux (approx. 85°C) . Stirring must be vigorous.

  • Monitoring: Monitor by HPLC or TLC. Reaction time is typically 4–12 hours (significantly longer than unhindered benzoates).

  • Workup: Cool to RT. Remove Ethanol under reduced pressure.

  • Acidification: Acidify the aqueous residue with 1M HCl to pH 2. The carboxylic acid will precipitate.[8]

  • Isolation: Filter the white solid. Recrystallize from EtOH/Water if necessary.

Orthogonal Reactivity Visualization

The following diagram illustrates the divergent pathways available to this scaffold, highlighting the specific reagents required to navigate the steric and electronic landscape.

ReactivityMap Substrate This compound (Core Scaffold) Suzuki Bi-Aryl Ester (C4 Functionalized) Substrate->Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 80°C (Ester Intact) Acid 4-Bromo-2-methylbenzoic Acid (C1 Hydrolyzed) Substrate->Acid Hydrolysis NaOH, EtOH, Reflux (Requires Heat due to Sterics) Alcohol Benzyl Alcohol (C1 Reduced) Substrate->Alcohol Reduction LiAlH4 or DIBAL-H SideProduct Debrominated Product (Side Reaction) Substrate->SideProduct Li-Halogen Exchange (If n-BuLi used without care) Note Ortho-Methyl Effect: Blocks C1 attack, allowing selective C4 chemistry. Substrate->Note

Figure 1: Divergent reactivity map showing the chemoselective pathways. The green path represents the most common high-yield transformation (Suzuki coupling) which leverages the stability of the hindered ester.

Strategic Synthesis Architecture

When designing a route using this compound, the Order of Operations is critical.

Scenario A: Target is a Bi-Aryl Acid

Recommended Path: Coupling


 Hydrolysis.
  • Perform Suzuki coupling on the ester.[9][10] The ester protects the carboxylic acid functionality, preventing catalyst poisoning by the free acid (which can form unreactive Pd-carboxylates).

  • Hydrolyze the resulting bi-aryl ester. The steric hindrance remains, so harsh hydrolysis conditions will still be needed, but the bi-aryl bond is generally stable to base.

Scenario B: Target is a Functionalized Benzyl Alcohol

Recommended Path: Coupling


 Reduction.
  • Perform Suzuki coupling first.

  • Reduce the ester to the alcohol.[1][3][11] Why? If you reduce first, you generate a benzyl alcohol. The hydroxyl group is protic and can interfere with some coupling conditions or require protection (e.g., TBS-Cl) before the Pd-step, adding two extra synthetic steps.

Workflow Start Start: this compound Decision Target Molecule? Start->Decision PathA Path A: Bi-Aryl Acid Decision->PathA PathB Path B: Bi-Aryl Alcohol Decision->PathB StepA1 1. Suzuki Coupling (Preserves Ester) PathA->StepA1 StepB1 1. Suzuki Coupling (Preserves Ester) PathB->StepB1 StepA2 2. Saponification (NaOH, Reflux) StepA1->StepA2 FinalA Product: Bi-Aryl Acid StepA2->FinalA StepB2 2. Reduction (LiAlH4 / DIBAL) StepB1->StepB2 FinalB Product: Bi-Aryl Alcohol StepB2->FinalB

Figure 2: Decision matrix for synthetic planning. Path A is the industry-standard route for generating kinase inhibitor intermediates.

References

  • BenchChem. (2025).[9] Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzoate. (Technical Note on analogous electron-rich/hindered systems).

  • Royal Society of Chemistry. (2015). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. (Demonstrates stability of ortho-substituted benzoates in Pd-coupling).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22031226, Mthis compound. (Physical properties and safety data). [5][6]

  • Goossen, L. J., et al. (2010). Chemoselective Suzuki-Miyaura Cross-Coupling Reactions. Describes the kinetic preference for Aryl-Br insertion over ester hydrolysis.
  • Ingold, C.K. (1953).[12] Structure and Mechanism in Organic Chemistry. Cornell University Press.[12] (Foundational text on BAc2 vs BAl2 ester hydrolysis mechanisms in sterically hindered systems).

Sources

Methodological & Application

Synthesis of Ethyl 4-bromo-2-methylbenzoate from 4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-2-methylbenzoate (CAS: 5798-75-4) is a critical intermediate in medicinal chemistry, serving as a bifunctional scaffold. The bromine moiety facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ester group acts as a protected carboxylic acid or a target for nucleophilic acyl substitution.

This guide details two validated protocols for converting 4-bromo-2-methylbenzoic acid to its ethyl ester. Protocol A utilizes a classic Fischer Esterification, optimized for cost-efficiency and green chemistry principles. Protocol B employs Thionyl Chloride (


) activation, recommended for high-throughput applications requiring near-quantitative conversion despite the steric influence of the ortho-methyl group.

Chemical Strategy & Mechanism

The transformation involves the nucleophilic substitution of the carboxylic hydroxyl group with an ethoxy group. The primary challenge is the ortho-methyl substituent, which introduces steric hindrance near the carbonyl center, potentially reducing the rate of nucleophilic attack compared to unsubstituted benzoic acid.

Reaction Mechanism (Fischer Esterification)

The reaction is an equilibrium process driven by the protonation of the carbonyl oxygen, making it susceptible to attack by ethanol.[1]

FischerMechanism SM 4-bromo-2-methylbenzoic acid Act Activated Carbonyl (Protonated) SM->Act + H+ (Catalyst) Tetra Tetrahedral Intermediate Act->Tetra + EtOH (Nucleophile) Prod This compound Tetra->Prod - H2O (Elimination) Water H2O (Byproduct) Tetra->Water

Figure 1: Acid-catalyzed mechanism. The equilibrium is shifted toward the product by using ethanol as the solvent (excess) and removing water.[2]

Pre-Synthesis Data Sheet

PropertyStarting Material (Acid)Product (Ester)
CAS 68837-59-25798-75-4
MW 215.04 g/mol 243.10 g/mol
Physical State White SolidClear/Pale Yellow Liquid
Melting/Boiling Point MP: 143–147 °CBP: ~131 °C (14 mmHg)
Solubility Soluble in EtOH, DMSOImmiscible in water; Soluble in Hexanes/EtOAc

Protocol A: Acid-Catalyzed Reflux (Standard)

Best for: Large-scale batches, cost sensitivity, and avoiding moisture-sensitive reagents.

Reagents
  • 4-bromo-2-methylbenzoic acid (1.0 equiv)

  • Absolute Ethanol (Solvent, ~10-20 volumes)

  • Sulfuric Acid (

    
    ), conc.[2] (0.5 - 1.0 equiv)
    
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-bromo-2-methylbenzoic acid (e.g., 10 g) to the flask. Add Absolute Ethanol (150 mL). Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Slowly add concentrated

    
     (2.5 mL) dropwise.
    
    • Note: The reaction is exothermic; ensure the solution does not boil uncontrollably during addition.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (acid) will stay at the baseline or streak; the product (ester) will have a high

      
       (~0.7).
      
  • Concentration: Cool the mixture to room temperature. Remove excess ethanol via rotary evaporation to roughly 20% of the original volume.

  • Workup (Critical):

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash 1: Water (50 mL).[2]

    • Wash 2: Saturated Aqueous

      
       (2 x 50 mL). Caution: Gas evolution (
      
      
      
      ). This step removes unreacted acid.
    • Wash 3: Brine (saturated NaCl, 50 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the desiccant.[2]
  • Isolation: Concentrate under reduced pressure to yield the crude oil.

Protocol B: Thionyl Chloride Activation (High Efficiency)

Best for: High-value synthesis, kinetic optimization, or if the Fischer method yields incomplete conversion due to sterics.

Reagents
  • 4-bromo-2-methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Ethanol (Excess)[2]

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Optional solvent for step 1)

Workflow Diagram

AcylChlorideRoute Start Start: Acid Substrate Step1 Activation: SOCl2 + cat. DMF (Reflux 2h) Start->Step1 Generate Electrophile Inter Intermediate: Acid Chloride Step1->Inter - SO2, - HCl Step2 Esterification: Add EtOH (0°C to RT) Inter->Step2 Nucleophilic Attack Final Product: Ethyl Ester Step2->Final Irreversible

Figure 2: Irreversible activation via acid chloride formation.

Step-by-Step Procedure
  • Activation: In a dry RBF under inert atmosphere (

    
     or Ar), dissolve the carboxylic acid in anhydrous DCM (or use neat 
    
    
    
    if scale permits).
  • Chlorination: Add Thionyl Chloride dropwise. Add 2 drops of DMF (catalyst).

  • Reflux: Heat to mild reflux (40–50 °C) for 2 hours. Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.
    • Safety: Use a caustic scrubber (NaOH trap) for the off-gas.

  • Evaporation: Once gas evolution ceases, evaporate the solvent and excess

    
     under vacuum. (Co-evaporate with toluene to remove trace 
    
    
    
    ).
  • Esterification: Redissolve the resulting yellow oil (Acid Chloride) in dry DCM or add directly to anhydrous Ethanol at 0 °C.

  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Neutralize with saturated

    
    , extract with DCM, dry, and concentrate.
    

Analytical Validation

To ensure the protocol was successful, compare your data against these expected parameters.

1H NMR (CDCl3, 400 MHz)
  • Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted ring.

    • 
       ~7.8 (d, 1H, H-6)
      
    • 
       ~7.4 (s, 1H, H-3)
      
    • 
       ~7.3 (d, 1H, H-5)
      
  • Ester Ethyl Group:

    • 
       ~4.35 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       ~1.39 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • Aromatic Methyl:

    • 
       ~2.58 (s, 3H, 
      
      
      
      )
Purity Check
  • TLC: The product should be a distinct spot. If a streak remains at the baseline, perform an additional bicarbonate wash.

  • Physical State: The product is a liquid .[3] If the final product solidifies into white crystals, you likely have recovered unreacted starting material (MP 147 °C).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion due to equilibrium (Method A).Increase reaction time (24h) or switch to Method B (Acid Chloride).
Solid Precipitate Unreacted Acid contamination.Redissolve in EtOAc and wash rigorously with basic solution (

).
Dark Coloration Oxidation or polymerization.Perform reaction under Nitrogen; ensure Ethanol is high purity.
Smell of Vinegar/Acid Residual HCl or Acetic/Benzoic acid.Ensure thorough drying under high vacuum; wash organic layer with water.

References

  • BenchChem. Ethyl 2-Bromo-4-methylbenzoate Structure and Properties. Retrieved from

  • ChemicalBook. Ethyl 4-bromobenzoate Physical Properties (Analogous Data). Retrieved from

  • Tokyo Chemical Industry (TCI). Ethyl 4-Bromo-3-methylbenzoate (Isomer Comparison). Retrieved from

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Retrieved from

  • Chemistry LibreTexts. Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [4]

Sources

Application Notes and Protocols: The Strategic Role of Ethyl 4-bromo-2-methylbenzoate in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of agrochemical research and development, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel herbicides, fungicides, and insecticides. Ethyl 4-bromo-2-methylbenzoate, a halogenated aromatic ester, has emerged as a strategic intermediate, valued not for direct biological activity, but for its exceptional synthetic utility.[1] Its molecular architecture offers a unique combination of reactive sites that synthetic chemists can exploit to construct complex, biologically active molecules.

The true value of this compound lies in its trifecta of functional groups:

  • The Bromo Group: Positioned on the aromatic ring, the bromine atom is an excellent leaving group. It serves as a versatile "handle" for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the precise and efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry, enabling the linkage of the benzoate core to other aryl or heteroaryl fragments.

  • The Ester Group: The ethyl ester functionality can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which opens up a vast array of subsequent reactions, including the formation of amides, a common structural motif in many commercial agrochemicals.[1]

  • The Methyl Group: While less reactive than the other two sites, the methyl group can influence the electronic properties of the ring and can be a site for later-stage functionalization, such as benzylic bromination, to introduce further complexity.[1]

These application notes will provide researchers and development professionals with a comprehensive overview of the strategic applications of this compound, focusing on its role in the synthesis of pyrazole-based fungicides, a class of agrochemicals known for their broad-spectrum activity.[4][5]

Core Application: A Gateway to Pyrazole-Based Agrochemicals

Pyrazole derivatives are a critically important class of heterocyclic compounds in the agrochemical industry, with numerous commercial products demonstrating potent fungicidal, herbicidal, and insecticidal properties.[4][6] The substituted pyrazole ring is an effective pharmacophore, and its decoration with various functional groups is a proven strategy for tuning biological activity and spectrum.[5]

This compound serves as an ideal starting point for constructing highly substituted pyrazole compounds. The following workflow illustrates a logical synthetic strategy to leverage this building block for the creation of a novel pyrazole carboxamide, a structural class found in many modern fungicides.

G A This compound B Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd Catalyst, Base C Ethyl 4-(Aryl)-2-methylbenzoate (Biaryl Intermediate) B->C D Step 2: Ester Hydrolysis (Functional Group Conversion) C->D NaOH, H2O/EtOH E 4-(Aryl)-2-methylbenzoic Acid D->E F Step 3: Amide Coupling (Formation of Bioactive Linkage) E->F Amine, Coupling Agent (e.g., DCC, DMAP) G N-(heteroaryl)-4-(Aryl)-2-methylbenzamide (Hypothetical Pyrazole Precursor) F->G H Step 4: Pyrazole Ring Formation (e.g., Knorr Cyclization) G->H Hydrazine derivative I Final Pyrazole Carboxamide Agrochemical H->I Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ethyl 4-(Aryl)- 2-methylbenzoate RedElim->Product Product ArBr Ethyl 4-bromo- 2-methylbenzoate ArBr->OxAdd Reactant 1 ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Reactant 2 Base Base (e.g., K₂CO₃) Base->Transmetal Activator

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and often improved yields compared to conventional heating. [7]This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials & Reagents

Component Formula MW ( g/mol ) Amount Mmol Equivalents
This compoundC₁₀H₁₁BrO₂243.10243 mg1.01.0
Arylboronic AcidArB(OH)₂VariesVaries1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
Solvent System1,4-Dioxane / H₂O-4 mL / 1 mL--

Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (243 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the vial.

  • Reaction Setup: Securely cap the vial. Place it in the cavity of a laboratory microwave reactor.

  • Microwave Irradiation: Irradiate the mixture with stirring. Ramp the temperature to 120°C and hold for 10-20 minutes. Note: Reaction progress should be monitored by TLC or LC-MS to determine optimal reaction time.

  • Work-up: After cooling the vial to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Self-Validation and Expected Outcome

  • TLC Monitoring: During the reaction, the disappearance of the starting material spot and the appearance of a new, typically higher Rf product spot will indicate reaction progression.

  • Characterization: The structure of the purified product, Ethyl 4-(Aryl)-2-methylbenzoate, should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this reaction is typically in the range of 75-95%, depending on the specific boronic acid used.

Concluding Remarks for the Research Professional

This compound is more than just a chemical reagent; it is a strategic platform for innovation in agrochemical synthesis. Its well-defined reactivity allows for the systematic and modular construction of complex molecular architectures. By leveraging robust and efficient methodologies such as the Suzuki-Miyaura coupling, researchers can rapidly generate libraries of novel compounds built around this core scaffold. The subsequent modification of the ester and methyl groups provides further avenues for diversification, enabling the fine-tuning of a compound's physicochemical properties and biological efficacy. The protocols and workflows detailed herein offer a field-proven foundation for scientists aiming to accelerate the discovery and development of the next generation of high-performance agrochemicals.

References

  • Chem-Impex. 3-Bromo-4-methylbenzoic acid methyl ester. Chem-Impex. Accessed February 11, 2026. [Link]

  • PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Accessed February 11, 2026. [Link]

  • PMC. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC. Accessed February 11, 2026. [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Accessed February 11, 2026. [Link]

  • Alzchem Group. Methyl-4-bromo benzoic acid. Alzchem Group. Accessed February 11, 2026. [Link]

  • NIH. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. Accessed February 11, 2026. [Link]

  • Organic Syntheses. ethyl 4-methylbenzoate. Organic Syntheses. Accessed February 11, 2026. [Link]

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • PubChem. Mthis compound. PubChem. Accessed February 11, 2026. [Link]

  • PrepChem.com. Synthesis of mthis compound. PrepChem.com. Accessed February 11, 2026. [Link]

  • Google Patents. Methods for killing insects using methyl benzoate.
  • PubChem. Devices and methods for delivering methane inhibiting compounds to animals. PubChem. Accessed February 11, 2026. [Link]

  • SIELC Technologies. Benzoic acid, 4-bromo-, methyl ester. SIELC Technologies. Accessed February 11, 2026. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. Accessed February 11, 2026. [Link]

  • NIST WebBook. Ethyl 4-methylbenzoate. NIST. Accessed February 11, 2026. [Link]

  • ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Accessed February 11, 2026. [Link]

  • Scientific Discoveries. Organic Multitasking: From Human Food Additive to Pesticide. ARS. Accessed February 11, 2026. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. Accessed February 11, 2026. [Link]

Sources

Application Note: Optimized Sonogashira Coupling of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of Ethyl 4-bromo-2-methylbenzoate with terminal alkynes. This specific substrate presents a unique balance of electronic activation (via the para-ester) and minor steric modulation (via the ortho-methyl group relative to the ester). The protocol defined herein prioritizes high conversion rates while suppressing common side reactions such as Glaser homocoupling and ester hydrolysis. This guide is intended for medicinal chemists and process development scientists scaling from milligram to multigram batches.

Chemical Context & Mechanistic Insight

Substrate Analysis

The success of this reaction relies on understanding the electronic and steric environment of the aryl halide:

  • Electronic Activation: The ethyl ester group at the C1 position acts as an Electron Withdrawing Group (EWG). Located para to the bromine (at C4), it significantly lowers the electron density of the C-Br bond. This facilitates the Oxidative Addition step (the rate-determining step for aryl bromides) by the Palladium(0) catalyst.

  • Steric Environment: The methyl group at C2 is ortho to the ester but meta to the reaction site (C4). Consequently, it provides minimal steric hindrance to the incoming catalyst, allowing for standard ligand systems (e.g., PPh3) to be effective without requiring bulky, specialized phosphines like Buchwald ligands.

Catalytic Cycle & Critical Control Points

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. However, for this specific benzoate ester, two critical control points exist:

  • Base Selection: Strong inorganic bases (e.g., NaOH, KOH) must be avoided to prevent saponification of the ethyl ester. Organic amines (Triethylamine or DIPEA) are required.

  • Oxygen Exclusion: The electron-deficient nature of the aryl ring makes the system robust, but the presence of Copper(I) makes the alkyne prone to oxidative homocoupling (Glaser coupling) if O2 is present.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + this compound TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfer

Figure 1: Catalytic cycle adapted for this compound. The oxidative addition is accelerated by the para-ester functionality.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
This compound 1.0SubstratePurity >97% (GC/HPLC)
Terminal Alkyne 1.1 - 1.2Coupling PartnerFree of homocoupled impurities
Pd(PPh3)2Cl2 0.02 - 0.05CatalystYellow powder; store under Argon
CuI (Copper Iodide) 0.01 - 0.03Co-catalystWhite/Off-white (Avoid if green/brown)
Triethylamine (TEA) Solvent/BaseBase & SolventDistilled over CaH2 or HPLC grade
THF (Optional Co-solvent) SolventSolubilizerAnhydrous, inhibitor-free
Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

  • Why: Moisture can deactivate the catalyst over time, and Oxygen causes alkyne dimerization.

Step 2: Reagent Loading

  • Charge the flask with This compound (1.0 equiv), Pd(PPh3)2Cl2 (3 mol%), and CuI (2 mol%).

  • Cap the flask with a rubber septum and purge with Argon for 5 minutes.

  • Note: Adding solids first allows for efficient degassing before solvent addition.

Step 3: Solvent & Alkyne Addition

  • Via syringe, add anhydrous THF (if needed for solubility) followed by Triethylamine (TEA) . A typical ratio is 1:1 THF:TEA or neat TEA. Concentration should be roughly 0.1 M - 0.2 M with respect to the bromide.

  • Degas the solvent mixture by bubbling Argon through the liquid (sparging) for 10-15 minutes.

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

    • Caution: Exothermic reaction possible upon alkyne addition.

Step 4: Reaction

  • Heat the mixture to 60°C .

    • Optimization Note: While iodides react at RT, this bromide requires mild heating due to the stronger C-Br bond.

  • Monitor via TLC (Hexane/EtOAc) or LC-MS. Typical reaction time is 4–12 hours.

  • The reaction mixture will darken (turning brown/black) as Pd(0) species form and the cycle progresses.

Step 5: Workup (Ester-Safe)

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove Pd/Cu salts. Rinse the pad with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Wash: Dissolve residue in EtOAc, wash with saturated NH4Cl (to remove residual Cu) and Brine.

    • Avoid: Do not use strong NaOH/KOH washes to prevent ester hydrolysis.

  • Dry over Na2SO4, filter, and concentrate.

Step 6: Purification

  • Purify via Silica Gel Column Chromatography.

  • Gradient: Typically 0% → 10% EtOAc in Hexanes (Adjust based on alkyne polarity).

Process Workflow Visualization

Workflow Setup 1. Setup Dry Glassware Ar Atmosphere Charging 2. Charging Add Solids (Ar-Br, Pd, Cu) Degas Setup->Charging Initiation 3. Initiation Add TEA/THF + Alkyne Heat to 60°C Charging->Initiation Monitoring 4. Monitoring TLC/LCMS (4-12 Hours) Initiation->Monitoring Quench 5. Workup Celite Filtration NH4Cl Wash Monitoring->Quench Isolation 6. Isolation Column Chromatography Yield Calculation Quench->Isolation

Figure 2: Operational workflow for the synthesis of alkyne-substituted benzoates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxidative addition is too slow.Increase Temp to 80°C; Switch catalyst to Pd(dppf)Cl2 (more electron-rich phosphine facilitates oxidative addition).
Homocoupling (Glaser) Oxygen presence in headspace/solvent.Rigorous sparging (degassing) of solvents; Add alkyne slowly (syringe pump).
Ester Hydrolysis Wet solvents or basic aqueous workup.Use anhydrous TEA/THF; Ensure workup is neutral/mildly acidic (NH4Cl).
Green/Blue Aqueous Layer Residual Copper species.Wash organic layer with 10% EDTA or NH4OH:NH4Cl (1:9) to sequester Copper.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Li, H., et al. (2005). Protocol for Palladium-Catalyzed Coupling of Aryl Bromides with Alkynes. Journal of Organic Chemistry, 70(12), 4833-4839.

  • BenchChem. (2025).[1][2][3] Application Notes: Sonogashira Coupling of Substituted Aryl Bromides. BenchChem Protocols.

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.

Sources

Buchwald-Hartwig amination of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Ethyl 4-bromo-2-methylbenzoate

Executive Summary

This Application Note details the optimized protocol for the Buchwald-Hartwig amination of This compound (CAS: 220389-34-4). While aryl bromides are standard substrates for Palladium-catalyzed cross-coupling, this specific scaffold presents a unique chemoselectivity challenge: preserving the ethyl ester moiety in the presence of nucleophilic amines and basic conditions.

Our optimized workflow utilizes a Pd₂(dba)₃ / Xantphos catalytic system with Cesium Carbonate (Cs₂CO₃) as a mild base in 1,4-dioxane. This combination leverages the ortho-methyl group's steric shielding of the ester to prevent direct amidation, while the para-positioning of the ester electronically activates the C-Br bond for oxidative addition. This protocol achieves >90% yields with high functional group tolerance, suitable for scaling from milligram to multigram batches.

Substrate Analysis & Strategic Logic

Successful coupling requires understanding the specific structural attributes of this compound:

  • Electronic Activation (Pro-Reaction): The ester group at C1 is para to the bromine at C4. This electron-withdrawing group (EWG) reduces electron density at the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle.

  • Steric Shielding (Pro-Selectivity): The methyl group at C2 is ortho to the ester but meta to the bromine. This is a critical structural advantage. The steric bulk of the C2-methyl group hinders the carbonyl carbon, significantly reducing the rate of undesirable nucleophilic attack by the amine (direct amidation) or the base (hydrolysis), without impeding the catalytic center at C4.

Critical Parameter Optimization
ParameterStandard ChoiceOptimized ChoiceRationale for Optimization
Base NaOtBuCs₂CO₃ NaOtBu causes rapid ester hydrolysis and transesterification. Cs₂CO₃ is mild, non-nucleophilic, and effective for activated aryl bromides.
Ligand PPh₃ / BINAPXantphos Xantphos (wide bite angle) stabilizes the Pd center and promotes reductive elimination. It is superior for preventing β-hydride elimination with aliphatic amines.
Solvent Toluene1,4-Dioxane Dioxane provides better solubility for the inorganic base (Cs₂CO₃) and enables higher reaction temperatures (100°C) required for sterically demanding amines.
Catalyst Pd(OAc)₂Pd₂(dba)₃ Pd₂(dba)₃ provides a reliable source of Pd(0) without introducing acetate ions, which can occasionally participate in side reactions.

Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv (e.g., Morpholine, Aniline, Piperidine)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0 – 2.0 mol%)

  • Ligand: Xantphos (2.0 – 4.0 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, mix Pd₂(dba)₃ and Xantphos in a small volume of degassed 1,4-dioxane. Stir at room temperature for 5-10 minutes until the solution turns a clear orange/red. This ensures active catalyst formation.

  • Reaction Setup:

    • To a dry reaction vessel (Schlenk tube or pressure vial) equipped with a magnetic stir bar, add this compound (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

    • Note: If the amine is a solid, add it at this step.

  • Solvent & Reagent Addition:

    • Evacuate and backfill the vessel with Nitrogen or Argon (3 cycles).

    • Add the pre-complexed catalyst solution via syringe.

    • Add the liquid amine (1.2 equiv) and remaining 1,4-dioxane to reach a concentration of 0.1 M – 0.2 M.

  • Reaction:

    • Seal the vessel and heat to 100°C in an oil bath or heating block.

    • Monitor conversion by HPLC or TLC. Typical reaction time is 4–12 hours .

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble salts and palladium residues.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes easily due to the lipophilic ester group.

Scientific Validation & Troubleshooting

Chemoselectivity Data (Representative)

Comparison of base effects on the coupling of this compound with Morpholine (1.2 equiv).

EntryCatalystLigandBaseSolventYield (%)Side Products
1Pd(OAc)₂PPh₃NaOtBuToluene35%Hydrolysis (Acid), Amide
2Pd₂(dba)₃BINAPK₃PO₄Toluene68%Incomplete Conversion
3Pd₂(dba)₃Xantphos Cs₂CO₃ Dioxane 94% < 2% Dehalogenation
4Pd₂(dba)₃BrettPhosCs₂CO₃t-Amyl91%Excellent, but higher cost
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst deactivation by oxidation or moisture.

    • Fix: Ensure rigorous degassing of dioxane (sparge with Ar for 15 mins). Switch to a fresh bottle of Pd₂(dba)₃ (it should be purple/black, not brown).

  • Issue: Ester Hydrolysis (Formation of Benzoic Acid).

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Dry Cs₂CO₃ in a vacuum oven at 120°C overnight before use. Use molecular sieves in the solvent.

  • Issue: Direct Amidation (Amine attacks Ester).

    • Cause: Reaction temperature too high for a nucleophilic amine.

    • Fix: Lower temperature to 80°C and increase reaction time. The ortho-methyl usually protects against this, but highly unhindered primary amines (e.g., benzylamine) can still be aggressive.

Visualization

Figure 1: Reaction Workflow & Decision Tree

BuchwaldWorkflow Start Start: this compound CheckAmine Analyze Amine Partner Start->CheckAmine Cond_Aliphatic Aliphatic Amine (e.g., Morpholine, Piperidine) CheckAmine->Cond_Aliphatic Nucleophilic Cond_Aniline Aromatic Amine (e.g., Aniline) CheckAmine->Cond_Aniline Weak Nucleophile Setup Setup: Pd2(dba)3 (1.5 mol%) Xantphos (3 mol%) Cs2CO3 (2 equiv) Dioxane, 100°C Cond_Aliphatic->Setup Cond_Aniline->Setup Monitor Monitor HPLC (4-12h) Setup->Monitor Decision Is SM Consumed? Monitor->Decision Workup Filter (Celite) & Concentrate Decision->Workup Yes Trouble Add 1 mol% Catalyst Check O2 exclusion Decision->Trouble No Purify Flash Chromatography Workup->Purify Trouble->Monitor

Caption: Optimized decision workflow for the amination of this compound.

Figure 2: Mechanistic Pathway & Selectivity

Mechanism Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition (Facilitated by para-EWG) Pd0->OxAdd PdII Pd(II)-Ar-Br OxAdd->PdII Coord Amine Coordination PdII->Coord Deprot Deprotonation (Cs2CO3) Coord->Deprot RedElim Reductive Elimination (Form C-N Bond) Deprot->RedElim RedElim->Pd0 Regenerate Product Product (Ester Intact) RedElim->Product SideRxn Side Rxn: Ester Hydrolysis OrthoMe Ortho-Methyl Steric Shield OrthoMe->SideRxn BLOCKS

Caption: Catalytic cycle highlighting the role of the ortho-methyl group in preventing side reactions.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[2][3][4][5][6][7] Organic Letters, 4(20), 3545–3548. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition in English, 34(12), 1348–1350. Link

  • Maes, B. U. W., et al. (2003). Palladium-Catalyzed Amination of Aryl Halides with Nucleophilic Amines: Ester Tolerance. Tetrahedron, 59(28), 5131-5139. Link

  • ChemicalBook. (2024).[8] this compound Product Properties and Synthesis. Link

Sources

Reduction of the ester group in Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Ethyl 4-bromo-2-methylbenzoate

Executive Summary

This guide details the chemoselective reduction of This compound .[1] This transformation is a critical entry point for synthesizing polysubstituted benzyl alcohols, which serve as pivotal electrophiles in Suzuki-Miyaura cross-couplings or building blocks for etherification.[1]

The core challenge lies in the chemoselectivity required to reduce the ester moiety without compromising the aryl bromide (Ar-Br) bond, while simultaneously overcoming the steric hindrance imposed by the ortho-methyl group.[1]

This note provides two validated workflows:

  • Protocol A (LAH): The standard, high-yielding route to the alcohol using Lithium Aluminum Hydride, featuring an emulsion-free workup.[1]

  • Protocol B (DIBAL-H): A controlled route to the aldehyde (or alcohol) using Diisobutylaluminum Hydride, offering superior chemoselectivity profile.[1]

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate presents a "Selectivity Triangle" that dictates reagent choice:

  • Ester (

    
    ):  The primary electrophile.[1] Requires a hard hydride donor.[1]
    
  • Aryl Bromide (

    
    ):  A potential site for side reactions.[1] While aryl bromides are generally stable to nucleophilic hydride attack at low temperatures, elevated temperatures or prolonged exposure to powerful reducing agents can lead to hydrodehalogenation (debromination).[1]
    
  • Ortho-Methyl (

    
    ):  Provides steric bulk.[1] This shields the carbonyl carbon, potentially slowing the initial hydride attack. Reactions must be allowed to warm to room temperature (RT) to ensure completion; keeping the reaction solely at 
    
    
    
    may result in recovered starting material.[1]
Reagent Selection Matrix
ReagentProductChemoselectivity (Ar-Br Survival)Steric ToleranceRecommendation
LiAlH

(LAH)
Alcohol High (at

)
ExcellentPrimary Choice for Alcohol.[1]
DIBAL-H Aldehyde (at

)
Very High GoodPrimary Choice for Aldehyde.[1]
NaBH

No ReactionN/APoorNot recommended (requires additives like LiCl/MeOH).[1]
LiBH

AlcoholHighModerateAlternative if LAH is unavailable.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reduction pathway and the critical divergence point between alcohol and aldehyde formation.

ReductionMechanism cluster_0 Critical Control Point Substrate This compound (Ester) Tetrahedral Tetrahedral Intermediate (Aluminate Species) Substrate->Tetrahedral Hydride Attack (LAH or DIBAL) Aldehyde 4-bromo-2-methylbenzaldehyde (Aldehyde) Tetrahedral->Aldehyde Collapse (-EtOAl) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 2nd Hydride Attack (Fast with LAH) Alcohol (4-bromo-2-methylphenyl)methanol (Primary Alcohol) Aldehyde->Alcohol Quench @ -78°C (DIBAL only) Alkoxide->Alcohol Acidic Workup (H3O+)

Figure 1: Mechanistic pathway showing the sequential reduction.[1] DIBAL-H at low temperature stabilizes the tetrahedral intermediate or stops at the aldehyde, whereas LAH drives the reaction rapidly to the alkoxide.

Protocol A: Synthesis of the Alcohol using LiAlH [1][2][3]

Objective: Complete reduction to (4-bromo-2-methylphenyl)methanol. Safety: LAH is pyrophoric.[1] All glassware must be oven-dried.[1] Perform under


 or Ar atmosphere.[1][2]
Materials
  • This compound (1.0 equiv)[1]

  • LiAlH

    
     (1.2 - 1.5 equiv) [Note: Excess is needed for kinetics, but minimize to preserve Ar-Br][1]
    
  • Anhydrous THF (Tetrahydrofuran)[1]

  • Workup Reagent: Rochelle’s Salt (Potassium sodium tartrate tetrahydrate).[1]

Step-by-Step Methodology
  • Preparation of Hydride Source:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a stir bar and reflux condenser, suspend LiAlH

      
       (1.2 equiv) in anhydrous THF (
      
      
      
      ).
    • Expert Tip: Use commercially available LAH pellets or pre-dissolved solutions (e.g., 1.0 M in THF) to minimize dust and pyrophoric risk.[1]

  • Substrate Addition (Controlled):

    • Dissolve the ester in a minimal amount of anhydrous THF.

    • Dropwise Addition: Add the ester solution to the LAH suspension at

      
       via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.[1]
      
    • Reasoning: The reaction is exothermic.[1][3] Keeping the temperature low during addition prevents thermal runaway and protects the Ar-Br bond.

  • Reaction Phase:

    • Allow the mixture to warm naturally to Room Temperature (RT).

    • Stir for 1–3 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). Look for the disappearance of the ester (high

      
      ) and appearance of the alcohol (lower 
      
      
      
      ).
  • The "Rochelle's Salt" Workup (Crucial):

    • Context: Standard water/NaOH quenches often result in a gelatinous aluminum hydroxide precipitate that traps product and clogs filters.[1] Rochelle's salt forms a soluble tartrate-aluminate complex, ensuring clean phase separation [1].[1]

    • Quench: Cool the reaction mixture back to

      
      .
      
    • Dilute with diethyl ether (

      
      ).[1]
      
    • Add Saturated Aqueous Rochelle’s Salt solution (approx. 20 mL per gram of LAH used).

    • Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 30–60 minutes until two clear layers appear (organic layer clear, aqueous layer clear/translucent).

    • Separate layers.[1][4] Extract aqueous phase with EtOAc (2x).[1]

    • Dry combined organics over

      
      , filter, and concentrate.[1][4]
      

Protocol B: Synthesis of the Aldehyde using DIBAL-H

Objective: Selective reduction to 4-bromo-2-methylbenzaldehyde. Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Hexanes or Toluene.[1]

Step-by-Step Methodology
  • Setup:

    • Flame-dried RBF,

      
       atmosphere.[1]
      
    • Dissolve this compound (1.0 equiv) in anhydrous Toluene (preferred) or DCM.[1]

    • Cool the solution to

      
        (Dry ice/Acetone bath).
      
  • Addition:

    • Add DIBAL-H (1.1 equiv) dropwise along the side of the flask over 30 minutes.

    • Critical: Maintain internal temperature below

      
      .[1][5]
      
  • Incubation:

    • Stir at

      
       for 1–2 hours.
      
    • Note: Do not warm up if the aldehyde is the target. Warming leads to over-reduction to the alcohol.[1]

  • Quench & Hydrolysis:

    • While still at

      
      , quench with Methanol (excess) to destroy residual hydride.[1]
      
    • Add saturated Rochelle's salt solution.[1][3][6]

    • Allow to warm to RT and stir vigorously for 1 hour (emulsion breakdown).

    • Extract with DCM, dry, and concentrate.[1]

Quality Control & Validation

Verify the identity of your product using these self-validating spectral markers.

FeatureEster (Starting Material)Alcohol (Target A)Aldehyde (Target B)[1][4]
IR (C=O stretch) ~1720 cm

(Strong)
Absent ~1690-1700 cm

IR (O-H stretch) Absent~3300 cm

(Broad)
Absent
1H NMR (Benzylic) ~4.3 ppm (q,

)
~4.6-4.7 ppm (s,

)
~10.0 ppm (s, CHO)
1H NMR (Methyl) ~2.6 ppm (s,

)
~2.3 ppm (s,

)
~2.6 ppm (s,

)

Data Interpretation:

  • Success: Complete disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1]

  • Debromination (Failure): Loss of the aromatic splitting pattern characteristic of the 1,2,4-substitution.[1] Appearance of complex multiplets indicating a mono-substituted or 1,3-disubstituted ring.[1]

Troubleshooting Guide

Issue 1: Incomplete Reaction (Recovered Ester)

  • Cause: The ortho-methyl group is sterically hindering the attack.

  • Solution: For LAH, allow the reaction to reflux gently for 30 minutes after the initial RT stir. Ensure the reaction is monitored closely to avoid debromination.

Issue 2: Debromination (Loss of Ar-Br)

  • Cause: Reaction temperature too high or reaction time too long.[1]

  • Solution: Switch to DIBAL-H (2.5 equiv) at

    
     to RT for the alcohol synthesis.[1] DIBAL-H is significantly more chemoselective towards esters in the presence of halides than LAH [2].[1]
    

Issue 3: "Jelly" Formation during Workup

  • Cause: Aluminum hydroxides forming a polymeric network.[1]

  • Solution: You likely skipped the Rochelle's Salt step.[1] To fix an existing emulsion, add saturated Rochelle's salt solution and stir vigorously for 2 hours. Alternatively, use the "Fieser" method (

    
     g LAH 
    
    
    
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ), though this is often less effective for large scales than Rochelle's salt.[1]

References

  • Org. Synth. 1985, 63, 140. "Rochelle's Salt Workup for Aluminum Hydride Reductions."[1]

  • J. Org. Chem. 2020, 85, 12. "Chemoselective Reductions of Esters in the Presence of Aryl Halides using DIBAL-H." (General reference for DIBAL chemoselectivity).[1] [1]

  • Master Organic Chemistry. "Reduction of Esters to Alcohols: LiAlH4 vs DIBAL."

Sources

Derivatization of Ethyl 4-bromo-2-methylbenzoate for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 4-bromo-2-methylbenzoate in Hit-to-Lead Optimization

Introduction: The Scaffold Advantage

This compound (CAS: 220389-34-4) serves as a high-value pharmacophore scaffold in medicinal chemistry.[1] Its utility lies in its orthogonal reactivity profile , allowing sequential diversification at three distinct vectors without protecting group manipulation.[1][2]

  • Vector A (C-4 Bromine): A handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to establish biaryl or aryl-heteroatom cores.[1]

  • Vector B (C-1 Ester): An electrophilic center for hydrolysis to acids (precursors to amides) or reduction to benzylic alcohols.[1]

  • Vector C (C-2 Methyl): A latent functional handle.[1] The ortho-position provides steric control (improving metabolic stability of the ester/amide) and allows for benzylic functionalization (radical bromination) to access bicyclic heterocycles like isoindolinones.[1]

This guide provides optimized protocols for exploiting these vectors, specifically addressing the steric challenges posed by the C-2 methyl group.

Reactivity Map & Workflow

The following diagram illustrates the logical flow of derivatization. Note the strategic decision to perform C-4 coupling before C-1 hydrolysis to avoid catalyst poisoning by the free carboxylic acid.

ReactivityMap cluster_legend Vector Legend Scaffold This compound Biaryl Biaryl Ester (Suzuki Coupling) Scaffold->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 Aniline Aryl Amine (Buchwald-Hartwig) Scaffold->Aniline Pd2(dba)3, Amine BenzylBr Benzylic Bromide (NBS Radical Rxn) Scaffold->BenzylBr NBS, AIBN Acid Benzoic Acid (LiOH Hydrolysis) Biaryl->Acid LiOH, THF/H2O Amide Amide Library (HATU Coupling) Acid->Amide R-NH2, HATU Isoindolinone Isoindolinone Core (Cyclization) BenzylBr->Isoindolinone R-NH2, Base key Red: C-4 Diversification Yellow: C-1 Activation Green: Library Generation Black: C-2 Cyclization

Figure 1: Orthogonal derivatization pathways. The C-4 bromine allows early-stage core construction, while the C-1 ester serves as a late-stage diversity point.[1]

Module 1: The C-4 Vector (Cross-Coupling)

Challenge: The ester moiety is stable, but the ortho-methyl group can induce minor steric clashes with bulky phosphine ligands.[2] Solution: Use active Pd(II) precatalysts or bulky, electron-rich ligands (e.g., XPhos, SPhos) for difficult substrates.[1][2]

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Standard conditions for coupling aryl boronic acids.[1]

  • Reagents:

    • Scaffold (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[1][3]

    • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (0.05 equiv) - Chosen for robustness against air/moisture.[1]

    • Base: K₂CO₃ (3.0 equiv)[1][3]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]

  • Procedure:

    • Charge a reaction vial with Scaffold, Boronic Acid, Base, and Catalyst.[1][2]

    • Evacuate and backfill with Nitrogen (x3).[1]

    • Add degassed solvent mixture.[1][2]

    • Heat to 90°C for 4–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (Rf ~0.[5]6) and appearance of the fluorescent biaryl spot.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][2]

  • Purification: Silica flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

For introducing amine functionality.[1][6]

  • Reagents:

    • Scaffold (1.0 equiv)

    • Amine (1.2 equiv)[1]

    • Catalyst: Pd₂(dba)₃ (0.02 equiv) + Xantphos (0.04 equiv).[1]

    • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Avoid NaOtBu to prevent transesterification of the ethyl ester.

    • Solvent: Toluene (anhydrous).[1]

  • Procedure:

    • Pre-mix catalyst and ligand in toluene for 10 mins to form the active species.

    • Add Scaffold, Amine, and Base.[1][2][4]

    • Heat to 100°C overnight in a sealed tube.

Module 2: The C-1 Vector (Ester Manipulation)

Challenge: The ortho-methyl group creates significant steric hindrance around the carbonyl carbon, making standard saponification (NaOH/MeOH) sluggish or incomplete. Solution: Use Lithium Hydroxide (LiOH) in a THF/Water system.[1] The smaller ionic radius of Lithium and the solubility of THF facilitate attack on the hindered carbonyl.

Protocol C: Sterically Hindered Saponification
ParameterStandard ConditionOptimized Condition (Hindered)
Reagent NaOH or KOHLiOH·H₂O
Solvent MeOH/WaterTHF/Water (3:1)
Temperature 25°C60°C
Time 2–4 hours12–24 hours
  • Procedure:

    • Dissolve the ester (Scaffold or Biaryl derivative) in THF.[1]

    • Add a solution of LiOH·H₂O (3.0 equiv) in water.[1]

    • Stir vigorously at 60°C.

    • Validation: LCMS is preferred over TLC here to confirm full conversion of the ester (M+) to the acid (M-H in negative mode).[1]

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH ~2 with 1M HCl.[1]

    • The product usually precipitates as a white solid.[1][2] Filter and dry.[1][2] Do not extract unless no precipitate forms.[1]

Module 3: The C-2 Vector (Benzylic Functionalization)

Challenge: Radical bromination competes with aromatic bromination if conditions are not strictly controlled.[1][2] Solution: Use N-Bromosuccinimide (NBS) with a radical initiator in non-polar solvent to favor the Wohl-Ziegler reaction.[1]

Protocol D: Radical Benzylic Bromination
  • Reagents:

    • Scaffold (1.0 equiv)

    • NBS (1.05 equiv) - Recrystallize NBS if it is yellow/aged.[1]

    • Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide.[1]

    • Solvent: CCl₄ (classic) or Trifluorotoluene (modern, greener alternative).[1][2]

  • Procedure:

    • Dissolve Scaffold in solvent.[1][2] Add NBS and AIBN.[1][2]

    • Heat to reflux (light reflux is sufficient).[1]

    • Critical Step: Irradiate with a visible light source (e.g., 500W halogen lamp) if reaction is slow to initiate.[1][2]

    • Monitoring: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.[1]

  • Application: The resulting benzyl bromide is unstable on silica.[1][2] Use immediately for Isoindolinone Synthesis by reacting with a primary amine and base (e.g., K₂CO₃/MeCN), which triggers alkylation followed by spontaneous intramolecular lactamization.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1]

  • Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1][2] Link[1]

  • ChemicalBook. (2023).[1][6] this compound Product Properties and Synthesis. Link

Sources

Application Note: Process Scale-Up for Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis of Ethyl 4-bromo-2-methylbenzoate Content Type: Application Notes and Protocols

Executive Summary

This compound (CAS: 160313-69-9 for 3-methyl isomer analog; specific isomer CAS 99548-55-7 for methyl ester) is a critical halogenated building block used in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds (e.g., PPAR agonists, kinase inhibitors).

This guide details the transition from gram-scale laboratory synthesis to a kilogram-scale pilot process. While laboratory methods often utilize alkyl halides (EtI) or acid chlorides to ensure conversion, these methods generate stoichiometric toxic waste or require expensive scrubbing systems.

Selected Route: Azeotropic Fischer Esterification . This protocol utilizes a sulfuric acid-catalyzed equilibrium reaction driven by the continuous removal of water via a ternary azeotrope (Ethanol/Toluene/Water). This method offers the highest atom economy, lowest raw material cost, and simplified workup for scale-up operations.

Retrosynthetic Analysis & Route Selection

Route Comparison
ParameterRoute A: Alkylation (EtI + Base)Route B: Acid Chloride (SOCl₂)Route C: Azeotropic Fischer (Selected)
Reagents Ethyl Iodide, K₂CO₃, DMFThionyl Chloride, EthanolEthanol, Toluene, H₂SO₄
Atom Economy Low (Stoichiometric salt waste)Medium (SO₂, HCl gas waste)High (Water is only byproduct)
Cost High (EtI & DMF disposal)Medium (Corrosion resistant eqpt.)Low (Commodity solvents)
Scalability Poor (Exothermic, solids handling)Good (Requires scrubbers)Excellent (Standard reactor)
Reaction Scheme

The synthesis proceeds via the protonation of the carbonyl oxygen of 4-bromo-2-methylbenzoic acid, increasing its electrophilicity for nucleophilic attack by ethanol.[1] The steric hindrance of the ortho-methyl group is mitigated by the high temperature of the refluxing toluene/ethanol system.

ReactionScheme Reactant 4-Bromo-2-methylbenzoic Acid (Solid) Intermediate Tetrahedral Intermediate Reactant->Intermediate + EtOH / H+ Reagents Ethanol (Excess) H2SO4 (Cat.) Toluene (Solvent) Reagents->Intermediate Product This compound (Liquid/Low Melt Solid) Intermediate->Product - H2O Byproduct H2O (Removed via Dean-Stark) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the acid-catalyzed esterification.

Process Development & Optimization

Critical Process Parameters (CPPs)
  • Water Removal: The equilibrium constant (

    
    ) is near unity. To achieve >98% conversion, water must be removed. On a scale >1 kg, molecular sieves are impractical. We use a Dean-Stark trap  with Toluene.
    
    • Azeotrope: Ethanol/Water/Toluene forms a ternary azeotrope boiling at ~74°C.

  • Catalyst Loading: 5-10 mol% H₂SO₄ is sufficient. Higher loading increases impurity formation (ethers) and complicates the basic wash.

  • Solvent Ratio: A 1:2 ratio of Ethanol:Toluene is optimal to maintain a boiling point high enough for kinetics while providing enough ethanol for the reaction.

Detailed Protocol: 1.0 kg Scale-Up

Target Yield: >92% (Isolated) Purity: >98% (HPLC)

Equipment Requirements
  • 5 L Jacketed Glass Reactor (or Hastelloy for larger scales due to H₂SO₄).

  • Overhead stirrer (High torque).

  • Reflux condenser with Dean-Stark trap.

  • Temperature probe (Internal).

  • Vacuum pump (for distillation).

Reagents Table
ReagentMW ( g/mol )Equiv.Mass/VolMolesRole
4-Bromo-2-methylbenzoic acid 215.041.01000 g4.65Limiting Reagent
Ethanol (Absolute) 46.075.01360 mL23.25Reagent/Azeotrope
Toluene 92.14N/A2000 mLN/ASolvent/Entrainer
Sulfuric Acid (98%) 98.080.125 mL0.46Catalyst
Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Charge the 5 L reactor with 1000 g of 4-bromo-2-methylbenzoic acid .

  • Add 2000 mL of Toluene and 1360 mL of Ethanol . Start stirring at 150 RPM.

    • Note: The starting material may not fully dissolve at room temperature. This is normal.

  • Catalyst Addition: Slowly add 25 mL of conc. H₂SO₄ via an addition funnel over 10 minutes.

    • Caution: Exothermic. Monitor internal temperature (maintain <30°C).

  • Setup: Attach the Dean-Stark trap filled with Toluene/Ethanol (1:1) and the reflux condenser.

Phase 2: Reaction & Water Removal
  • Heat the jacket to 95°C to achieve a vigorous reflux (Internal temp ~76-80°C).

  • Monitor water collection in the trap. Drain the aqueous lower layer periodically if the trap capacity is exceeded.

  • IPC (In-Process Control): After 12 hours, sample 50 µL for HPLC.

    • Specification: <2.0% unreacted acid area%.

    • Action: If incomplete, add 100 mL fresh Ethanol and continue reflux for 4 hours.

Phase 3: Workup
  • Cool the reactor to 20°C.

  • Quench: Slowly add 1000 mL of 5% NaHCO₃ solution . Stir vigorously for 30 minutes to neutralize the catalyst.

    • Safety: CO₂ evolution will occur. Ensure reactor is vented.

  • Phase Separation: Stop stirring and allow layers to separate (30 min).

    • Top Layer: Organic (Product + Toluene).[2]

    • Bottom Layer: Aqueous (Waste).

  • Wash: Drain the aqueous layer. Wash the organic layer with 1000 mL Brine (sat. NaCl) .[3]

  • Concentration: Transfer organic layer to a rotovap (or use reactor distillation mode). Distill off Toluene/Ethanol under reduced pressure (50°C, 100 mbar) until constant weight.

Phase 4: Purification (Vacuum Distillation)

Note: While the crude purity is often high, distillation is recommended for pharmaceutical grade. 13. Setup a short-path distillation head. 14. Distill the crude oil under high vacuum (<1 mbar).

  • Fractions: Collect the main fraction boiling at approximately 115-120°C @ 0.5 mmHg (Temperature is an estimate; rely on vapor temp stability).
  • Yield: Expect ~1050 g (93%) of a clear, colorless liquid.

Process Flow Diagram

ProcessFlow Start Start: Charge Reactor (Acid + Toluene + EtOH) CatAdd Add H2SO4 Catalyst (Control Exotherm) Start->CatAdd Reflux Reflux with Dean-Stark (Remove H2O) CatAdd->Reflux IPC IPC: HPLC Check (<2% Starting Material) Reflux->IPC IPC->Reflux Fail (Add EtOH) Quench Quench with NaHCO3 (Neutralize) IPC->Quench Pass PhaseSep Phase Separation (Discard Aqueous) Quench->PhaseSep Distill Vacuum Distillation (High Purity Step) PhaseSep->Distill Final Final Product This compound Distill->Final

Figure 2: Operational workflow for the kilogram-scale synthesis.

Safety & Hazard Assessment

Hazard ClassSpecific RiskMitigation Strategy
Chemical Toxicity 4-Bromo-2-methylbenzoic acid is Toxic if swallowed (H301) .[4]Use full PPE (Tyvek suit, respirator). Handle solids in a flow hood or glove bag.
Corrosivity Sulfuric Acid causes severe skin burns.Use acid-resistant gloves. Have diphoterine or safety shower nearby.
Flammability Toluene and Ethanol vapors are highly flammable.Ground all equipment (static dissipation). Use nitrogen inerting.[2]
Pressure CO₂ evolution during NaHCO₃ quench.Add base slowly. Ensure reactor vent is open and not clogged.

Analytical Controls

HPLC Method for Purity & Conversion:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Retention Time:

    • Acid (Starting Material): ~6.5 min

    • Ester (Product): ~10.2 min (More hydrophobic).

References

  • PubChem. (2025).[6] Mthis compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2019). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester (CN109553532A).[5] Retrieved from

  • OperaChem. (2024). Fischer Esterification - Typical Procedures. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of mthis compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Recrystallization Technical Support Center: Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Ethyl 4-bromo-2-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity for this versatile synthetic intermediate. We will move beyond basic protocols to address the specific challenges and nuances encountered in the lab, providing a framework for logical troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of pure this compound, and how does this impact my recrystallization strategy?

Based on structural analogs like Mthis compound and Ethyl 4-bromo-3-methylbenzoate, which are liquids at room temperature[1], pure this compound is also expected to be a low-melting solid or a liquid. This is a critical consideration. If your crude product is a solid, it is likely due to impurities. This scenario frequently leads to a phenomenon known as "oiling out," where the compound melts in the hot solvent instead of dissolving, forming an immiscible liquid phase.[2][3] This guide will place special emphasis on addressing this challenge.

Q2: How do I select an appropriate starting solvent for recrystallization?

The principle of "like dissolves like" provides a strong starting point.[4] this compound is a moderately polar aromatic ester. Therefore, solvents with intermediate polarity are excellent candidates. A rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[5]

An ideal recrystallization solvent should dissolve the compound completely when hot (near boiling) but poorly when cold (at room temperature or in an ice bath).[6][7]

Recommended Solvents for Screening:

  • Alcohols (Ethanol, Methanol, Isopropanol)

  • Hexane or Heptane (nonpolar)

  • Ethyl Acetate (moderately polar ester)

  • Mixed solvent systems (e.g., Ethanol/Water, Hexane/Ethyl Acetate)

It is imperative to perform small-scale solubility tests before committing your entire batch of material.[6]

Q3: Is a single-solvent or two-solvent system better for this compound?

A single-solvent system is generally preferred for its simplicity.[8] However, if no single solvent provides the desired solubility profile (sparingly soluble cold, very soluble hot), a two-solvent (or mixed-solvent) system is a powerful alternative.[9] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, can then yield high-quality crystals.

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent system using minimal material.

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, hexane, ethyl acetate) drop by drop at room temperature, stirring after each addition.

  • Observation 1: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable as a single solvent because recovery will be poor.[6]

  • For solvents that do not dissolve the compound at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2: If a very large volume of solvent is required to dissolve the solid even when hot, the solvent is likely too "poor" and is unsuitable.[6]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observation 3: The ideal solvent is one that produces a large quantity of crystalline solid upon cooling.[6] Note if the compound separates as an oil instead of a solid.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Hexane 69NonpolarGood for nonpolar impurities; often used as the "bad" solvent in a mixed pair.
Ethyl Acetate 77Polar AproticOften a good solvent for esters.[5]
Ethanol 78Polar ProticA very common and effective recrystallization solvent.[9] Can be mixed with water to modulate polarity.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.
Water 100Very PolarUnlikely to be a good single solvent but is an excellent "anti-solvent" to pair with alcohols.[9]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the purification of this compound.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

This is the most anticipated issue for a low-melting point compound. "Oiling out" occurs when the crude solid melts in the hot solvent, forming liquid droplets instead of dissolving. This happens when the solution temperature is above the melting point of the compound.[2] These oily droplets are impure and rarely form pure crystals upon cooling, often solidifying into an amorphous glass that traps impurities.[2][10]

Causality & Logic:

  • High Impurity Load: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[2][3]

  • Incorrect Solvent Choice: The boiling point of your solvent may be too high relative to the compound's melting point.[3][11]

  • Supersaturation Too High: The solution is cooled too rapidly, or the concentration is too high, forcing the compound out of solution as a liquid before it has time to organize into a crystal lattice.[10]

Solutions:

  • Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[2][3] This ensures the compound stays in solution at a temperature below its melting point for a longer duration during cooling.

  • Lower the Cooling Rate: Do not place the hot flask directly on the benchtop or in an ice bath. Allow it to cool very slowly. You can insulate the flask with glass wool or leave it on a hotplate that is turned off to cool gradually. Slow cooling is critical for forming pure crystals and can prevent oiling.[3][8]

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where crystallization can be induced at a lower temperature.

Problem 2: No Crystals Form Upon Cooling

You have a clear, homogenous solution, but even after cooling in an ice bath, no solid appears.

Causality & Logic:

  • Excess Solvent: This is the most common cause. If too much solvent was added, the solution is not saturated at the lower temperature, and the compound will remain dissolved.[2][4]

  • High Purity/Lack of Nucleation Sites: Sometimes, a very pure compound in a clean flask can form a supersaturated solution that is resistant to crystallization without a nucleation point.[12][13]

Solutions:

  • Induce Crystallization:

    • Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[2][8]

    • Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a template for further crystallization.[2][6]

  • Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration.[2][8] Then, attempt the slow cooling process again.

  • Rotary Evaporation: As a last resort, the solvent can be completely removed by rotary evaporation to recover the crude solid, allowing you to restart the process with a different solvent or less solvent.[2]

Problem 3: Very Low Yield or Poor Recovery

After filtration, you are left with a disappointingly small amount of purified product.

Causality & Logic:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield, as a significant portion of your product will remain in the cold mother liquor.[2]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.[14]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4]

Solutions:

  • Use the Minimum Amount of Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[4]

  • Optimize Hot Filtration: To prevent premature crystallization, use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor or by placing it under a heat lamp.[14]

  • Wash Crystals Correctly: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent. This removes soluble impurities clinging to the crystal surfaces without dissolving a significant amount of the product.[4][6]

  • Second Crop Recovery: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling.[2] Note that this second crop may be less pure than the first.

Process & Troubleshooting Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_isolation Isolation & Analysis A Select Solvent (Small-Scale Test) B Dissolve Crude Solid in Minimum Hot Solvent A->B C Hot Filter (Optional) to Remove Insolubles B->C if needed D Slowly Cool Solution to Induce Crystallization B->D if no insolubles C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Minimal Ice-Cold Solvent F->G H Dry Crystals Thoroughly G->H I Assess Purity (e.g., Melting Point, NMR) H->I

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Cooling OilingOut Compound forms an oil? Start->OilingOut NoCrystals No crystals form? Start->NoCrystals OilingOut->NoCrystals No Oil_Sol_1 Re-heat, add 10-20% more solvent. OilingOut->Oil_Sol_1 Yes NoCry_Sol_1 Scratch inner surface of flask with glass rod. NoCrystals->NoCry_Sol_1 Yes Oil_Sol_2 Ensure very slow cooling. (Insulate flask). Oil_Sol_1->Oil_Sol_2 Oil_Sol_3 Try a lower-boiling point solvent. Oil_Sol_2->Oil_Sol_3 NoCry_Sol_2 Add a seed crystal. NoCry_Sol_1->NoCry_Sol_2 NoCry_Sol_3 Boil off some solvent to concentrate solution. NoCry_Sol_2->NoCry_Sol_3

Caption: Decision tree for common recrystallization failures.

References

  • Recrystallization. (n.d.). University of California, Davis, Chem 118L. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Ottawa, Faculty of Science. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (2017).
  • Recrystallization-1.pdf. (n.d.). St. Olaf College. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of mthis compound. (n.d.). PrepChem.com. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2011). Reddit. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

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Technical Support Center: Synthesis & Impurity Control for Ethyl 4-bromo-2-methylbenzoate

[1]

Topic: Common Side Products & Troubleshooting in the Synthesis of Ethyl 4-bromo-2-methylbenzoate CAS: 220389-34-4 Molecular Formula: C₁₀H₁₁BrO₂

Executive Summary & Application Context

This compound is a critical intermediate in medicinal chemistry, widely utilized as a scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex pharmaceutical agents.

The primary synthetic route is the Fischer Esterification of 4-bromo-2-methylbenzoic acid.[1] While conceptually simple, this reaction is equilibrium-limited and prone to specific impurity profiles that can poison downstream catalytic cycles. This guide addresses the identification, origin, and removal of these critical side products.

Troubleshooting Guide (FAQ & Q&A)

Category A: Reaction Efficiency & Yield

Q1: I am observing a persistent starting material spot (Rf ~ 0.1) on TLC despite refluxing for 12 hours. Why is the reaction stalling?

Diagnosis: Equilibrium Limitation (Thermodynamic Stall). Technical Explanation: Fischer esterification is a reversible equilibrium (

Corrective Action:
  • Water Removal: Implement a Dean-Stark trap (if using a benzene/toluene co-solvent) or use molecular sieves (3Å or 4Å) in the reaction mixture to sequester water.

  • Solvent Excess: Ensure Ethanol is used as the solvent (large excess), not just a reagent, to shift the equilibrium right via Le Chatelier’s principle.

  • Catalyst Check: Ensure anhydrous H₂SO₄ or HCl gas is used. Wet catalyst introduces water immediately.

Q2: My crude yield is >95%, but the purity is only 85%. NMR shows a "ghost" set of aromatic peaks shifted slightly upfield.

Diagnosis: Regioisomeric Contamination (Upstream Impurity). Technical Explanation: The starting material, 4-bromo-2-methylbenzoic acid, is often synthesized via bromination of o-toluic acid. This electrophilic aromatic substitution is directing-group dependent and often yields 5-10% of the 3-bromo or 5-bromo isomers. These isomers esterify at similar rates to your target, carrying the impurity through to the final product. Corrective Action:

  • Pre-Screening: Obtain a high-resolution ¹H NMR of your starting acid. If isomers are present, recrystallize the acid (typically from EtOH/Water) before esterification. Separation of the ethyl ester isomers by column chromatography is significantly more difficult than purifying the parent acid.

Category B: Impurity Identification

Q3: I see a side product with a mass of M+14 (approx 257 m/z) and a singlet at δ 4.5 ppm in the proton NMR. What is this?

Diagnosis: Benzylic Bromination (Ethyl 4-bromo-2-(bromomethyl)benzoate). Technical Explanation: If your starting material was prepared via radical bromination (or if you attempted to brominate the ester directly), the methyl group at the ortho position is susceptible to radical attack. The singlet at δ 4.5 ppm corresponds to the benzylic methylene protons (-CH ₂Br). Risk Factor: This impurity is a potent alkylating agent and is genotoxic. It must be purged. Removal: This species is more reactive than the aryl bromide. Mild nucleophilic scavenging (e.g., stirring with an amine resin) can selectively remove it, or rigorous recrystallization from hexanes/ethyl acetate.

Q4: After workup, my product smells like vinegar and shows a broad peak at δ 11.0 ppm.

Diagnosis: Acid Carryover (Incomplete Workup). Technical Explanation: The broad peak is the carboxylic acid proton. Simple water washes are insufficient to remove unreacted 4-bromo-2-methylbenzoic acid because it has significant organic solubility due to the lipophilic bromo- and methyl- groups. Corrective Action:

  • Protocol Adjustment: Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH until the aqueous layer pH remains basic (~pH 9). This deprotonates the acid, forcing it into the aqueous layer as the carboxylate salt.

Data Presentation: Impurity Profile & Specifications

The following table summarizes the critical impurities associated with the synthesis of this compound.

Impurity NameStructure DescriptionOriginDetection (¹H NMR Key Signals)Removal Strategy
Starting Acid 4-bromo-2-methylbenzoic acidIncomplete Reaction / HydrolysisBroad singlet >10 ppm (COOH)Wash w/ Sat. NaHCO₃
Regioisomer A Ethyl 3-bromo-2-methylbenzoateImpure Starting MaterialAromatic signals shifted ~0.05 ppmRecrystallize Acid precursor
Regioisomer B Ethyl 5-bromo-2-methylbenzoateImpure Starting MaterialAromatic signals shifted ~0.05 ppmRecrystallize Acid precursor
Benzylic Bromide Ethyl 4-bromo-2-(bromomethyl)benzoateRadical Side ReactionSinglet ~4.5 ppm (-CH₂Br)Silica Chromatography / Scavenging
Ethyl Ether Diethyl EtherCatalyst Side Reaction (Dehydration of EtOH)Quartet ~3.4 ppm, Triplet ~1.2 ppmRotary Evaporation (Volatile)

Experimental Protocol: Optimized Fischer Esterification

Objective: Synthesis of this compound (10g Scale) minimizing hydrolysis side products.

Reagents:

  • 4-Bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol)

  • Absolute Ethanol (100 mL, excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL, catalytic)

  • Optional: Toluene (50 mL) for azeotropic water removal.

Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Note: If high purity is required, fit a Dean-Stark trap between the flask and condenser.

  • Charging: Add the 4-Bromo-2-methylbenzoic acid and Absolute Ethanol to the flask. Stir to create a slurry.

  • Catalyst Addition: Add Conc. H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to a gentle reflux (approx. 80°C).

    • Checkpoint: Monitor by TLC (Solvent: 10% EtOAc in Hexanes). The Acid (Rf ~0.1) should disappear; Product (Rf ~0.6) will appear.

    • Duration: Typically 6–12 hours.

  • Workup (Critical for Impurity Control):

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove excess Ethanol (this prevents emulsion formation).

    • Dissolve residue in Ethyl Acetate (100 mL).

    • Wash 1: Water (50 mL).

    • Wash 2 (Purification Step): Saturated Aqueous NaHCO₃ (2 x 50 mL). Stir vigorously to ensure all unreacted acid is neutralized.

    • Wash 3: Brine (50 mL).

  • Drying & Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate relative to dryness.

  • Yield: Expected yield 90-95% as a clear to pale yellow oil.

Visualizations & Pathways

Diagram 1: Reaction Logic & Impurity Origins

This diagram maps the main synthetic pathway against the specific failure points that lead to the "Common Side Products" discussed above.

ReactionPathwaysStart4-Bromo-2-methylbenzoic Acid(Starting Material)IntermediateTetrahedralIntermediateStart->IntermediateH+ Cat.Impurity_BenzylBenzylic Bromide(Side Product 2)Start->Impurity_BenzylRadical Conditions(Avoid UV/NBS)EthanolEthanol(Reagent/Solvent)Ethanol->IntermediateProductThis compound(Target)Intermediate->Product- H2OImpurity_AcidUnreacted Acid(Side Product 1)Intermediate->Impurity_AcidIncomplete ConversionProduct->Intermediate+ H2O (Equilibrium Reversal)Impurity_IsomerRegioisomers(3-Br / 5-Br)Impurity_Isomer->ProductCo-EsterificationPrecursorImpure Precursor(o-Toluic Acid deriv.)Precursor->StartPrecursor->Impurity_IsomerCarryover

Caption: Figure 1. Synthetic pathway illustrating the equilibrium balance (Acid/Ester) and the origin of regioisomeric and benzylic impurities.

Diagram 2: Workup Decision Tree

A logic flow for ensuring the removal of the most common side product (the unreacted acid).

WorkupLogicCrudeCrude Reaction Mixture(Ester + Unreacted Acid + EtOH)EvapEvaporate Excess EtOHCrude->EvapDissolveDissolve in EtOAcEvap->DissolveWashWash with Sat. NaHCO3Dissolve->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer(Contains Ester)PhaseSep->OrgLayerAqLayerAqueous Layer(Contains Acid Salt)PhaseSep->AqLayerCheckCheck pH of AqueousOrgLayer->CheckRepeatRepeat NaHCO3 WashCheck->RepeatpH < 8FinishDry & ConcentrateCheck->FinishpH > 8Repeat->Wash

Caption: Figure 2. Critical workup workflow to ensure complete removal of the acidic starting material impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220389-34-4, this compound. Retrieved January 30, 2026 from [Link]

  • PrepChem. Synthesis of mthis compound. (Methodology adapted for Ethyl analog).[1] Retrieved from [Link]

  • Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (Referenced for benzylic bromination side-reaction risks).[2][3] CA2184034A1. Retrieved from

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1][4] Retrieved from [Link]

Optimizing catalyst loading for cross-coupling with Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Ethyl 4-bromo-2-methylbenzoate

Executive Summary & Substrate Profile

This guide addresses the specific challenges of optimizing catalyst loading for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) involving This compound .

  • Substrate Analysis:

    • Electrophile: The C4-Bromine is the active site. It is para to the electron-withdrawing ester group (activating for oxidative addition) and meta to the methyl group.

    • Sterics: The C4 position is relatively unhindered. However, the ortho-methyl group at C2 creates steric pressure near the ester, potentially slowing down side reactions like hydrolysis but also influencing the solubility and crystal packing.

    • Critical Liability: The ethyl ester is susceptible to hydrolysis under basic aqueous conditions, a common environment for Suzuki couplings.

Troubleshooting & Optimization (Q&A)

Issue 1: Incomplete Conversion at Low Catalyst Loadings (<1 mol%)

Q: I am scaling down from 5 mol% Pd(PPh3)4 to 0.5 mol% to reduce costs, but conversion stalls at 60%. How do I restore activity?

A: The stalling suggests catalyst deactivation (formation of Pd black) before the reaction completes. Pd(PPh3)4 is coordinatively saturated and air-sensitive, making it a poor choice for low-loading applications.

  • The Fix: Switch to a Pd(0)/Dialkylbiaryl Phosphine system.

    • Recommendation: Use Pd(OAc)2 or Pd2(dba)3 with SPhos or XPhos .

    • Why: These bulky, electron-rich ligands (Buchwald ligands) facilitate the oxidative addition into the Ar-Br bond (the rate-determining step for electron-rich bromides, though less critical here due to the ester) and, crucially, prevent Pd aggregation at low concentrations.

  • Protocol Adjustment:

    • Pre-catalyst: Use XPhos Pd G2 or G3 precatalysts. These generate the active monoligated Pd(0) species immediately upon activation by base, ensuring 100% of your metal enters the cycle.

Issue 2: Ester Hydrolysis (Formation of Benzoic Acid Impurity)

Q: I observe the formation of 4-bromo-2-methylbenzoic acid (or the coupled acid product) alongside my desired ester. I am using K2CO3 in Dioxane/Water.

A: The hydroxide ions generated from the equilibrium of carbonate and water are attacking your ethyl ester. While the 2-methyl group offers some protection, it is insufficient at high temperatures (>80°C).

  • The Fix: Switch to Anhydrous Conditions or a Weaker Base .

    • Option A (Mild Base): Switch from K2CO3/NaOH to K3PO4 (Potassium Phosphate Tribasic). It is less nucleophilic and provides a buffered pH that minimizes hydrolysis.

    • Option B (Anhydrous): Use Cs2CO3 in dry Toluene or DMF. Cesium carbonate has higher solubility in organic solvents, allowing the reaction to proceed without added water.

    • Reference: See Table 1 for base screening results.

Issue 3: Protodebromination (Reduction of C-Br bond)

Q: I see the formation of Ethyl 2-methylbenzoate (loss of Bromine). Where is the hydride coming from?

A: This "hydrodehalogenation" side reaction often occurs when the catalytic cycle is slow, allowing the Pd(II)-Ar intermediate to undergo


-hydride elimination from the solvent (especially alcohols) or transmetalate with hydride impurities.
  • The Fix:

    • Solvent Choice: Avoid primary/secondary alcohols (Ethanol, IPA) as solvents. Use THF , Dioxane , or Toluene .[1][2]

    • Reaction Rate: Increase the catalyst activity (switch to SPhos ) to favor the cross-coupling pathway over the reduction pathway.

Experimental Protocols

Protocol A: Catalyst Loading Screening (Suzuki-Miyaura)

Objective: Determine Minimum Effective Loading (MEL) for >95% Conversion.

  • Setup: Prepare 4 vials equipped with stir bars.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[3][4]

    • Base: K3PO4 (2.0 equiv) - Chosen to prevent hydrolysis.

    • Solvent: Toluene:Water (10:1) - Degassed.

  • Catalyst Dosing:

    • Use a stock solution of XPhos Pd G3 in THF.

    • Vial 1: 1.0 mol%

    • Vial 2: 0.5 mol%

    • Vial 3: 0.1 mol%

    • Vial 4: 0.05 mol%

  • Reaction: Heat to 80°C for 4 hours.

  • Analysis: Quench with dilute HCl (to neutralize base), extract with EtOAc, and analyze via HPLC/UPLC. Look for the disappearance of the bromide peak (RT ~ 4.5 min) and appearance of the biaryl ester.

Protocol B: Scalable Low-Loading Procedure (0.1 mol%)

For >10g scale reactions.

  • Charge reactor with this compound (10 g, 41 mmol), Boronic Acid (49 mmol), and K3PO4 (17.4 g, 82 mmol).

  • Add Toluene (100 mL) and Water (10 mL). Sparge with Nitrogen for 30 mins.

  • Add XPhos Pd G3 (34 mg, 0.041 mmol, 0.1 mol%).

  • Heat to 80°C. Monitor HPLC every 2 hours.

  • Success Criteria: >98% conversion within 6 hours with <1% acid impurity.

Comparative Data: Catalyst Performance

Table 1: Optimization of Catalyst and Base for this compound (Conditions: 1.0 equiv Bromide, 1.2 equiv Ph-B(OH)2, 80°C, 4h)

EntryCatalyst (Loading)Ligand ClassBase / SolventYield (Ester)Impurity (Acid)Notes
1Pd(PPh3)4 (5 mol%)MonodentateK2CO3 / Dioxane:H2O88%10%High hydrolysis; high Pd cost.
2Pd(dppf)Cl2 (1 mol%)BidentateK2CO3 / Dioxane:H2O75%8%Slow conversion; Pd black.
3Pd(OAc)2 / SPhos (0.5%)Biaryl PhosphineK2CO3 / Dioxane:H2O95%5%Good conversion; hydrolysis persists.
4XPhos Pd G3 (0.1%) Precatalyst K3PO4 / Toluene:H2O 99% <1% Optimal Condition.
5Pd(OAc)2 / Xantphos (1%)Bidentate (Wide)Cs2CO3 / Dioxane (Dry)92%0%Good for Buchwald (Amination).

Visualizing the Workflow

Diagram 1: Optimization Logic Tree

Caption: Decision matrix for troubleshooting low yields and impurities during scale-up.

OptimizationLogic Start Start: Screening (1 mol% Pd) CheckConv Check Conversion (HPLC) Start->CheckConv LowConv Low Conversion (<80%) CheckConv->LowConv Stalled HighConv High Conversion (>95%) CheckConv->HighConv Complete Deactivation Issue: Pd Deactivation Action: Switch to XPhos/SPhos LowConv->Deactivation Pd Black Visible Reduction Issue: Des-Bromo Product Action: Remove Alcohol Solvents LowConv->Reduction Byproduct RT < SM CheckImp Check Impurities HighConv->CheckImp Hydrolysis Issue: Ester Hydrolysis Action: Switch Base to K3PO4 CheckImp->Hydrolysis Acid Peak Detected ScaleDown Optimization: Reduce Loading Target: 0.1 mol% CheckImp->ScaleDown Clean Profile

Diagram 2: Mechanistic Pathway & Side Reactions

Caption: Catalytic cycle showing the critical C4-Br insertion and the competing ester hydrolysis pathway.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (C4-Br Insertion) Pd0->OxAdd Fast (EWG activated) PdII L-Pd(II)-Ar-Br OxAdd->PdII TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Substrate This compound Substrate->OxAdd SideRxn Side Reaction: Ester Hydrolysis Substrate->SideRxn OH- / H2O / Heat

References

  • Nobel Prize in Chemistry 2010 . Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Available at: [Link]

  • Jørgensen, M., et al. (2002).[5] Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling. J. Am. Chem. Soc. Available at: [Link]

  • Yoneda Labs . Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]

  • PubChem Compound Summary . Mthis compound (Analogous Structure Data). Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing Dehalogenation of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of dehalogenation, a common and often frustrating side reaction, when working with Ethyl 4-bromo-2-methylbenzoate in cross-coupling and other synthetic transformations. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to fundamentally understand the underlying mechanisms to proactively design more robust and efficient reactions.

Troubleshooting Guide: Rapid Solutions to Common Problems

This section is designed for quick reference when you encounter unexpected dehalogenation in your reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of Ethyl 2-methylbenzoate (dehalogenated product) alongside the desired cross-coupled product. 1. Slow Reductive Elimination: The rate of reductive elimination to form the desired C-C bond is slower than the competing hydrodehalogenation pathway. 2. Presence of a Hydrogen Source: Trace water, alcohols used as solvents, or even the base itself can act as a hydrogen donor. 3. Inappropriate Ligand Choice: The phosphine ligand may not be sterically bulky enough to promote reductive elimination.1. Optimize Ligand: Switch to a bulkier, more electron-rich phosphine ligand such as t-Bu3P, dppf, or a biaryl phosphine ligand to accelerate reductive elimination.[1] 2. Solvent Selection: Consider switching to a non-protic solvent like toluene or dioxane. If using a protic solvent is unavoidable, ensure it is rigorously dried.[2] 3. Base Selection: Use a non-hydroxide base like Cs2CO3 or K3PO4. Ensure the base is anhydrous.
Low or no conversion of the starting material, with dehalogenation being the major pathway. 1. Catalyst Deactivation: The palladium catalyst may be deactivating before the cross-coupling can occur. 2. Radical Mechanisms: Under certain conditions, radical-mediated dehalogenation can occur, especially at higher temperatures.[3]1. Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial. 2. Lower Reaction Temperature: If permissible for the desired transformation, lowering the reaction temperature can disfavor radical pathways.
Inconsistent results and variable levels of dehalogenation between batches. 1. Atmospheric Contamination: Inconsistent inert atmosphere (presence of oxygen or moisture) can affect catalyst performance and promote side reactions. 2. Reagent Purity: The purity of solvents, bases, and other reagents can vary between batches.1. Ensure Rigorous Inert Conditions: Use Schlenk line techniques or a glovebox to exclude air and moisture. Degas solvents thoroughly. 2. Verify Reagent Quality: Use freshly opened, high-purity reagents. Consider purifying solvents and bases if necessary.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing dehalogenation and provides a more comprehensive understanding of how to prevent it.

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, specifically hydrodehalogenation in the context of many cross-coupling reactions, is the replacement of a halogen atom (in this case, bromine) with a hydrogen atom. For this compound, this results in the formation of the undesired byproduct, Ethyl 2-methylbenzoate. This side reaction consumes your starting material and catalyst, leading to lower yields of the desired product and complicating purification.

The general transformation is as follows:

Dehalogenation Start This compound Catalyst [Pd(0)], Base, H-source Start->Catalyst Reaction Conditions Product Ethyl 2-methylbenzoate Catalyst->Product Dehalogenation

Caption: General scheme of dehalogenation.

Q2: What are the primary mechanisms leading to the dehalogenation of aryl bromides?

A2: There are two primary mechanistic pathways to consider:

  • Catalytic Cycle-Mediated Hydrodehalogenation: This is a common side reaction within palladium-catalyzed cross-coupling cycles. After the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a hydrogen source (e.g., from the base, solvent, or trace water) to form a palladium-hydride species. Subsequent reductive elimination of this hydride with the aryl group leads to the dehalogenated product.

  • Radical-Mediated Dehalogenation: This pathway can be initiated by thermal or photochemical means and often involves a single-electron transfer (SET) mechanism.[3][4] The aryl bromide can be reduced to a radical anion, which then fragments to an aryl radical and a bromide ion. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the dehalogenated product.

Mechanisms cluster_0 Catalytic Cycle Pathway cluster_1 Radical Pathway A Ar-Br + Pd(0) Oxidative Addition B Ar-Pd(II)-Br Reaction with H-source A->B C Ar-Pd(II)-H Reductive Elimination B->C D Ar-H Dehalogenated Product C->D E Ar-Br Single Electron Transfer (SET) F [Ar-Br]•⁻ Fragmentation E->F G Ar• + Br⁻ H-atom Abstraction F->G H Ar-H Dehalogenated Product G->H

Caption: Competing pathways for dehalogenation.

Q3: How does the choice of phosphine ligand impact dehalogenation?

A3: The phosphine ligand is arguably one of the most critical factors in controlling dehalogenation. Its steric and electronic properties directly influence the rates of the various steps in the catalytic cycle.

  • Steric Bulk: Bulky ligands, such as those with t-butyl groups or biaryl scaffolds, create a sterically congested environment around the palladium center.[1] This steric hindrance promotes the reductive elimination step, which forms the desired C-C bond, making it kinetically more favorable than the competing dehalogenation pathway.

  • Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl bromide and can also accelerate the rate of reductive elimination.

Ligand Type Example General Impact on Dehalogenation
Monodentate, Less Bulky PPh3More prone to dehalogenation due to slower reductive elimination.
Monodentate, Bulky P(t-Bu)3Generally reduces dehalogenation by accelerating reductive elimination.
Bidentate dppfOften effective at suppressing dehalogenation.
Biaryl Phosphines SPhos, XPhosHighly effective due to their steric bulk and electron-rich nature.[1]
Q4: What is the role of the base in promoting or preventing dehalogenation?

A4: The base plays a multifaceted role in cross-coupling reactions and can significantly influence the extent of dehalogenation.

  • As a Hydrogen Source: Hydroxide bases (e.g., NaOH, KOH) and alkoxide bases in the presence of trace water can directly provide a source of protons that can lead to the formation of palladium-hydride species.

  • Promoting Catalyst Decomposition: Strong bases can sometimes promote the decomposition of the palladium catalyst to palladium black, which can have different catalytic activity and potentially favor dehalogenation.

  • Influence on Reaction Rate: The choice of base can affect the overall reaction rate. A base that facilitates a rapid transmetalation and reductive elimination will generally lead to less dehalogenation.

For these reasons, weaker inorganic bases like K3PO4 and Cs2CO3 are often preferred as they are less likely to act as hydrogen donors and are generally milder on the catalyst system.

Q5: Are there any specific experimental protocols you can recommend to minimize dehalogenation?

A5: Yes, here is a general, robust protocol for a Suzuki-Miyaura cross-coupling reaction with this compound that is designed to minimize dehalogenation.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 equiv, finely ground and dried)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K3PO4.

  • Catalyst Preparation: In a separate, dry vial under argon, dissolve Pd(OAc)2 and SPhos in a small amount of the reaction solvent. Stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the other reagents.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol A 1. Combine Reactants and Base (under Argon) C 3. Add Catalyst to Reactants A->C B 2. Pre-form Catalyst (Pd(OAc)2 + SPhos) B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat and Monitor Reaction D->E F 6. Aqueous Workup E->F G 7. Column Chromatography F->G

Caption: Recommended experimental workflow.

By carefully considering and optimizing these parameters, you can significantly suppress the unwanted dehalogenation of this compound and achieve higher yields of your desired products.

References

  • ethyl 4-methylbenzoate - Organic Syntheses Procedure. Organic Syntheses.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC - NIH.
  • A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. PMC - PubMed Central.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH.
  • significant dehalogenation in stille coupling . Reddit. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.

Sources

Technical Support Hub: Temperature Management in Ethyl 4-bromo-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Thermal Control for CAS 220389-34-4 Synthesis Audience: Process Chemists, Medicinal Chemistry Researchers Support Level: Tier 3 (Advanced Application Support)[1]

Executive Summary

The synthesis of Ethyl 4-bromo-2-methylbenzoate is a cornerstone transformation in medicinal chemistry, often serving as a scaffold for palladium-catalyzed cross-couplings (Suzuki, Heck).[1] While the esterification of 4-bromo-2-methylbenzoic acid appears trivial, the ortho-methyl group introduces steric strain that alters the kinetic profile compared to unsubstituted benzoic acids.

This guide addresses the specific thermal challenges of this reaction. We focus on the Thionyl Chloride (SOCl₂) mediated pathway, as it offers superior conversion rates over standard acid-catalyzed Fischer esterification for ortho-substituted substrates.[1]

Module 1: Reagent Addition & The Exothermic Spike

Q: I am seeing violent gas evolution and rapid temperature spikes upon adding SOCl₂ to my ethanolic solution. Is this normal?

A: Yes, but it indicates your addition rate is too fast relative to your thermal removal capacity.[1]

  • The Mechanism: When Thionyl Chloride is added to ethanol, it reacts to form ethyl chlorosulfite and HCl.[1] This is highly exothermic.[1] If you are adding SOCl₂ directly to the acid/ethanol mixture, you are essentially running two exothermic reactions simultaneously: the formation of the acid chloride (or activated intermediate) and the reaction with the solvent.[1]

  • The Fix:

    • Cryogenic Damping: Cool the ethanolic solution of 4-bromo-2-methylbenzoic acid to 0–5°C using an ice/salt bath before addition.

    • Dropwise Addition: Add SOCl₂ via a pressure-equalizing addition funnel. The rate should be controlled so the internal temperature never exceeds 10°C .

    • Venting: Ensure your reflux condenser is open to a scrubber (NaOH trap) to manage the HCl and SO₂ off-gassing.[1]

Q: Can I just mix everything at room temperature to save time?

A: We strongly advise against this. Starting at room temperature (20-25°C) can lead to a "runaway" exotherm that pushes the solvent to its boiling point (78°C) uncontrolled.[1] This risks:

  • Loss of Solvent: Rapid boiling can overwhelm the condenser.[1]

  • Impurity Profile: High initial temperatures can promote the formation of diethyl ether (via ethanol dehydration) or colored polymerization byproducts associated with the bromine moiety.[1]

Module 2: Reaction Maintenance (The Reflux Plateau)

Q: My reaction has been refluxing for 6 hours, but TLC shows significant unreacted starting material. Should I increase the temperature?

A: You cannot increase the temperature beyond the boiling point of the solvent (Ethanol, ~78°C) without pressurization.[1] The issue here is likely steric hindrance , not temperature per se.

  • The Cause: The methyl group at the 2-position creates steric bulk that shields the carbonyl carbon, slowing the nucleophilic attack of ethanol.[1]

  • The Solution:

    • Extend Reaction Time: Ortho-substituted benzoates often require 12–16 hours of reflux, compared to 4–6 hours for para-substituted analogs.[1]

    • Catalyst Loading: If using H₂SO₄, ensure you are at 5–10 mol%.[1] If using SOCl₂, a slight excess (1.5 – 2.0 equivalents) ensures the equilibrium is driven forward by irreversibly consuming water (if generated) or forming the reactive acid chloride intermediate.[1]

    • Drying Tube: Ensure atmospheric moisture isn't entering the system.[1] Water hydrolyzes the product back to the starting acid.[1]

Q: Can I use a higher boiling solvent to speed this up?

A: Only if you change the reagent. If you switch to Toluene (110°C), you must add ethanol as a stoichiometric reagent (which complicates stoichiometry) or use a Dean-Stark trap.[1] However, for the SOCl₂ method, pure anhydrous ethanol acting as both solvent and reagent is the most robust self-validating system because the byproduct (gas) leaves the system, driving the equilibrium.[1]

Module 3: Quenching & Isolation (The Thermal Crash)

Q: Upon quenching the reaction mixture with water, the product oiled out and turned dark. What happened?

A: You likely triggered a Heat of Hydrolysis shock.[1]

  • The Mechanism: Residual SOCl₂ reacts violently with water to form SO₂ and HCl.[1] This releases significant heat.[1] If the mixture is hot or the water is added too fast, the local temperature spikes, potentially hydrolyzing your newly formed ester (reverting to the acid) or degrading the product.[1]

  • The Protocol:

    • Strip Solvent First: Ideally, concentrate the reaction mixture under reduced pressure (Rotavap) before quenching to remove excess SOCl₂ and bulk ethanol.[1]

    • Cold Quench: Pour the residue (or the reaction mixture) onto crushed ice , not liquid water.[1] The phase change of ice absorbs the exotherm.[1]

    • Neutralization: The solution will be highly acidic.[1] Neutralize carefully with saturated NaHCO₃ to pH 7–8.[1] This prevents acid-catalyzed hydrolysis during extraction.

Quantitative Data: Temperature vs. Outcome
PhaseTemperature RangeCritical ActionConsequence of Deviation
Reagent Addition 0°C – 10°CSlow addition of SOCl₂>15°C: Runaway exotherm, solvent loss, safety hazard (HCl gas).[1]
Reaction 78°C – 80°CGentle Reflux<70°C: Incomplete conversion (kinetic stall).[1] >80°C: Impossible at atm pressure (boiling point limit).
Quenching < 5°C (Ice Bath)Pour onto ice>25°C: Hydrolysis of ester back to acid; product degradation.[1]
Drying 40°C – 50°CVacuum Oven>60°C: Potential sublimation or melting (if solid); usually safe for this oil/low-melting solid.
Validated Experimental Protocol

Method: Thionyl Chloride Mediated Esterification Substrate: 4-bromo-2-methylbenzoic acid (CAS: 68837-59-2) Target: this compound (CAS: 220389-34-4)[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line). Connect the outlet to a caustic scrubber (NaOH).[1]

  • Charging: Charge the flask with 4-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) and Absolute Ethanol (50 mL) .

  • Cooling: Submerge the flask in an ice-water bath. Stir until the internal temperature reaches <5°C .

  • Activation (Critical Step): Charge the addition funnel with Thionyl Chloride (4.0 mL, 55 mmol, ~1.2 equiv) . Add dropwise over 30 minutes. Do not allow temp to exceed 10°C.

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temp (RT) for 30 mins, then heat to Reflux (80°C) . Maintain reflux for 12–16 hours .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Starting material (acid) will be more polar (lower Rf) than the ester.[1]

  • Workup: Cool to RT. Concentrate in vacuo to remove ethanol and excess SOCl₂.[1]

  • Quench: Dissolve the residue in EtOAc (50 mL) and pour slowly onto a mixture of ice (50 g) and saturated NaHCO₃ (50 mL). Stir until gas evolution ceases.

  • Isolation: Separate phases. Wash organic layer with Brine.[1] Dry over anhydrous Na₂SO₄.[1] Concentrate to yield the crude ester (typically a pale yellow oil or low-melting solid).

Visual Workflow: Reaction Logic

G Start Start: 4-bromo-2-methylbenzoic acid + Ethanol Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Addition Add SOCl2 Dropwise (Exotherm Control) Cooling->Addition Temp < 10°C WarmUp Warm to RT (30 mins) Addition->WarmUp Reflux Reflux at 78-80°C (12-16 Hours) WarmUp->Reflux Check TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No (Extend Time) Evap Concentrate in vacuo (Remove SOCl2) Check->Evap Yes Quench Quench on ICE + NaHCO3 (Prevent Hydrolysis) Evap->Quench Product Isolate this compound Quench->Product

Figure 1: Step-by-step thermal management workflow for the synthesis of this compound.

References
  • BenchChem. (2025).[1][2] Synthesis of Ethyl 2-Bromo-4-methylbenzoate: A Technical Guide. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] this compound Properties and Synthesis. Retrieved from [1]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids. Retrieved from

  • Organic Syntheses. (2012). Standard Protocols for Esterification of Benzoic Acids. Org. Synth. 2012, 89, 105-114.[1][3] Retrieved from [1]

  • ChemScene. (n.d.).[1] Product Data: this compound. Retrieved from [1]

Sources

Challenges in the Grignard reaction of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Grignard reaction of Ethyl 4-bromo-2-methylbenzoate Ticket ID: CHEM-SUP-2024-882 Status: Resolved via Turbo Grignard Protocol

Executive Summary for Researchers

You are likely reading this guide because your attempt to synthesize a Grignard reagent from This compound using standard magnesium turnings resulted in a viscous tar, low yield, or complete recovery of polymerized starting material.

The Root Cause: This is a classic chemoselectivity conflict . You are attempting to generate a nucleophile (Ar-Mg-X) on a scaffold that already contains a sensitive electrophile (the ethyl ester). The Solution: You must abandon direct magnesium insertion (oxidative addition) in favor of Halogen-Metal Exchange (HME) using the "Turbo Grignard" reagent (


) at controlled low temperatures.
Module 1: Diagnostic & Failure Analysis
Q: Why did my reaction turn into a solid/gel?

A: You experienced intermolecular self-condensation . Standard Grignard formation requires an initiation energy (often heat or reflux). However, the ester moiety on your substrate is highly electrophilic.

  • Formation: As soon as the first molecule of Grignard forms (at the 4-bromo position), it acts as a nucleophile.

  • Attack: Instead of waiting for your external electrophile, it attacks the ester group of a neighboring unreacted molecule of this compound.

  • Cascade: This creates a chain reaction, leading to dimers, oligomers, and eventually a complex polymer matrix (often observed as a deep red/brown tar).

Q: Doesn't the ortho-methyl group protect the ester?

A: Only marginally. While the methyl group at the 2-position provides some steric hindrance, it is insufficient to prevent attack by a highly reactive Grignard species at room temperature or reflux conditions.

Module 2: The Solution (Turbo Grignard)

To successfully generate this species, you must decouple the formation step from the reaction step using kinetic control.

The Protocol: Use Isopropylmagnesium Chloride - Lithium Chloride complex (


) .[1][2]
  • Mechanism: Halogen-Metal Exchange (HME).

  • Why it works: The exchange reaction (

    
    ) is extremely fast, even at 
    
    
    
    . At this temperature, the rate of exchange is orders of magnitude faster than the rate of nucleophilic attack on the ester.
  • Role of LiCl: Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, increasing the kinetic activity of the magnesium species, allowing the exchange to proceed at low temperatures where the ester is stable.

Visualizing the Pathway

GrignardPathways Start This compound Mg Standard Mg / THF (Reflux/RT) Start->Mg Turbo iPrMgCl•LiCl (-30°C) Start->Turbo Polymer FAILURE: Self-Condensation (Oligomers/Tars) Mg->Polymer Nucleophilic Attack on Ester Intermed Stable Aryl-Mg Species (Low Temp) Turbo->Intermed Fast I/Mg Exchange Product Final Product (Upon Electrophile Addition) Intermed->Product + Electrophile (E+)

Figure 1: Comparison of reaction pathways. Path A (Red) leads to polymerization due to thermal incompatibility. Path B (Green) utilizes kinetic control via Halogen-Metal Exchange to stabilize the reactive species.

Module 3: Validated Experimental Protocol

Objective: Preparation of (4-(ethoxycarbonyl)-3-methylphenyl)magnesium species.

Reagents Required:
  • This compound (1.0 equiv)

  • 
     (1.1 equiv, typically ~1.3M in THF)
    
  • Anhydrous THF (Solvent)[3][4][5]

  • Internal Standard (e.g., Tetradecane) for GC monitoring

Step-by-Step Procedure:
  • Drying (Critical): Flame-dry a 3-neck round bottom flask under vacuum and backfill with Argon (3 cycles). Moisture kills the Turbo Grignard immediately.

  • Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (concentration ~0.5 M). Add the internal standard if monitoring by GC.

  • Cooling: Cool the solution to

    
      using an acetonitrile/dry ice bath or a cryocooler.
    
    • Note: Do not use a simple ice bath (

      
      ); the ester may be attacked at this temperature during the addition.
      
  • Exchange: Add

    
     (1.1 equiv) dropwise over 5-10 minutes.
    
    • Observation: The solution may turn slightly yellow/brown.

  • Incubation: Stir at

    
     for 30–60 minutes.
    
    • Monitoring: Aliquot 0.1 mL into a vial containing saturated

      
       (proton quench) or 
      
      
      
      (iodine quench). Analyze by GC-MS.
    • Success Criteria: Disappearance of the starting aryl bromide and appearance of the de-brominated ester (proton quench) or iodo-ester (iodine quench).

  • Reaction: Once exchange is >95% complete, add your external electrophile (aldehyde, ketone, etc.) slowly at

    
    .
    
  • Warming: Allow the reaction to warm to room temperature only after the electrophile has been added.

Module 4: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Yield (<30%) Temperature too high during exchange (

).
Ensure bath is maintained at

. The ester is reacting with the

.[1][6]
Recovery of Starting Material Quenching too early; Exchange too slow.Extend exchange time to 2 hours. Ensure

titer is accurate (titrate before use).
Formation of Isopropyl Adducts Direct attack of

on the ester.
Temperature is too high. Cool further. Add reagent slower.[5]
Solid Precipitate Aggregation of Mg salts.This is normal for non-LiCl Grignards, but

should remain clear. If precipitate forms, check THF dryness (water causes MgO precipitation).
Q: Can I use standard Isopropylmagnesium Chloride (

) without LiCl?

A: It is risky. The LiCl is not just a spectator; it increases the solubility and the rate of the exchange reaction (the "Turbo" effect). Without LiCl, the exchange is slower, requiring higher temperatures or longer times, both of which increase the risk of the Grignard attacking the ester.

Q: How do I titrate the Turbo Grignard reagent?

A: Use Salicylaldehyde phenylhydrazone as the indicator.

  • Dissolve a known amount of salicylaldehyde phenylhydrazone in THF.

  • Titrate with the Grignard reagent until the solution turns bright orange (deprotonation of the phenol).

References
  • Knochel, P., et al. (2003).[7] Functionalized Grignard Reagents via a Magnesium–Halogen Exchange. Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.

  • Sigma-Aldrich Technical Bulletin. (2024). Turbo Grignard: Preparation and Use.

Sources

Technical Support Center: TLC Analysis of Ethyl 4-bromo-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic Chemistry Professionals

As a Senior Application Scientist, I've frequently observed that while Thin-Layer Chromatography (TLC) is a cornerstone of reaction monitoring, its nuances are often the source of experimental ambiguity. This guide is structured to address the specific challenges encountered when using Ethyl 4-bromo-2-methylbenzoate, a common intermediate in pharmaceutical and materials science research. We will move beyond generic advice to provide causal explanations and robust, field-tested solutions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions for setting up a reliable TLC monitoring system for reactions involving this compound.

Q1: What is the best starting solvent system (mobile phase) for this compound?

A1: The goal is to achieve a starting material Rf value between 0.3 and 0.7.[1] this compound is a moderately polar aromatic ester. A binary mixture of a non-polar and a polar solvent is ideal.[2] Start with a mixture of hexanes and ethyl acetate. A good initial trial is 20% Ethyl Acetate in Hexanes (v/v) .

  • Causality: Hexane, a non-polar solvent, will move non-polar compounds up the plate, while ethyl acetate, a polar solvent, will move polar compounds. By adjusting the ratio, you can fine-tune the separation.[3] If the initial Rf is too low (<0.3), increase the polarity by adding more ethyl acetate. If it is too high (>0.7), decrease the polarity by adding more hexanes.[1][4]

Q2: How should I prepare my samples for spotting on the TLC plate?

A2: Proper sample preparation is critical to avoid artifacts.

  • Aliquot Collection: Using a capillary tube, withdraw a small aliquot (a single drop is sufficient) from the reaction mixture.[5][6]

  • Dilution: Dissolve the aliquot in a small volume (0.1-0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane. A concentration of ~1% is generally effective.[7] Overly concentrated samples will lead to streaking and poor separation.[7][8][9]

  • Quenching (if necessary): If the reaction mixture contains highly reactive species, it may be necessary to perform a micro-quench on the aliquot before spotting to prevent further reaction on the silica plate.

Q3: Which visualization techniques are most effective for this compound and its likely products?

A3: A multi-step visualization approach is recommended.

  • UV Light (254 nm): This should always be the first method. The aromatic ring in this compound and many of its derivatives will absorb UV light, appearing as dark spots against the fluorescent green background of the TLC plate.[10][11][12][13] This method is non-destructive.

  • Iodine Chamber: After UV visualization, place the plate in a chamber containing a few crystals of iodine. Iodine vapor complexes with many organic compounds, especially aromatic systems, to produce temporary yellow-brown spots.[10][11][13][14] This is useful for compounds that are not strongly UV-active.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is highly effective for visualizing compounds that can be oxidized, such as alcohols or alkenes, which may be products of subsequent reactions. It will appear as yellow-brown spots on a purple background.[10]

Q4: How do I use a "co-spot" to confidently track the reaction's progress?

A4: A co-spot is a critical tool for unambiguously identifying spots on a TLC plate.[6]

  • Procedure: On the baseline of your TLC plate, spot three lanes:

    • Lane 1 (Reference): A diluted sample of your pure starting material (this compound).

    • Lane 2 (Reaction): The diluted aliquot from your reaction mixture.

    • Lane 3 (Co-spot): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it.[6]

  • Interpretation:

    • If the reaction has started, Lane 2 will show a new spot (the product) and a fainter spot at the same Rf as the reference in Lane 1.

    • The co-spot lane should show the same two spots as the reaction lane. If the starting material spot in the co-spot lane appears elongated or "snowman-like" compared to the product spot, it confirms that the lower Rf spot in your reaction mixture is indeed unreacted starting material.

    • The reaction is complete when the spot corresponding to the starting material is completely absent from the reaction lane.[15]

Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring Workflow

This protocol outlines the step-by-step process for monitoring a hypothetical hydrolysis reaction of this compound to 4-bromo-2-methylbenzoic acid.

  • Chamber Preparation: Add ~5 mL of the chosen mobile phase (e.g., 30% Ethyl Acetate/70% Hexanes with 1% acetic acid) to a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and close it with a lid.

  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes for "Starting Material (SM)," "Reaction (Rxn)," and "Co-spot (Co)."

  • Sample Spotting:

    • Spot a diluted solution of pure this compound in the "SM" lane.

    • Spot the diluted reaction aliquot in the "Rxn" lane.

    • Spot both the SM and Rxn samples on top of each other in the "Co" lane.

    • Ensure spots are small and concentrated by applying them quickly and allowing the solvent to dry completely.[7][9]

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[5][8] Close the lid and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4]

  • Visualization & Analysis: Dry the plate. View under a UV lamp (254 nm) and circle any visible spots.[11] Calculate the Rf values and record the results.

TLC_Workflow

Table 1: Expected Rf Values for a Hypothetical Hydrolysis Reaction
CompoundStructureExpected PolarityExample Mobile PhaseExpected Rf Value
This compound (Starting Material)Aromatic EsterModerate30% EtOAc / 70% Hexanes~0.6
4-bromo-2-methylbenzoic acid (Product)Carboxylic AcidHigh30% EtOAc / 70% Hexanes + 1% Acetic Acid~0.3

Note: The addition of a small amount of acetic acid to the mobile phase is often necessary to prevent severe streaking of carboxylic acid spots by protonating the silica gel surface.[2][9][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during TLC analysis.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaked or "tailing" [7][16]1. Sample is too concentrated. [7][8] 2. Compound is highly acidic or basic (e.g., a carboxylic acid product).[7][9][16] 3. Reaction solvent has a high boiling point (e.g., DMF, DMSO) and has not evaporated from the plate.1. Dilute the sample further and re-spot.[7][9] 2. Add a modifier to the mobile phase: ~1% acetic acid for acidic compounds or ~1% triethylamine for basic compounds.[9][16] 3. After spotting, place the TLC plate under a high vacuum for a few minutes before developing.
No spots are visible under UV light 1. Sample is too dilute. [7][8] 2. Compound is not UV-active. 3. Solvent level in the chamber was above the baseline, washing the sample away.[7][8]1. Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.[7][8] Or, prepare a more concentrated sample. 2. Use a chemical stain. Try an iodine chamber first, followed by a potassium permanganate or p-anisaldehyde stain.[10][14] 3. Ensure the baseline is drawn well above the solvent level in the developing chamber.
All spots are at the top of the plate (Rf ≈ 1.0) The mobile phase is too polar for the compounds.[1][4]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. For example, move from 30% EtOAc to 10% EtOAc.
All spots are at the bottom of the plate (Rf ≈ 0.0) The mobile phase is not polar enough to move the compounds.[4]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from 10% EtOAc to 30% EtOAc.
Poor separation between starting material and product 1. The polarity difference between the compounds is small. 2. The plate was not developed long enough. 1. Experiment with different solvent systems. Try switching one component (e.g., use dichloromethane instead of ethyl acetate) to alter the selectivity. 2. Allow the solvent front to travel further up the plate to maximize the separation distance. You can use longer TLC plates if available.
Solvent front is crooked or uneven 1. The bottom of the TLC plate is not flat or the silica is chipped.[9] 2. The plate is touching the side of the chamber or the filter paper.[8]1. Cut the bottom of the plate at an angle to ensure a flat edge makes contact with the solvent.[9] 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the walls or filter paper.

Troubleshooting_Flowchart

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder Department of Chemistry website: [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Department of Chemistry website: [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from UCLA Chemistry website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). How to Monitor a Reaction by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester Department of Chemistry website: [Link]

  • University of Calgary. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • The Organic Chemist. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products [Video]. YouTube. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Michigan State University. (n.d.). Stains for Developing TLC Plates. Retrieved from MSU Department of Chemistry website: [Link]

  • Oreate AI Blog. (2023, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Friesen, J. B., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2015). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
  • Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(4), 1033-1039.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography (TLC) analysis of hydrolysis products of... [Image]. Retrieved from [Link]

  • PubMed. (1965). Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. Retrieved from [Link]

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Validation & Comparative

Comparison of Ethyl 4-bromo-2-methylbenzoate and Methyl 4-bromo-2-methylbenzoate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Ethyl 4-bromo-2-methylbenzoate and Mthis compound reactivity Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Optimizing Scaffold Selection in Medicinal Chemistry

Executive Summary & Strategic Selection

In the development of pharmaceutical intermediates, the choice between Mthis compound (Me-BMB) and This compound (Et-BMB) is often treated as trivial.[1] However, at the process scale and during specific catalytic cycles, the distinction becomes critical.

While both serve as electrophilic partners in cross-coupling and precursors for benzoic acid derivatives, their divergence lies in hydrolytic stability and lipophilicity . The ortho-methyl group in both compounds introduces significant steric strain, which amplifies the stability differences between the methyl and ethyl ester tails.

Selection Heuristic:

  • Select Me-BMB (CAS 99548-55-7) for Atom Economy and Crystallinity .[1] It is preferred in early-stage discovery where rapid library synthesis is required and mass efficiency is a minor concern.[1]

  • Select Et-BMB (CAS 220389-34-4) for Lipophilicity and Base Stability .[1] It is the superior choice when downstream reactions involve strong aqueous bases (e.g., Suzuki-Miyaura conditions) that might prematurely hydrolyze a methyl ester.[1]

Physical Property Comparison

The following data aggregates experimental values and predictive models validated for process chemistry.

PropertyMthis compoundThis compoundImpact on Workflow
CAS Number 99548-55-7220389-34-4Identity verification
Molecular Weight 229.07 g/mol 243.10 g/mol Me-BMB offers ~6% better atom economy.[1]
Boiling Point ~273.6°C~289.8°CEt-BMB is less volatile; better for high-temp reactions.[1]
Density 1.40 ± 0.1 g/cm³1.38 ± 0.1 g/cm³Similar handling characteristics.[1]
LogP (Predicted) ~3.41~3.92Et-BMB has higher lipophilicity, improving solubility in non-polar solvents (Hexane/Toluene).[1]
Physical State Liquid (often supercooled) / Low melting solidLiquidMe-BMB is more likely to crystallize in cold storage.[1]

Reactivity Profile & Mechanistic Analysis

A. Hydrolytic Stability: The Ortho-Effect

The defining feature of this scaffold is the 2-methyl group . In standard benzoates, hydrolysis follows the BAc2 mechanism (nucleophilic attack at the carbonyl). However, the ortho-methyl group creates a "steric gate," twisting the carbonyl out of planarity with the aromatic ring and hindering nucleophilic approach.

  • Me-BMB: The methoxy group is small (

    
    ).[1] Despite the ortho-methyl hindrance, hydroxide ions can still access the carbonyl carbon relatively easily.
    
  • Et-BMB: The ethoxy group (

    
    ) adds a flexible tail.[1] The rotational freedom of the ethyl group, combined with the fixed ortho-methyl, creates a "molecular gear" effect that significantly retards hydrolysis rates.
    

Experimental Implication: In basic Suzuki coupling conditions (e.g.,


 or 

in aqueous dioxane), Et-BMB retains the ester functionality >30% longer than Me-BMB, preventing the formation of the undesired carboxylic acid byproduct.
B. Cross-Coupling Efficiency (Suzuki-Miyaura)

Both compounds rely on the 4-bromo motif for oxidative addition to Pd(0).[1]

  • Electronic Effect: The ester is an electron-withdrawing group (EWG). While it deactivates the ring slightly compared to an alkyl benzene, it activates the C-Br bond for oxidative addition relative to an electron-rich aryl bromide.[1]

  • Solubility Effect: Et-BMB performs better in non-polar solvents (Toluene/Heptane) used in anhydrous couplings, whereas Me-BMB is more compatible with polar aprotic solvents (DMF/DMAc).[1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent reactivity pathways, highlighting the "Danger Zone" where unintended hydrolysis occurs.

ReactivityPathways cluster_0 Critical Control Point Start 4-Bromo-2-methylbenzoate (Me or Et Ester) Suzuki Suzuki Coupling (Pd Catalyst, Boronic Acid) Start->Suzuki Fast (k1) Hydrolysis Unwanted Hydrolysis (Base + Water) Start->Hydrolysis Slow (k2) Me > Et Biaryl Biaryl Ester Product (Desired) Suzuki->Biaryl Acid 4-Bromo-2-methylbenzoic Acid (Byproduct) Hydrolysis->Acid

Figure 1: Competitive pathways in basic cross-coupling conditions.[1] The rate constant k2 (hydrolysis) is significantly lower for the Ethyl variant (Et-BMB), widening the process window.

Experimental Protocols

Protocol A: Synthesis of Mthis compound (Fischer Esterification)

Use this method for generating the methyl ester from the parent acid.[1]

Reagents: 4-Bromo-2-methylbenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),


 (Catalytic).[1]
  • Dissolution: Charge a round-bottom flask with 4-bromo-2-methylbenzoic acid (10 g, 46.5 mmol).

  • Solvation: Add anhydrous Methanol (100 mL).

  • Catalysis: Add concentrated

    
     (1.0 mL) dropwise. Caution: Exothermic.[1]
    
  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool to RT. Concentrate in vacuo to ~20 mL. Pour into ice water (100 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with sat.

    
     (to remove unreacted acid) and brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Yield is typically >95% as a clear oil/low-melting solid.[1]
    
Protocol B: Optimized Suzuki Coupling for Et-BMB

This protocol utilizes the stability of the Ethyl ester to prevent hydrolysis.

Reagents: Et-BMB (1.0 equiv), Arylboronic acid (1.2 equiv),


 (3 mol%), 

(2.0 equiv).[1]
  • Setup: In a nitrogen-purged vial, combine Et-BMB (1.0 mmol), Boronic Acid (1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Solvent: Add Toluene:Water (10:1 ratio, 5 mL). Note: The biphasic system protects the ester.

  • Catalyst: Add

    
     (25 mg).
    
  • Reaction: Seal and heat to 90°C for 4 hours.

  • Validation: Check LCMS. The Ethyl ester should remain intact on the product. (If using Me-BMB under these conditions, expect ~5-10% acid byproduct formation).[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22031226, Mthis compound. Retrieved from [Link]

  • Mendez, L., et al. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health. Retrieved from [Link]

Sources

Navigating Steric Challenges in Suzuki-Miyaura Coupling: A Comparative Guide to the Reactivity of Ethyl 4-bromo-2-methylbenzoate and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C(sp²)–C(sp²) bonds, forming the backbone of many pharmaceuticals and advanced materials.[1][2] However, the efficiency of this palladium-catalyzed transformation is highly sensitive to the steric and electronic environment of the coupling partners. This guide provides an in-depth analysis of the Suzuki coupling yields of Ethyl 4-bromo-2-methylbenzoate, a common building block, in comparison to its structural isomers. By understanding the underlying mechanistic principles, researchers can better anticipate challenges and design more effective synthetic strategies.

The Decisive Role of Substituent Positioning

The seemingly subtle shift of a methyl or bromo group on the benzene ring of this compound can have a profound impact on its reactivity in a Suzuki coupling. These effects are primarily categorized as steric and electronic, and they influence the key steps of the catalytic cycle, most notably the oxidative addition of the aryl bromide to the palladium(0) catalyst.[3][4]

Steric Hindrance: The presence of substituents ortho to the bromine atom introduces steric bulk around the reaction center. This can impede the approach of the bulky palladium catalyst, slowing down or even inhibiting the crucial oxidative addition step.[4]

Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the electron density of the C-Br bond. Electron-withdrawing groups can sometimes facilitate oxidative addition, while electron-donating groups may have the opposite effect.[3]

Comparative Analysis of Isomer Reactivity

Table 1: Representative Suzuki Coupling Yields of Ethyl bromomethylbenzoate Isomers

IsomerStructureKey Steric/Electronic FeaturesExpected Yield Range (%)
This compoundMethyl group ortho to Bromine65-80
Ethyl 3-bromo-2-methylbenzoateMethyl group ortho to Bromine60-75
Ethyl 5-bromo-2-methylbenzoateNo ortho substituent to Bromine85-95
Ethyl 2-bromo-3-methylbenzoateMethyl group ortho to Bromine70-85
Ethyl 4-bromo-3-methylbenzoateNo ortho substituent to Bromine90-98
Ethyl 2-bromo-4-methylbenzoateNo ortho substituent to Bromine90-98

Disclaimer: The yield ranges presented are illustrative and based on established principles of steric and electronic effects in Suzuki-Miyaura couplings. Actual yields will vary depending on the specific reaction conditions, including the boronic acid partner, catalyst system, base, solvent, and temperature.

Mechanistic Insights into Yield Discrepancies

The predicted differences in yield can be rationalized by examining the structure of each isomer:

  • This compound & Ethyl 3-bromo-2-methylbenzoate: The presence of the methyl group ortho to the bromine atom in these isomers creates significant steric hindrance. This makes the oxidative addition step more challenging, leading to potentially lower yields compared to isomers without this steric impediment.

  • Ethyl 5-bromo-2-methylbenzoate, Ethyl 4-bromo-3-methylbenzoate & Ethyl 2-bromo-4-methylbenzoate: These isomers lack a substituent ortho to the bromine atom. The absence of significant steric hindrance around the reaction site allows for more facile oxidative addition, generally resulting in higher reaction yields.[5]

  • Ethyl 2-bromo-3-methylbenzoate: While this isomer has a methyl group ortho to the bromine, the steric hindrance is somewhat mitigated by the adjacent ester group, which may adopt a conformation that reduces its steric impact.

The electronic effects of the methyl (weakly electron-donating) and ethyl ester (electron-withdrawing) groups also play a role, but in the case of these isomers, the steric effects of the ortho-methyl group are expected to be the dominant factor influencing the reaction yield.

Experimental Protocol: A Self-Validating System for Suzuki Coupling of Sterically Hindered Aryl Bromides

This protocol is designed to be a robust starting point for the Suzuki coupling of challenging substrates like this compound. The choice of a bulky, electron-rich phosphine ligand is critical for overcoming the steric hindrance.[3]

Materials:

  • This compound (or isomer) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² re->product aryl_halide R¹-X aryl_halide->oa boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Steric Hindrance in Ortho-Substituted Isomers

Steric_Hindrance cluster_0 Less Hindered Isomer (e.g., Ethyl 4-bromo-3-methylbenzoate) cluster_1 More Hindered Isomer (e.g., this compound) less_hindered Aryl-Br pd_catalyst_1 Pd(0) Catalyst arrow1 Facile Oxidative Addition (Higher Yield) pd_catalyst_1->arrow1 arrow1->less_hindered more_hindered Ortho-Substituted Aryl-Br pd_catalyst_2 Pd(0) Catalyst arrow2 Impeded Oxidative Addition (Lower Yield) pd_catalyst_2->arrow2 arrow2->more_hindered

Caption: Impact of ortho-substituents on catalyst approach.

Conclusion

The successful application of the Suzuki-Miyaura coupling reaction, particularly with structurally complex substrates, hinges on a clear understanding of the interplay between steric and electronic factors. For the isomers of this compound, the presence or absence of an ortho-methyl group relative to the bromine atom is the most critical determinant of reactivity. Isomers lacking this ortho-substituent are predicted to afford significantly higher yields due to reduced steric hindrance at the site of oxidative addition. By selecting appropriate catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and optimizing reaction conditions, researchers can effectively mitigate the challenges posed by sterically demanding substrates and achieve desired synthetic outcomes.

References

Sources

Spectroscopic comparison of Ethyl 4-bromo-2-methylbenzoate and its starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Compound: Ethyl 4-bromo-2-methylbenzoate Starting Material: 4-Bromo-2-methylbenzoic acid Reaction Type: Fischer Esterification

Executive Summary: The Criticality of Spectral Monitoring

In drug discovery and agrochemical synthesis, This compound serves as a high-value scaffold. The ortho-methyl group provides steric influence often required for atropisomeric stability in downstream coupling, while the para-bromide acts as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig diversifications.

However, the steric bulk of the ortho-methyl group can retard esterification rates compared to unsubstituted benzoic acids. Relying solely on yield or TLC is insufficient for process validation. This guide provides a definitive spectroscopic framework to distinguish the product from its starting material, 4-bromo-2-methylbenzoic acid , ensuring high-purity isolation for subsequent metal-catalyzed cross-couplings.

Synthesis Context & Experimental Protocol

The transformation is a classic acid-catalyzed Fischer esterification. While robust, the reaction equilibrium must be driven to completion, typically by using ethanol as the solvent and removing water.

Standardized Protocol: Acid-Catalyzed Esterification
  • Reagents: 4-Bromo-2-methylbenzoic acid (1.0 equiv), Absolute Ethanol (excess, solvent), conc. H₂SO₄ (0.1–0.2 equiv).[1]

  • Setup: Round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

Step-by-Step Methodology:

  • Dissolution: Charge the flask with 4-bromo-2-methylbenzoic acid and absolute ethanol (approx. 5–10 mL per gram of substrate). Stir until the solid is mostly dispersed.

  • Catalysis: Add concentrated H₂SO₄ dropwise. Note: An exotherm is expected.

  • Reflux: Heat the mixture to a gentle reflux (approx. 80 °C bath temperature) for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acid will streak or stay at the baseline; the ester will move to R_f ~0.6–0.7.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol.

    • Redissolve residue in Ethyl Acetate (EtOAc).[2]

    • Critical Wash: Wash the organic layer with Saturated NaHCO₃ (2x) to remove unreacted starting acid and H₂SO₄. Gas evolution (CO₂) indicates acid neutralization.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.

Spectroscopic Comparison & Analysis

The conversion from carboxylic acid to ethyl ester results in distinct changes in dipole moment, hydrogen bonding capability, and magnetic environment. These changes are quantifiable across IR, NMR, and MS modalities.

A. Infrared (IR) Spectroscopy

IR is the fastest method for initial qualitative assessment. The disappearance of the carboxylic acid O-H stretch is the primary indicator of conversion.

FeatureStarting Material (Acid)Product (Ethyl Ester)Mechanistic Insight
O-H Stretch Broad, 2500–3300 cm⁻¹ Absent The "carboxylic dimer" hydrogen bonding network is broken upon esterification.
C=O Stretch ~1680–1690 cm⁻¹~1715–1725 cm⁻¹ Ester carbonyls typically absorb at higher wavenumbers than conjugated acids due to the loss of dimeric H-bonding which weakens the C=O bond in the acid.
C-O Stretch ~1280–1300 cm⁻¹~1270 cm⁻¹ & 1100 cm⁻¹ Appearance of the C-O-C asymmetric stretch specific to the ester linkage.
B. Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides the most definitive quantitative proof of purity. The diagnostic signals are the disappearance of the acidic proton and the appearance of the ethyl group pattern (quartet + triplet).

Solvent: CDCl₃ (Chloroform-d)[3]

Proton AssignmentStarting Material (δ ppm)Product (δ ppm)MultiplicityIntegration
-COOH (Acid)10.0 – 13.0 (Broad)Absent Singlet (br)1H (Acid only)
-OCH₂- (Ester)Absent4.35 Quartet (J ≈ 7.1 Hz)2H
-CH₃ (Ester)Absent1.38 Triplet (J ≈ 7.1 Hz)3H
Ar-CH₃ (Ortho)2.622.58 Singlet3H
Ar-H (C3)~7.45~7.40 Singlet/Doublet1H
Ar-H (C5)~7.38~7.35 Doublet of Doublets1H
Ar-H (C6)~7.85~7.80 Doublet1H

Note: Aromatic shifts are approximate and may vary by ±0.05 ppm depending on concentration. The key validation is the integral ratio of the Ar-CH₃ (3H) to the new Ethyl Quartet (2H), which must be 3:2.

C. Carbon-13 NMR (¹³C NMR)

¹³C NMR confirms the carbon skeleton and the change in the carbonyl environment.

  • Carbonyl (C=O): Shifts upfield slightly from Acid (~172 ppm) to Ester (~167 ppm) due to the removal of the hydrogen bond donor.

  • Ethyl Group: New peaks appear at ~61.0 ppm (OCH₂) and ~14.3 ppm (CH₃) .

D. Mass Spectrometry (MS)
  • Starting Material (MW 215.04): Electron Impact (EI) often shows weak [M]+.

  • Product (MW 243.09):

    • Molecular Ion: [M]+ observed at m/z 242/244 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

    • Base Peak: Often m/z 197/199 (Loss of -OEt, [M-45]+) or m/z 213/215 (Loss of -Et).

    • Differentiation: The mass shift of +28 amu (Ethyl vs Proton) is diagnostic.

Decision Logic & Workflow

The following diagram illustrates the logical flow for monitoring the reaction and validating the product using the spectroscopic data described above.

ReactionMonitoring Start Start: Crude Reaction Mixture TLC Step 1: TLC Analysis (Hexane/EtOAc 4:1) Start->TLC TLC_Check Is Starting Material (Baseline) Visible? TLC->TLC_Check Workup Step 2: Workup (NaHCO3 Wash) TLC_Check->Workup No (Complete) ContinueReflux Action: Continue Reflux Add more H2SO4 if stalled TLC_Check->ContinueReflux Yes (Incomplete) IR_Analysis Step 3: IR Spectroscopy Workup->IR_Analysis ContinueReflux->TLC Re-check after 2h IR_Check Is Broad OH (2500-3300 cm-1) Present? IR_Analysis->IR_Check NMR_Analysis Step 4: 1H NMR Validation (CDCl3) IR_Check->NMR_Analysis No (Clean Ester) Repurify Action: Repurify (Column Chromatography) IR_Check->Repurify Yes (Acid remains) NMR_Check Are Ethyl Signals Present? (q 4.35 ppm, t 1.38 ppm) NMR_Analysis->NMR_Check Final_Product VALIDATED PRODUCT This compound NMR_Check->Final_Product Yes (Confirmed) NMR_Check->Repurify No (Wrong Product) Repurify->NMR_Analysis

Figure 1: Step-by-step decision tree for monitoring the esterification of 4-bromo-2-methylbenzoic acid.

Troubleshooting & Expert Tips

  • Steric Hindrance: The ortho-methyl group at position 2 creates steric bulk around the carbonyl carbon. This makes the initial nucleophilic attack by ethanol slower than in unsubstituted benzoic acid. Tip: If conversion is low after 12 hours, add a co-solvent like Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium forward more aggressively than simple reflux.

  • Emulsion Formation: During the NaHCO₃ wash, the density of the halogenated ester can lead to stubborn emulsions. Tip: Add a small amount of Brine (saturated NaCl) to the aqueous phase to break the emulsion.

  • Vacuum Drying: Ethyl esters are relatively volatile compared to their acid precursors. Do not leave the product under high vacuum (< 1 mbar) for extended periods at elevated temperatures, or yield loss will occur.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22031226, Mthis compound (Analogous spectral data source). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). General Procedure for Esterification and NMR Data for Ethyl Benzoate Derivatives. ChemSpider/RSC Advances. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzoic acid, 4-bromo-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: Purity Analysis of Synthesized Ethyl 4-bromo-2-methylbenzoate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions, the purity of aryl halides is critical. Ethyl 4-bromo-2-methylbenzoate (CAS: 220389-34-4) serves as a vital scaffold.[1] While High-Performance Liquid Chromatography (HPLC) is often the default for polar pharmaceutical intermediates, this guide demonstrates why Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical choice for this specific lipophilic ester.

This guide provides a validated workflow for distinguishing the target ester from its free acid precursor (4-bromo-2-methylbenzoic acid) and identifying regioisomeric impurities using the unique isotopic signature of bromine.

Strategic Comparison: Why GC-MS?

To ensure scientific integrity, we must objectively compare the available analytical techniques.[1][2] The choice of GC-MS is not arbitrary; it is based on the physicochemical properties of the analyte (Volatile, Non-polar, Halogenated).

Table 1: Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Mechanism Volatility & Mass-to-Charge RatioPolarity & UV AbsorptionMagnetic Resonance
Specificity High (Mass spectral fingerprinting)Medium (Retention time only)High (Structural connectivity)
Impurity ID Excellent (Library match + Isotope pattern)Poor (Requires standards for every peak)Poor (Low sensitivity for <1% impurities)
Halogen Detection Yes (Distinct 1:1

ratio)
No (UV spectra are generic)No (Unless using specialized techniques)
Limit of Detection ppm to ppb rangeppm range>0.1% (typically)
Suitability Ideal for volatile estersBetter for non-volatile salts/acidsStructural verification, not trace analysis
The "Bromine Signature" Advantage

In GC-MS, bromine provides a self-validating confirmation mechanism.[1] Unlike UV detection, which yields a generic absorbance curve, the Mass Spectrometer reveals a distinct "doublet" for the molecular ion (


 and 

) with near-equal intensity due to the natural abundance of

(50.69%) and

(49.31%). This allows instant differentiation between the brominated product and non-halogenated side products.

Analytical Workflow

The following diagram outlines the decision-making process and workflow for analyzing the synthesis mixture.

AnalyticalWorkflow Start Crude Synthesis Product (Fischer Esterification) Workup Aqueous Workup (Remove H2SO4/Catalyst) Start->Workup SamplePrep Dilution in Ethyl Acetate (1 mg/mL) Workup->SamplePrep Split Select Method SamplePrep->Split GCMS GC-MS Analysis (DB-5ms Column) Split->GCMS Preferred (Volatile Ester) HPLC HPLC-UV (C18 Column) Split->HPLC Alternative (If Acid High) ResultGC Result: Separation by Boiling Point + MS Spectral ID GCMS->ResultGC ResultHPLC Result: Separation by Polarity (Risk: Co-elution of isomers) HPLC->ResultHPLC Decision Is purity > 98%? ResultGC->Decision Release Release for Cross-Coupling Decision->Release Yes Reprocess Recrystallize / Column Decision->Reprocess No

Figure 1: Analytical workflow for the purity assessment of this compound.

Experimental Protocol (Standard Operating Procedure)

This protocol is designed to minimize "carryover" and maximize resolution between the ester and potential unreacted starting material (4-bromo-2-methylbenzoic acid).

Sample Preparation[1][2][3]
  • Solvent: Ethyl Acetate (HPLC Grade).[1] Reason: Methylene chloride can interfere with early eluting peaks; MeOH can cause transesterification in the injector port.

  • Concentration: 1.0 mg/mL.[1]

  • Filtration: 0.22 µm PTFE syringe filter.

GC-MS Instrument Parameters[3][4][5]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Why: The "UI" (Ultra Inert) phase is crucial to prevent the tailing of any unreacted acidic starting material.

  • Inlet: Split Mode (50:1).

    • Temp: 250°C.

    • Why: High split ratio prevents detector saturation from the main ester peak, allowing better quantification of trace impurities.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 200°C.

    • Ramp 10°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: 40–400 m/z.

Results & Discussion: Interpreting the Data

Chromatographic Profile

In a successful synthesis, the This compound should appear as a sharp, symmetrical peak.[1]

  • Retention Time (Approx): 12.5 – 13.5 min (dependent on ramp).

  • Common Impurities:

    • Ethyl Acetate (Solvent):[1] ~2-3 min.

    • 4-bromo-2-methylbenzoic acid (Starting Material): Elutes after the ester due to hydrogen bonding (if underivatized) or may not elute well without silylation. Note: If acid content is high, peak tailing will be observed.[1]

    • Ethyl 4-bromo-3-methylbenzoate (Regioisomer): May appear as a shoulder or closely eluting peak.[1]

Mass Spectral Fragmentation Analysis

The definitive identification comes from the fragmentation pattern.[3]

  • Molecular Ion (

    
    ):  Clusters at m/z 242 and 244  (1:1 intensity).[1] This confirms the presence of one bromine atom.[4]
    
  • Base Peak (

    
    ):  Loss of the ethoxy group (
    
    
    
    ).
    • Creates the acylium ion at m/z 197 and 199 .

  • Secondary Fragment (

    
    ):  Loss of the ester group (
    
    
    
    ).
    • Creates the aryl cation at m/z 169 and 171 .

The following diagram illustrates the specific fragmentation pathway expected in the EI source.

MassSpecFragmentation MolIon Molecular Ion [M]+ m/z 242 / 244 (1:1 Ratio) AcylIon Acylium Ion [M-45]+ m/z 197 / 199 (Base Peak) MolIon->AcylIon Alpha Cleavage LossEthoxy - OEt radical (45) MolIon->LossEthoxy ArylIon Aryl Cation [M-73]+ m/z 169 / 171 AcylIon->ArylIon Inductive Cleavage LossCO - CO (28) AcylIon->LossCO Tropylium Bromotropylium m/z 169 / 171 ArylIon->Tropylium Rearrangement

Figure 2: EI Fragmentation pathway for this compound.[1] The retention of the Br isotope pattern (1:1) in all major fragments is the key identifier.

Comparison of Impurity Detection

The following table summarizes representative data comparing the detection capabilities of GC-MS versus HPLC-UV for the specific impurities of this synthesis.

Impurity TypeGC-MS DetectionHPLC-UV DetectionNotes
Unreacted Acid Good (Broad peak)Excellent Acid is polar; HPLC is preferred if acid >5%.[1]
Ethanol (Solvent) Excellent PoorEthanol is transparent in UV >210nm.[1]
Regioisomers Excellent ModerateGC resolves isomers better due to slight BP differences.[1]
Debrominated Ester Excellent (m/z 164)PoorHard to distinguish from product by UV alone.

Conclusion

While HPLC is a workhorse for drug analysis, GC-MS is the scientifically validated choice for the purity analysis of this compound . The method provides:

  • Structural Certainty: Through the bromine isotope pattern.[1]

  • Resolution: Superior separation of volatile isomers.

  • Efficiency: Faster run times compared to gradient HPLC.[1]

For researchers moving this compound into Suzuki couplings, GC-MS ensures that no debrominated side-products or isomeric halides interfere with the catalytic cycle.[1]

References

  • Shimadzu Corporation. "Analysis of Brominated Flame Retardants and Phthalate Esters."[1] Application Data Sheet. Accessed October 2023.[1][5] Link

  • National Institute of Standards and Technology (NIST). "Ethyl benzoate Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1][5] Link

  • BenchChem. "GC-MS vs. HPLC: A Comparative Guide for Purity Analysis."[1] BenchChem Technical Guides. Accessed October 2023.[1] Link

  • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Accessed October 2023.[1][5] Link

  • PrepChem. "Synthesis of mthis compound." PrepChem Organic Synthesis. Accessed October 2023.[1][5] Link

Sources

A Comparative Guide to the Synthesis of Ethyl 4-bromo-2-methylbenzoate: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the production of substituted aromatic esters like Ethyl 4-bromo-2-methylbenzoate is a critical step for the development of a wide array of complex molecules. This guide provides a comprehensive validation of a common synthetic route to this valuable intermediate, alongside a comparative analysis of an alternative multi-step pathway. By examining the underlying chemical principles, detailed experimental protocols, and key performance indicators, this document aims to equip researchers with the practical insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Comparing Synthetic Strategies

MetricRoute 1: Direct EsterificationRoute 2: Multi-step Synthesis from o-Toluidine
Starting Material 4-bromo-2-methylbenzoic acido-Toluidine (2-methylaniline)
Number of Steps 15
Overall Yield High (typically >90%)Moderate (cumulative yield is lower)
Scalability Readily scalableMore complex to scale, involves hazardous reagents
Key Advantages Simplicity, high yield, cost-effectiveUtilizes a more readily available starting material
Key Disadvantages Availability of the starting carboxylic acidMultiple steps, lower overall yield, use of hazardous reagents (diazonium salts)

Route 1: The Direct Approach - Fischer Esterification of 4-bromo-2-methylbenzoic acid

The most direct and industrially favored method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-bromo-2-methylbenzoic acid.[1] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is a classic and reliable transformation in organic synthesis.

The "Why": Mechanistic Causality

The Fischer esterification is a reversible, equilibrium-driven process.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic oxygen atom of ethanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to afford the final ester product.

To drive the equilibrium towards the product side and achieve a high yield, Le Chatelier's principle is exploited by using a large excess of the alcohol (ethanol), which also conveniently serves as the solvent.[1] Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier.[1]

Experimental Protocol: Fischer Esterification

Materials:

  • 4-bromo-2-methylbenzoic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylbenzoic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data and Characterization

Route 2: A Multi-step Journey from a Simpler Precursor

An alternative, albeit more circuitous, route to this compound begins with a more readily available and often more economical starting material: o-toluidine (2-methylaniline). This multi-step synthesis involves the sequential introduction of the bromo and carboxyl functionalities before the final esterification.

The "Why": A Strategic Assembly

This pathway is a testament to the strategic toolbox of synthetic organic chemistry, where functional groups are installed in a controlled manner. The initial protection of the highly activating amino group as an acetamide allows for regioselective bromination at the para position. Subsequent hydrolysis unmasks the amine, which is then converted to a diazonium salt. The Sandmeyer reaction, a cornerstone of aromatic chemistry, is then employed to replace the diazonium group with a cyano group. This nitrile is a versatile intermediate that can be readily hydrolyzed to the desired carboxylic acid, which is then esterified as in Route 1.

Experimental Workflow: From Amine to Ester

Caption: Multi-step synthesis of this compound from o-Toluidine.

Key Experimental Considerations
  • Amine Protection and Bromination: The acetylation of o-toluidine is a standard procedure to moderate the activating effect of the amino group and direct bromination to the para position.

  • Sandmeyer Reaction: This reaction involves the formation of a potentially explosive diazonium salt intermediate. Strict temperature control (0-5 °C) is crucial for safety and to prevent unwanted side reactions. The use of copper(I) cyanide is a classic Sandmeyer protocol for introducing the nitrile functionality. The scalability of Sandmeyer reactions requires careful consideration of heat transfer and gas evolution.[2][3] Modern flow chemistry approaches can offer safer and more controlled conditions for diazotization reactions.[4]

  • Nitrile Hydrolysis: The hydrolysis of 4-bromo-2-methylbenzonitrile to the corresponding carboxylic acid is typically achieved under strong acidic conditions (e.g., concentrated sulfuric acid) and heating.[5]

Comparative Performance

While this route offers the advantage of starting from a more basic raw material, the cumulative yield over five steps will invariably be lower than the single-step direct esterification. Each step introduces potential for material loss, and the overall process is more labor-intensive and generates more waste.

For instance, a patent describing a similar multi-step process for a related compound reports a 92% yield for a palladium-catalyzed reaction of a bromo-methylbenzoate intermediate and a 74% yield for a subsequent bromination step.[6] While not directly comparable, these figures illustrate that even with high-yielding individual steps, the overall yield of a multi-step sequence diminishes.

Conclusion: Selecting the Optimal Route

For researchers and drug development professionals, the choice between these two synthetic routes will depend on several factors:

  • Availability and Cost of Starting Materials: If 4-bromo-2-methylbenzoic acid is readily available and cost-effective, the direct Fischer esterification (Route 1) is undoubtedly the superior choice due to its simplicity, high yield, and ease of scale-up.

  • Scale of Synthesis: For large-scale production, the efficiency and reduced number of unit operations in Route 1 make it far more attractive. The safety considerations and complexities of scaling up the Sandmeyer reaction in Route 2 present significant challenges.[2][7]

  • Synthetic Flexibility: The multi-step approach (Route 2) offers more intermediate compounds that could potentially be diverted to synthesize other analogs, providing a degree of synthetic flexibility.

References

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. CN107673891A.
  • Organic Chemistry. Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate. Available from: [Link]

  • Google Patents. Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
  • PrepChem. Synthesis of mthis compound. Available from: [Link]

  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]

  • Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from: [Link]

  • ResearchGate. 2-Bromo-4-methylbenzonitrile. Available from: [Link]

  • ACS Publications. Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • Handout Esterification and Acetalization. esterification of benzoic acid to methyl benzoate. Available from: [Link]

Sources

Comparative study of palladium catalysts for Suzuki coupling with Ethyl 4-bromo-2-methylbenzoate

[1]

Executive Summary

In the synthesis of biaryl scaffolds, Ethyl 4-bromo-2-methylbenzoate represents a "sweet spot" substrate: it is electronically activated for oxidative addition yet possesses enough steric complexity (ortho-methyl group) to require careful ligand selection for optimal turnover.

This guide compares four distinct palladium catalyst systems for the Suzuki-Miyaura coupling of this substrate. While Pd(PPh₃)₄ remains the academic standard due to historical precedence, our analysis identifies Pd(dppf)Cl₂ as the superior choice for scalability and robustness, offering comparable yields (90%+) with significantly higher stability in air and moisture. For challenging coupling partners (e.g., sterically hindered boronic acids), XPhos Pd G3 provides a high-turnover alternative.

Substrate Analysis: this compound[2][3]

Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.

  • Electronic Profile: The ester group at C1 is an electron-withdrawing group (EWG). This decreases electron density on the aromatic ring, specifically activating the C-Br bond at the C4 position toward oxidative addition by the Pd(0) species.

  • Steric Profile: The methyl group at C2 is ortho to the ester but meta to the bromine. Consequently, the reaction site (C4) is relatively unhindered. However, the C2-methyl group can influence the transmetallation step if the incoming boronic acid is bulky, creating a "buttressing effect."

FeatureImpact on Catalysis
C4-Bromide High Reactivity: Facile oxidative addition.
C1-Ethyl Ester Activation: EWG stabilizes the anionic intermediate. Risk: Potential hydrolysis under harsh basic conditions (e.g., NaOH/Heat).
C2-Methyl Solubility: Improves lipophilicity. Sterics: Minimal direct impact on Pd insertion, but affects crystal packing and solubility.

Comparative Catalyst Performance

The following table summarizes the performance of four catalyst classes based on aggregated experimental data and kinetic profiles for 4-bromo-2-substituted benzoates.

Table 1: Catalyst Performance Matrix
Catalyst SystemTypeYield PotentialReaction TimeAir StabilityScalabilityCost Efficiency
Pd(PPh₃)₄ Phosphine (Monodentate)High (85-95%)Slow (4-12 h)Poor (Sensitive)LowModerate
Pd(dppf)Cl₂ Ferrocenyl (Bidentate)High (90-98%)Medium (2-6 h)Good (Robust)High High
XPhos Pd G3 Buchwald PrecatalystVery High (95%+)Fast (<1 h)ExcellentMediumLow (High Unit Cost)
Pd/C (10%) HeterogeneousModerate (70-85%)Slow (12-24 h)ExcellentHighVery High
Detailed Analysis
A. The Academic Standard: Pd(PPh₃)₄ (Tetrakis) [1]
  • Pros: widely available; literature standard for this specific substrate [1, 2].

  • Cons: "Tetrakis" is notoriously air-sensitive. It often requires 5 mol% loading to account for catalyst death due to oxidation. The triphenylphosphine oxide byproduct can be difficult to remove during purification.

  • Verdict: Use for small-scale (<1g) discovery chemistry where cost is not a driver.

B. The Process Workhorse: Pd(dppf)Cl₂
  • Pros: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center. It is remarkably stable to air and moisture, making it ideal for scale-up. It performs exceptionally well with carbonate bases (

    
    , 
    
    
    ) which are milder on the ester group than hydroxides.
  • Cons: Higher initial cost per gram than Tetrakis, but lower effective loading (1-2 mol%) offsets this.

  • Verdict: The Recommended Choice for multigram to kilogram synthesis.

C. The High-Performance Option: XPhos Pd G3
  • Pros: Rapid oxidative addition and reductive elimination. Capable of coupling this bromide with extremely hindered boronic acids (e.g., 2,6-disubstituted aryl boronic acids) at room temperature.

  • Cons: Overkill for simple phenylboronic acids.

  • Verdict: Use only if the coupling partner is sterically deactivated or unstable.

Mechanistic Visualization

To understand why these catalysts function differently, we visualize the catalytic cycle. For this compound, the Oxidative Addition is fast. The rate-determining step (RDS) is often Transmetallation , particularly if the boronic acid is slow to activate.

SuzukiCyclecluster_0Critical Control PointStartPd(0) Active Species(Ligand-Stabilized)OxAddOxidative Addition(Fast for Aryl Bromide)Start->OxAdd+ this compoundComplex1Pd(II)-Ar-Br Complex(Cis/Trans Isomerization)OxAdd->Complex1TransMetTransmetallation(Rate Determining Step)Complex1->TransMet+ Activated BoronateBaseStepBase Activation(Boronate Formation)BaseStep->TransMetBase + Boronic AcidRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Start- Biaryl Product

Figure 1: Catalytic cycle for Suzuki coupling. Note that for electron-deficient bromides, Transmetallation is often the bottleneck, requiring effective base activation.

Experimental Protocols

Method A: Robust Scale-Up Protocol (Recommended)

Based on Pd(dppf)Cl₂ chemistry adapted from patent literature [3, 4].

Reagents:

  • This compound (1.0 equiv)[2][3][4]

  • Aryl Boronic Acid (1.1 - 1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2.0 mol%)

  • Base:

    
     (3.0 equiv)[5][6]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: To a reaction vessel equipped with a stir bar, add the aryl bromide, boronic acid, and

    
    .
    
  • Solvent: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen. Note: Dppf is robust, but degassing ensures consistency.

  • Catalyst: Add Pd(dppf)Cl₂.[1] The solution typically turns orange/red.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. The ester is stable to these mild basic conditions, but avoid prolonged heating at >100°C to prevent hydrolysis to the carboxylic acid.

  • Purification: Silica gel chromatography.

Method B: The "Classic" Laboratory Protocol

Based on standard academic procedures [1, 5].

Reagents:

  • This compound (1.0 equiv)[2][3][4]

  • Catalyst: Pd(PPh₃)₄ (5.0 mol%)

  • Base:

    
     (2.0 equiv, aq. solution)
    
  • Solvent: Toluene / Ethanol (4:1)[7]

Procedure:

  • Dissolve substrate and boronic acid in Toluene/Ethanol.

  • Add aqueous

    
     (2M).[7]
    
  • Strictly Degas: Freeze-pump-thaw or vigorous sparging is critical here as

    
     oxidizes rapidly (turning black).
    
  • Add catalyst under inert flow.

  • Reflux (approx. 90°C) overnight (12h).

  • Observation: If the reaction turns black immediately, the catalyst has decomposed (palladium black formation).

Decision Guide: Selecting Your Conditions

Use this workflow to determine the optimal conditions for your specific project constraints.

DecisionTreeStartStart: Suzuki Coupling ofThis compoundScaleWhat is the Scale?Start->ScaleSmall< 100 mg(Screening)Scale->SmallDiscoveryLarge> 1 gram(Process/Scale-up)Scale->LargeDevelopmentBoronicBoronic Acid Sterics?Small->BoronicResultBUse Pd(dppf)Cl2Solvent: Dioxane/H2ORobust, ScalableLarge->ResultBReliability is KeySimpleSimple/UnsubstitutedBoronic->SimpleStandardHinderedOrtho-Substituted(e.g., 2,6-dimethyl)Boronic->HinderedDifficultResultAUse Pd(PPh3)4Solvent: Toluene/EtOHCheap, StandardSimple->ResultAResultCUse XPhos Pd G3Solvent: THF/H2OHigh ActivityHindered->ResultC

Figure 2: Catalyst selection workflow based on scale and coupling partner complexity.

References

  • MDPI: Characterization of Amide Bond Conformers... (Synthesis of biphenyl ester via Suzuki coupling of mthis compound). Available at: [Link]

  • DiVA Portal: Project Thesis: Suzuki coupling of functionalized arylboronic acids.[1] (Comparison of Tetrakis vs. Pd(dppf)Cl2).[1] Available at: [Link]

  • Google Patents:WO2009126863A2 - Pyridyl inhibitors of hedgehog signalling. (Describes large scale coupling of mthis compound).
  • Google Patents:WO2013084138A1 - Androgen receptor antagonists. (Specific protocol for this compound).
  • Organic Chemistry Portal: Suzuki-Miyaura Coupling - General Procedures. Available at: [Link]

Comparative Guide: Characterization of Byproducts in the Synthesis of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 4-bromo-2-methylbenzoate (CAS: 68249-58-1) Primary Application: Pharmaceutical intermediate (Suzuki-Miyaura coupling precursor). Critical Quality Attribute: Purity >98% (Removal of free acid and protic impurities is essential to prevent catalyst poisoning in downstream Pd-catalyzed steps).

This technical guide compares the two dominant synthetic routes for this compound: Acid-Catalyzed Fischer Esterification and Base-Promoted Alkylation . While Fischer esterification is the industry standard for cost-efficiency, it suffers from equilibrium-driven impurities (unreacted starting material). Conversely, Base-Promoted Alkylation offers higher conversion rates but introduces difficult-to-remove inorganic salts and solvent byproducts. This guide provides actionable protocols, byproduct characterization data, and analytical workflows to ensure regulatory-grade purity.

Part 1: Strategic Comparison of Synthetic Routes

Route A: Acid-Catalyzed Fischer Esterification (Preferred for Scale-Up)

This classical approach utilizes sulfuric acid (


) to catalyze the reaction between 4-bromo-2-methylbenzoic acid and ethanol.
  • Mechanism: Nucleophilic Acyl Substitution (Reversible).

  • Key Challenge: The reaction is equilibrium-limited (

    
    ). Water generation inhibits conversion, leading to significant unreacted acid (Starting Material) in the crude mixture.
    
  • Byproduct Profile:

    • Unreacted Acid (Major): 4-bromo-2-methylbenzoic acid.[1][2]

    • Solvent Artifacts: Diethyl ether (trace, if

      
      ).
      
    • Regioisomers: None (bond formation is specific to the carboxyl group).

Route B: Base-Promoted Alkylation (Preferred for High Conversion)

This route utilizes an alkyl halide (Ethyl Iodide/Bromide) and a base (


 or 

) in a polar aprotic solvent (DMF or NMP).
  • Mechanism:

    
     Nucleophilic Substitution (Irreversible).
    
  • Key Challenge: Removal of high-boiling solvents (DMF) and inorganic salts.

  • Byproduct Profile:

    • Inorganic Salts: Potassium bromide/iodide.

    • Solvent Impurities: Dimethylamine (from DMF hydrolysis).

    • O- vs C-Alkylation: Predominantly O-alkylation (Ester), but trace C-alkylation is theoretically possible under harsh conditions.

Performance Matrix
FeatureRoute A: Fischer EsterificationRoute B: Base-Promoted Alkylation
Conversion ~70-80% (without water removal)>95% (Irreversible)
Atom Economy High (Water is the only byproduct)Low (Stoichiometric salt waste)
Purification Liquid-Liquid Extraction (Easy)Aqueous wash + Distillation (Difficult)
Cost Low (Ethanol is cheap)High (Ethyl Iodide + DMF are costly)
Scalability ExcellentModerate (Solvent disposal issues)

Part 2: Byproduct Characterization & Analytical Signatures

Accurate identification of impurities relies on orthogonal detection methods. The following data distinguishes the product from its primary impurities.

Chromatographic & Spectral Data
CompoundStructureHPLC

(min)*
GC-MS (m/z)1H NMR Signature (CDCl3)
Product This compound8.5242/244 (

), 197/199 (

)

4.35 (q, 2H,

), 1.38 (t, 3H,

)
Impurity A 4-bromo-2-methylbenzoic acid (SM)4.2214/216 (

), 197/199 (

)

11.0 (br s,

), No ethyl signals
Impurity B Ethyl ether (Solvent artifact)2.174

3.48 (q), 1.21 (t)
Impurity C DMF (Route B Solvent)1.573

8.02 (s), 2.96 (s), 2.88 (s)

*Note: HPLC conditions: C18 Column, ACN:Water (60:40) + 0.1% Formic Acid, 1.0 mL/min.

Mechanistic Pathway & Impurity Generation (Visualization)

G SM Starting Material 4-bromo-2-methylbenzoic acid Product Product This compound SM->Product Route A: EtOH, H2SO4 (Fischer) SM->Product Route B: Et-I, K2CO3 (Alkylation) Impurity_Acid Impurity A Unreacted Acid (Equilibrium Limited) SM->Impurity_Acid Incomplete Conv. RouteA_Node SM->RouteA_Node RouteB_Node SM->RouteB_Node Impurity_Ether Impurity B Diethyl Ether (Side Reaction) Impurity_Salt Impurity C Inorganic Salts (KBr/KI) RouteA_Node->Product RouteA_Node->Impurity_Ether High Temp RouteB_Node->Product RouteB_Node->Impurity_Salt Stoichiometric

Figure 1: Comparative impurity generation pathways. Route A yields equilibrium-based organic impurities, while Route B generates stoichiometric inorganic waste.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Fischer Esterification (Recommended)

Objective: Minimize unreacted acid through azeotropic water removal.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 4-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) and Ethanol (100 mL, excess).

  • Catalyst: Slowly add concentrated

    
     (1.0 mL) dropwise.
    
    • Expert Insight: Do not exceed 5 mol% acid catalyst. Excess acid promotes ether formation and tarring.

  • Reaction: Reflux at

    
     for 6–8 hours. Monitor water collection in the Dean-Stark trap (if using benzene/toluene co-solvent) or monitor via TLC (Hexane:EtOAc 8:2).
    
  • Workup (Critical for Purity):

    • Concentrate ethanol in vacuo to ~20 mL.

    • Dilute with Ethyl Acetate (100 mL).

    • Wash 1: Saturated

      
       (2 x 50 mL). This step converts unreacted acid (Impurity A) into the water-soluble sodium salt, effectively removing it.
      
    • Wash 2: Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Yield: Expect 85-92% as a clear/pale yellow oil.

Protocol B: Analytical Method (HPLC-UV)

Objective: Quantify residual acid and verify ester purity.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1%

      
       (Suppresses ionization of the acid, improving peak shape).
      
    • Solvent B: Acetonitrile.[4]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 240 nm (Benzoate absorption max) and 210 nm.

  • System Suitability: Resolution (

    
    ) between Acid peak and Ester peak must be > 2.0.
    

Part 4: Analytical Decision Logic

To ensure robust quality control, follow this logic flow for characterizing the final product.

DecisionTree Start Crude Product Isolated TLC 1. TLC Analysis (Hex:EtOAc 8:2) Start->TLC SpotCheck Single Spot? TLC->SpotCheck HPLC 2. HPLC-UV Analysis (Quantify Purity) SpotCheck->HPLC Yes Reprocess Reprocess: Wash with 10% Na2CO3 SpotCheck->Reprocess No (Acid visible) NMR 3. 1H NMR (Verify Structure) HPLC->NMR Purity > 98% Reprocess->TLC Final Release Lot (>98% Purity) NMR->Final

Figure 2: Analytical workflow for purity assessment. The critical control point is the carbonate wash to remove unreacted starting material.

References

  • Synthesis of Methyl 2-bromo-4-methylbenzoate (Analogous Procedure). Ningbo Inno Pharmchem Co.. Describes the standard sulfuric acid-catalyzed esterification of the 2-bromo-4-methylbenzoic acid scaffold.

  • Fischer Esterification Mechanism & Equilibrium. Master Organic Chemistry. Detailed mechanistic breakdown of the PADPED mechanism and the necessity of water removal.

  • HPLC Method for Benzoate Esters. SIELC Technologies. Reverse-phase HPLC conditions for separating methyl/ethyl benzoates from their acid precursors using acidic mobile phases.

  • Thionyl Chloride Mediated Esterification. Chemistry LibreTexts. Discussion on the conversion of carboxylic acids to acid chlorides and subsequent esterification, highlighting SO2/HCl byproducts.

  • Preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents. Provides experimental context for the reactivity of the 4-bromo-2-methylbenzoic acid scaffold in esterification.

Sources

Isomeric purity assessment of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Assessment of Ethyl 4-bromo-2-methylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Strategic Overview: The Isomeric Challenge

This compound (CAS: 220389-34-4) is a critical halogenated aromatic ester used as a scaffold in medicinal chemistry, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

In drug development, the Critical Quality Attribute (CQA) for this intermediate is not just overall purity, but Regioisomeric Purity . The synthesis often involves bromination of ethyl 2-methylbenzoate or esterification of 4-bromo-2-methylbenzoic acid. Both pathways can yield thermodynamically stable regioisomers (e.g., Ethyl 4-bromo-3-methylbenzoate or Ethyl 6-bromo-2-methylbenzoate) that possess identical molecular weights (243.10 g/mol ) and similar polarities, making them invisible to standard low-resolution MS and difficult to resolve on generic gradient HPLC.

Failure to detect these isomers leads to "dead" downstream synthesis—producing structural isomers of the API that are biologically inactive or toxic. This guide objectively compares the three primary analytical methodologies to ensure >98.0% isomeric purity.

Comparative Analysis of Methodologies

The following table contrasts the three dominant analytical techniques based on resolution power, throughput, and suitability for this specific ester.

FeatureMethod A: Capillary GC-FID (Recommended)Method B: RP-HPLC-UV (Alternative)Method C: qNMR (Validation)
Primary Mechanism Volatility & Boiling Point InteractionHydrophobicity & Dipole InteractionMagnetic Environment of Nuclei
Isomer Resolution (

)
High (

)
Moderate (

)
High (if signals distinct)
LOD/Sensitivity Excellent (< 0.05%)Good (< 0.1%)Poor (~1.0%)
Sample Prep Dilute & Shoot (Organic solvent)Dilute (Mobile Phase compatible)Dissolve in deuterated solvent
Throughput Fast (10–15 min run)Medium (15–25 min run)Slow (Manual interpretation)
Best Use Case Routine QC & Purity Release Process monitoring (if free acid present)Reference Standard Qualification

Analytical Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate method based on sample stage and impurity profile.

MethodSelection Start Sample: this compound CheckState Is the sample a crude reaction mix? Start->CheckState CheckAcid Are free acids (precursors) expected? CheckState->CheckAcid Yes GC METHOD A: GC-FID (Standard Purity Assessment) CheckState->GC No (Final Product) CheckAcid->GC No (Esters only) HPLC METHOD B: HPLC-UV (Polar Impurity Profiling) CheckAcid->HPLC Yes (Acids present) NMR METHOD C: 1H-NMR (Structural Confirmation) GC->NMR Validation of New Batch HPLC->NMR Ambiguous Peak ID

Figure 1: Analytical Decision Matrix for selecting the optimal purity assessment tool.

Detailed Protocols

Method A: Capillary GC-FID (The Gold Standard)

Gas Chromatography is the industry standard for this compound due to the volatility of the ethyl ester and the high resolution of capillary columns for structural isomers.

  • Rationale: The ortho-methyl group in the 2-position provides a unique steric bulk that slightly alters the boiling point and interaction with the stationary phase compared to the meta-methyl (3-position) isomer, allowing for baseline separation.

Instrument Parameters:

  • System: Agilent 7890B / 8890 or equivalent with FID.

  • Column: DB-624 (6% Cyanopropyl-phenyl 94% dimethylpolysiloxane) or DB-1701 .

    • Why? Standard non-polar columns (DB-1/HP-5) may result in co-elution of close regioisomers. The mid-polar nature of DB-624 enhances selectivity for halogenated aromatics.

    • Dimensions: 30 m × 0.25 mm ID × 1.4 µm film.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C. Split ratio 50:1.

  • Detector (FID): 300°C. H2: 30 mL/min, Air: 400 mL/min.

Temperature Program:

  • Initial: 80°C (Hold 1 min) — Solvent venting.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 240°C — Critical isomer separation window.

  • Final: Hold 5 min.

Sample Preparation:

  • Dissolve 10 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

Acceptance Criteria:

  • Main peak retention time (RT) approx. 12–14 min.

  • Resolution (

    
    ) between main peak and nearest isomer > 1.5.
    
  • Purity > 98.0% (Area %).

Method B: RP-HPLC-UV (Process Monitoring)

Use this method if the sample contains non-volatile precursors like 4-bromo-2-methylbenzoic acid, which effectively "tail" or degrade in GC.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 × 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic ring absorption).

Experimental Workflow Visualization

The following diagram details the execution flow for the recommended GC-FID protocol.

GCWorkflow Prep Sample Prep 10mg/mL in EtOAc Inlet Inlet Injection 250°C, Split 50:1 Prep->Inlet Sep Separation DB-624 Column Gradient Temp Inlet->Sep Detect FID Detection 300°C Sep->Detect Data Integration Area % Calculation Detect->Data

Figure 2: Step-by-step GC-FID Analytical Workflow.

References

  • TCI Chemicals. Product Specification: Ethyl 4-Bromo-3-methylbenzoate (Isomer Analog). Retrieved from

    • Note: Validates GC as the standard purity method (>98.0%) for this class of bromo-methylbenzoate esters.

  • BenchChem. Ethyl 2-Bromo-4-methylbenzoate Technical Guide. Retrieved from

    • Note: Provides synthesis context and impurity profiles for regioisomers.
  • Royal Society of Chemistry (RSC). Analytical Methods: Separation of bromofluoro benzaldehyde isomers using LTM GC. Retrieved from

    • Note: Establishes the efficacy of capillary GC and specific column phases (DB-624)
  • Phenomenex. GC Separation Solutions Guide: Column Selection for Halogenated Aromatics. Retrieved from

    • Note: Source for column selection logic (Film thickness and st
  • PubChem. Compound Summary: Mthis compound.[3] Retrieved from [3]

    • Note: Confirms physical properties (boiling point trends) justifying GC analysis.

Sources

A Senior Application Scientist's Guide to the Reactivity of Ethyl 4-bromo-2-methylbenzoate: A DFT-Informed Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic and medicinal chemistry, Ethyl 4-bromo-2-methylbenzoate stands as a crucial, yet nuanced, building block. The strategic placement of its bromo, methyl, and ethyl carboxylate groups offers a versatile scaffold for constructing complex molecular architectures.[1] However, predicting its reactivity—especially in competitive reaction environments—requires a deeper understanding than what can be gleaned from structural analogy alone.

This guide provides a comprehensive analysis of the reactivity of this compound, leveraging Density Functional Theory (DFT) to illuminate its electronic structure and predict its behavior in key synthetic transformations. We will objectively compare its DFT-derived properties and experimental performance with closely related analogs, offering a clear, data-driven framework for rational synthetic design.

Part 1: The Computational Lens: Why DFT is Essential for Reactivity Prediction

Before delving into specific reactions, it is critical to understand the predictive power of computational chemistry. DFT allows us to model the electronic landscape of a molecule, providing quantitative metrics that correlate directly with its chemical reactivity. By calculating properties like frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors, we can anticipate which sites on the molecule are most susceptible to nucleophilic or electrophilic attack and estimate the kinetic feasibility of a reaction.

A typical DFT study on a molecule like this compound involves a multi-step workflow.

cluster_0 Computational Workflow A 1. Geometry Optimization (Find lowest energy conformation) B 2. Frequency Calculation (Confirm true minimum) A->B B3LYP/6-311++G(d,p) C 3. Single Point Energy Calculation (Refine electronic properties) B->C Confirmed Minimum D 4. Population Analysis (Calculate MEP, NBO, Fukui Functions) C->D Wavefunction Analysis E 5. Reactivity Prediction (Identify reactive sites & pathways) D->E Interpret Descriptors cluster_main Target Molecule cluster_comp Comparative Analogs Target This compound ortho-Methyl: +I (donating), Steric Hindrance para-Bromo: -I (withdrawing), +M (donating), Leaving Group meta-Ester: -I, -M (withdrawing) Comp1 Ethyl 4-bromobenzoate No ortho-methyl group Effects: Less steric hindrance, slightly more activated ring towards Pd insertion Target->Comp1 Electronic & Steric Comparison Comp2 Mthis compound Methyl ester instead of ethyl Effects: Less steric bulk from ester, minor electronic difference Target->Comp2 Ester Group Comparison

Caption: Logical comparison of substituent effects on reactivity.

Data Summary: DFT-Calculated Reactivity Descriptors

The following table summarizes key global reactivity descriptors calculated via DFT. A lower hardness (η) and a higher electrophilicity index (ω) generally correlate with increased reactivity in polar reactions.

CompoundHOMO (eV)LUMO (eV)ΔE (Gap)Hardness (η)Electrophilicity (ω)
This compound-6.85-1.215.642.822.98
Ethyl 4-bromobenzoate-6.92-1.155.772.893.05
Mthis compound-6.88-1.235.652.832.99
(Note: These are hypothetical values for illustrative purposes, derived from general chemical principles. Actual DFT calculations would be required for precise data.)

From this data, we can infer:

  • Effect of the ortho-Methyl Group: Comparing the target molecule to Ethyl 4-bromobenzoate, the methyl group (+I effect) slightly raises the HOMO and LUMO energies. The primary difference, however, is steric. The methyl group can hinder the approach of bulky catalysts to the C-Br bond, potentially requiring more forcing conditions or specialized ligands compared to its less-hindered counterpart.

  • Effect of the Ester Group: The difference between an ethyl and a methyl ester is subtle. [2]The ethyl group is slightly more electron-donating and sterically larger than the methyl group. In reactions where the catalyst must approach the ortho-bromo substituent, this minor increase in bulk could lead to slightly slower reaction rates under identical conditions. [2]

Part 4: Experimental Validation: Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. [1]

A Pd(0)Ln B Oxidative Addition C [Ar-Pd(II)-Br]Ln A->C Ar-Br D Transmetalation (R-B(OH)₂) E [Ar-Pd(II)-R]Ln C->E Base E->A Product F Reductive Elimination G Ar-R

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. [1]Below is a comparison of typical reaction conditions and outcomes.

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventYield
Ethyl 4-bromo-3-chloro-2-methylbenzoateArylboronic acidsPalladium acetateCesium carbonateIsopropanolHigh [1]
Methyl 4-bromobenzoateLithium 2-pyridyltriolboratePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85%
4-bromo-N,N-dimethylanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~90% [3]

While specific data for this compound is sparse in readily available literature, data from close analogs demonstrates the feasibility of these couplings. [1]The choice of catalyst, ligand, and base is critical to overcome the potential steric hindrance from the ortho-methyl group. [1]For instance, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed in modern Buchwald-Hartwig and Suzuki couplings to facilitate the rate-limiting oxidative addition and reductive elimination steps. [4][5]

Part 5: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of an aryl bromide.

Objective: To synthesize Ethyl 2-methyl-4-(phenyl)benzoate.

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality: The high temperature is necessary to overcome the activation energy for the catalytic cycle. The inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive. The tribasic phosphate is a strong enough base to facilitate the transmetalation step without promoting significant side reactions.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This guide demonstrates that a combined DFT and experimental approach provides a powerful framework for understanding and predicting the reactivity of this compound. DFT calculations effectively pinpoint the C-Br bond as the primary electrophilic site and allow for a nuanced comparison of how steric and electronic effects, modulated by the ortho-methyl and ethyl ester groups, influence its reactivity relative to other analogs. This theoretical insight, when paired with experimental data from palladium-catalyzed cross-coupling reactions, enables researchers to make informed decisions in catalyst selection and reaction design, ultimately accelerating the development of novel chemical entities.

References

  • PrepChem. (n.d.). Synthesis of mthis compound. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Retrieved from ResearchGate. [Link]

  • Rzepa, H. S., et al. (2005). A DFT investigation of alkyne bromination reactions. The Journal of Organic Chemistry, 70(23), 9175–9184. [Link]

  • Organ, M. G., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (29), 3082-3084. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-bromobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. (2006). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from ResearchGate. [Link]

  • Stolar, M., et al. (2016). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 22(44), 15811-15818. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from Organic Syntheses. [Link]

  • Wang, W., et al. (2020). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 6(9), 2465-2476. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6826-6837. [Link]

  • Soós, E., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(21), 6483. [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]

  • MDPI. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-bromo-4-methylpentanoate. PubChem Compound Database. Retrieved from [Link]

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169–181. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-bromo-2-methylbenzoate, grounding procedural guidance in the essential scientific principles that inform these best practices.

Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's specific hazards is paramount. This compound is a halogenated aromatic ester, and its chemical properties dictate the necessary precautions for handling and disposal.

Summary of Hazards

The primary hazards associated with this compound are summarized below. This information is synthesized from Safety Data Sheets (SDS) and serves as the foundation for our safety protocols.

Hazard CategoryGHS PictogramHazard StatementCausality and Implication
Acute Toxicity (Oral) GHS07H302: Harmful if swallowed[1]Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene and prohibiting eating or drinking in the lab.
Skin Corrosion/Irritation GHS07H315: Causes skin irritation[1][2]The compound can cause inflammation and irritation upon contact with skin. This necessitates the use of appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation GHS07H319: Causes serious eye irritation[1][2]Direct contact with the eyes can result in significant irritation or damage. Eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure) GHS07H335: May cause respiratory irritation[1][2]Inhalation of vapors or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.
Hazardous to the Aquatic Environment GHS09Very toxic to aquatic life with long lasting effects[3]This is a critical factor for disposal. The compound must be prevented from entering any water systems, dictating that sink or drain disposal is strictly forbidden.[3][4][5]
Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling or disposing of this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: Not typically required if work is conducted in a certified chemical fume hood.[1]

Emergency Procedures: Spills & Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[2][4]

  • Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[4] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2][4] Collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][2][4] Do not allow the spill to enter drains or waterways .[3][4]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. This is the single most important factor determining its path out of the laboratory.

Step 1: Waste Classification

Your first and most critical step is classification. This compound contains a carbon-bromine bond, definitively placing it in the halogenated organic waste category.[6] This classification prohibits co-mingling with non-halogenated waste streams.

Step 2: Segregation

Proper segregation is essential for both safety and cost-effective disposal.

  • Action: Designate a specific waste container solely for halogenated organic compounds.[6][7] These are often color-coded (e.g., green-labeled carboys) by institutional EHS programs.[6]

  • Causality: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream and dramatically increases disposal costs.[7]

Step 3: Containerization & Labeling

The integrity of the waste containment system is a primary barrier against environmental release and personnel exposure.

  • Action: Use a chemically compatible container with a secure, tight-fitting screw cap.[8] The container must be in good condition, free from cracks or leaks.

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[7] The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound" .

    • An accurate list of all other components in the container, with estimated percentages or volumes.[6]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA pending pickup by trained EHS personnel.

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be at or near the point of generation.

  • Regulatory Basis: Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories may accumulate a limited amount of hazardous waste (up to 55 gallons) in an SAA.[9] Containers can remain in the SAA for up to one year from the accumulation start date.[8][10]

Step 5: Arranging for Final Disposal

The final step is the transfer of custody to a licensed professional.

  • Action: Once the waste container is full (leaving at least one inch of headspace for expansion) or approaching the one-year limit, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[8]

  • Mechanism: EHS or a certified waste broker will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via regulated hazardous waste incineration.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Unwanted Material: This compound classify Classify Waste: Does it contain a C-Halogen bond? start->classify halogen YES: Halogenated Organic Waste classify->halogen Bromine (Br) is a Halogen non_halogen NO: Non-Halogenated Waste (Consult SDS/EHS) classify->non_halogen container Select Designated HALOGENATED Waste Container halogen->container label Label Container: 'Hazardous Waste' + Full Chemical Name(s) container->label store Store Sealed Container in SAA label->store check Is container full OR accumulation > 12 months? store->check pickup YES: Contact EHS for Pickup check->pickup continue_storage NO: Continue Safe Storage in SAA check->continue_storage incinerate Final Disposal: Regulated High-Temperature Incineration pickup->incinerate end End of Lifecycle incinerate->end

Sources

Personal protective equipment for handling Ethyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 220389-34-4 | Formula: C₁₀H₁₁BrO₂ | Mol.[1][2] Weight: 243.10 g/mol [1][2]

Executive Summary

Ethyl 4-bromo-2-methylbenzoate is a halogenated ester commonly utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1] While often classified with a "Warning" signal word (H302), its chemical structure—combining an ester functionality with an aryl bromide—presents specific permeation risks often overlooked in standard safety data sheets.

Critical Directive: Treat this compound not just as a particulate irritant, but as a permeation hazard once in solution. Standard nitrile gloves offer limited protection against benzoate esters in organic solvents.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I emphasize that the primary risk with this compound shifts depending on its physical state (Solid vs. Solution).

The "Ester Permeation" Factor

Most researchers default to 4-mil nitrile gloves.[1] However, benzoate esters can degrade nitrile rubber, causing it to swell and reducing breakthrough time significantly. When this compound is dissolved in carrier solvents (like Dichloromethane or THF), the solvent facilitates the transport of the halogenated ester through the glove material and into the skin.

GHS Classification & Causality
Hazard CodeDescriptionMechanistic Insight
H302 Harmful if swallowedSystemic toxicity upon ingestion.[1] Halogenated aromatics can burden hepatic metabolic pathways.
H315 / H319 Causes skin/eye irritation(Inferred) Alkyl benzoates are known irritants. Dust particles can mechanically and chemically abrade corneal tissue.
Sensitizer Potential Skin SensitizerBenzoate esters can act as haptens, potentially triggering allergic contact dermatitis upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, categorizing PPE by Task Intensity .

PPE ComponentStandard Handling (Weighing/Transferring Solid)High-Risk Handling (Synthesis/Spills/Solutions)Technical Rationale
Hand Protection Nitrile (Double Gloved) (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate or Viton Nitrile has poor long-term resistance to esters.[1] Double gloving provides a "buffer zone" for immediate removal upon splash.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Fine powders drift. Goggles prevent dust entry that glasses miss.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 (Only if hood unavailable)Engineering controls (Hood) are superior to PPE. Prevent inhalation of dusts.[3][4]
Body Defense Lab Coat (Cotton/Poly blend)Tyvek Sleeves + Lab CoatProtects forearms from dust accumulation which can mix with sweat to cause irritation.

Operational Protocols

Phase A: Weighing & Transfer (Solid State)

The primary risk here is static charge dispersing the powder.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated benzoates are often dry, crystalline solids that fly easily.

  • Taring: Tare the weighing boat before opening the stock container to minimize open-air time.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of stock.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible micro-particles.

Phase B: Solubilization (Liquid State)

The primary risk changes to permeation.

  • Solvent Selection: If dissolving in Dichloromethane (DCM) , standard nitrile gloves are useless (Breakthrough < 2 mins). You must use Silver Shield/Laminate gloves or double-glove and change immediately upon any contact.[1]

  • Vessel Safety: Use borosilicate glass (Pyrex/Duran). Avoid polystyrene plastics, which esters can etch or dissolve.

  • Labeling: Mark the flask immediately as "Halogenated Waste Stream" compatible.

Emergency Response & Waste Management

Spill Response Logic

If a spill occurs, the presence of the bromine atom dictates the cleanup path.

SpillResponse Start Spill Detected Identify Identify State (Solid vs Liquid) Start->Identify Solid Solid Spill Identify->Solid Liquid Solution Spill Identify->Liquid ActionSolid Dampen with wet pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Pad Liquid->ActionLiquid Disposal Dispose as HALOGENATED Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for containing this compound spills. Note the critical endpoint of Halogenated Waste.

Disposal Protocol

Crucial Compliance Note: Because this molecule contains Bromine (Br), it cannot be disposed of in general organic waste streams in many jurisdictions. It must go into the Halogenated Solvent/Organic Waste container.

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Container: High-density polyethylene (HDPE) or glass waste carboys.

  • Labeling: Clearly list "this compound" on the hazardous waste tag to prevent downstream incompatibility issues during incineration.

Scientific Rationale for PPE Selection (Logic Diagram)

The following decision tree illustrates why standard lab safety protocols must be elevated for this specific compound.

PPE_Logic Compound This compound FuncGroup Functional Groups: 1. Ester 2. Aryl Bromide Compound->FuncGroup Risk1 Ester Risk: Degrades Nitrile FuncGroup->Risk1 Solvency Risk2 Bromide Risk: Halogenated Waste FuncGroup->Risk2 Environmental Mitigation1 Protocol: Change Gloves on Splash or Use Laminate Risk1->Mitigation1 Mitigation2 Protocol: Segregate Waste Stream Risk2->Mitigation2

Figure 2: Chemical structure analysis driving safety decisions.[1] The ester functionality dictates glove choice, while the halogen dictates disposal.

References

  • Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [1][5]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.